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  • Product: 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid
  • CAS: 939986-83-1

Core Science & Biosynthesis

Foundational

Technical Guide to 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary As medicinal chemistry increasingly shifts toward conformationally restricted scaffolds, the strategic functionalization of saturated heterocycles has become paramount. 1-(4-Cyanopyridin-2-yl)piperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry increasingly shifts toward conformationally restricted scaffolds, the strategic functionalization of saturated heterocycles has become paramount. 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic acid represents a highly versatile building block that merges the rigidified pharmacophore of isonipecotic acid with the electron-deficient, lipophilic 4-cyanopyridine system.

This whitepaper provides an in-depth technical analysis of this compound. By examining the causality behind its physicochemical properties, detailing a self-validating synthetic protocol via Nucleophilic Aromatic Substitution (SNAr), and mapping its pharmacological utility, this guide serves as an authoritative resource for drug development professionals and synthetic chemists.

Structural Logic & Physicochemical Profiling

The core of this molecule is isonipecotic acid (piperidine-4-carboxylic acid), a well-documented γ -aminobutyric acid (GABA) analog and a moderately potent GABAA receptor partial agonist[1]. However, unmodified isonipecotic acid exists as a zwitterion at physiological pH, rendering it unable to cross the blood-brain barrier (BBB)[1].

By N-arylating the piperidine nitrogen with a 4-cyanopyridin-2-yl moiety, we fundamentally alter the molecule's electronic and physical properties:

  • Basicity Reduction: The lone pair of the piperidine nitrogen is delocalized into the electron-deficient pyridine ring. This effect is strongly magnified by the para-positioned cyano group (-CN), which exerts powerful inductive (-I) and mesomeric (-M) electron-withdrawing effects[2]. This delocalization drastically lowers the pKa of the amine, eliminating the molecule's zwitterionic character.

  • Lipophilicity Enhancement: The addition of the aromatic system increases the overall partition coefficient (LogP), shifting the molecule from a highly polar, water-soluble amino acid to a lipophilic intermediate capable of membrane permeation.

Quantitative Data Summary
PropertyValue / DescriptionImpact on Drug Design
IUPAC Name 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylic acidStandardized nomenclature for regulatory filing.
Chemical Formula C12H13N3O2Defines molecular mass and isotopic distribution.
Molecular Weight 231.25 g/mol Ideal low-molecular-weight building block (Lead-like).
H-Bond Donors 1 (Carboxylic acid -OH)Maintains vector for target binding or prodrug synthesis.
H-Bond Acceptors 4 (N-pyridine, N-piperidine, Cyano, Carbonyl)Facilitates diverse binding interactions within protein pockets.
Predicted LogP ~1.8 - 2.2Optimal range for CNS penetration and oral bioavailability.
Topological Polar Surface Area 76.3 ŲWell within the < 90 Ų threshold for BBB permeability.

Mechanistic Synthesis & Experimental Workflow

The most efficient route to construct this scaffold is via a continuous or batch Nucleophilic Aromatic Substitution (SNAr)[3]. 2-chloropyridines are generally reactive toward secondary amines like piperidine, provided sufficient thermal activation or electron-withdrawing substituents are present[4].

Causality in SNAr: The cyano group at the C4 position of the pyridine ring is the critical enabler of this reaction. It significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring and stabilizes the anionic Meisenheimer intermediate formed during the nucleophilic attack at the C2 position[2].

Self-Validating SNAr Protocol

Reagents: 2-chloro-4-cyanopyridine (1.0 eq), Isonipecotic acid (1.2 eq), Anhydrous Potassium Carbonate (K2CO3, 2.5 eq), Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Reagent Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 2-chloro-4-cyanopyridine (10.0 mmol) and isonipecotic acid (12.0 mmol).

  • Base Addition: Add K2CO3 (25.0 mmol) followed by 20 mL of anhydrous DMF.

    • Causality: K2CO3 selectively deprotonates the carboxylic acid to form a carboxylate. Because oxygen is less nucleophilic than the secondary nitrogen, this prevents unwanted O-arylation. The excess base also scavenges the HCl generated during the SNAr process, driving the reaction forward.

  • Thermal Activation: Heat the vigorously stirring suspension to 85 °C for 12 hours.

  • In-Process Monitoring (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material peak disappears and the target mass ([M+H]+ = 232.1) accounts for >95% of the Total Ion Chromatogram (TIC).

  • Isoelectric Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Carefully adjust the pH to 4.5 using 1M HCl.

    • Causality: The product is an amphoteric molecule (despite the reduced basicity of the piperidine nitrogen, the pyridine nitrogen remains weakly basic). Adjusting the pH to ~4.5 brings the molecule to its isoelectric point, neutralizing overall charge and forcing the compound to precipitate out of the aqueous phase.

  • Isolation: Filter the resulting off-white precipitate under a vacuum, wash sequentially with cold water (2 x 20 mL) and diethyl ether (10 mL), and dry under a high vacuum to yield the purified product.

SNAr_Synthesis Reactants Reactants: 2-Chloro-4-cyanopyridine + Isonipecotic Acid Base Base & Solvent: K2CO3 in Anhydrous DMF Reactants->Base Reaction SNAr Reaction 85°C, 12h Base->Reaction Monitor In-Process Control: LC-MS Monitoring Reaction->Monitor Workup Aqueous Workup: pH Adjustment (pH 4.5) Monitor->Workup Product Purified Product: Target Molecule Workup->Product

Figure 1: Step-by-step SNAr synthesis workflow with integrated LC-MS monitoring.

Pharmacological Applications & Target Engagement

The structural evolution from isonipecotic acid to 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylic acid represents a classic strategy in medicinal chemistry to overcome pharmacokinetic liabilities while retaining or modifying pharmacodynamic activity.

Unmodified isonipecotic acid and its derivatives (such as isoguvacine) are restricted GABA analogs that prefer a partially folded conformation, making them potent agonists at classic GABAA receptors[5]. However, their therapeutic utility in neurology is severely bottlenecked by their inability to cross the BBB[1].

By masking the secondary amine with the 4-cyanopyridin-2-yl group, researchers achieve two critical outcomes:

  • CNS Penetration: The modified scaffold can successfully navigate the BBB, delivering the conformationally restricted piperidine core into the central nervous system.

  • Bifunctional Scaffold for PROTACs: The carboxylic acid serves as an ideal vector for amide coupling to various E3 ligase ligands (e.g., Cereblon or VHL binders), while the cyano group can be readily reduced to a primary amine or hydrolyzed to an amide, offering a secondary attachment point for target-specific warheads in the development of Proteolysis Targeting Chimeras (PROTACs).

Pharma_Logic Isonipecotic Isonipecotic Acid Core (GABA-A Partial Agonist) Modification N-Arylation: Addition of 4-Cyanopyridin-2-yl Isonipecotic->Modification Property1 Increased Lipophilicity (Higher LogP) Modification->Property1 Property2 Reduced Amine Basicity (Electron Delocalization) Modification->Property2 Outcome1 Enhanced BBB Penetration Property1->Outcome1 Outcome2 Altered Receptor Affinity Property2->Outcome2 Target CNS Target Engagement Outcome1->Target Outcome2->Target

Figure 2: Logical relationship between structural modification and target engagement.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be validated:

  • 1H NMR (400 MHz, DMSO-d6): The disappearance of the broad N-H peak of isonipecotic acid and the emergence of three distinct aromatic protons corresponding to the 4-cyanopyridine ring (typically a doublet at ~8.2 ppm for the C6 proton, a singlet at ~7.4 ppm for the C3 proton, and a doublet of doublets at ~6.9 ppm for the C5 proton) confirm successful N-arylation.

  • LC-MS (ESI+): A single distinct peak in the UV chromatogram (254 nm) corresponding to an m/z of 232.1 [M+H]+.

References

  • [1] Wikipedia. "Isonipecotic acid". Available at: [Link]

  • [5] Journal of Neuroscience. "Pharmacology of Novel GABA Receptors Found on Rod Horizontal Cells of the White Perch Retina". Available at:[Link]

  • [3] Chemical Science (RSC Publishing). "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors". Available at:[Link]

  • [4] ResearchGate. "Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor". Available at:[Link]

  • [2] Scribd. "Nucleophilic Aromatic Substitution Insights". Available at:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

Disclaimer: As of March 2026, 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is not a well-characterized compound in publicly accessible scientific literature or commercial databases. Therefore, this document serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of March 2026, 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is not a well-characterized compound in publicly accessible scientific literature or commercial databases. Therefore, this document serves as an expert technical framework, outlining the essential protocols and scientific rationale for its complete physicochemical characterization. Data from structurally similar compounds may be used for illustrative purposes and will be clearly identified. This guide is intended for researchers, scientists, and drug development professionals to establish the foundational properties of this and other novel chemical entities.

Introduction: The Imperative of Physicochemical Profiling

In the landscape of modern drug discovery, a molecule's therapeutic potential is inextricably linked to its physicochemical properties. These fundamental characteristics—such as acidity, lipophilicity, and solubility—govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. The subject of this guide, 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid, incorporates several key pharmacophores: a pyridine ring, a nitrile group, and a piperidine-carboxylic acid moiety (structurally related to the neurotransmitter GABA).[1] This unique combination suggests potential utility in medicinal chemistry, yet underscores the necessity of a rigorous and systematic physicochemical evaluation before its potential can be realized.

This whitepaper provides a comprehensive, methodology-focused guide to determining the critical physicochemical parameters of this novel compound. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system.

Compound Identity and Molecular Structure

A precise understanding of the molecular identity is the bedrock of all subsequent analysis.

Molecular Structure:

Chemical Structure of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acidFigure 1. Chemical Structure of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid.

The structure features a basic nitrogen on the pyridine ring, a weakly basic nitrogen in the piperidine ring, and an acidic carboxylic acid group. The cyano-group acts as a strong electron-withdrawing group, which will influence the pKa of the pyridine nitrogen.

Table 1: Compound Identification

Identifier Value Source/Note
IUPAC Name 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic acid -
Molecular Formula C₁₂H₁₃N₃O₂ Calculated
Molecular Weight 231.25 g/mol Calculated
CAS Number Not Assigned As of March 2026
Canonical SMILES N#CC1=CN=C(C=C1)N1CCC(CC1)C(=O)O Calculated

| Illustrative Analog | 1-(5-Cyanopyridin-2-yl)piperidine-4-carboxylic acid | CAS: 162997-28-6 |

Core Physicochemical Properties: Experimental Determination

The following sections detail the authoritative experimental protocols for determining the three most critical physicochemical properties for an early-stage drug candidate. The choice of these methods is grounded in their reproducibility, accuracy, and regulatory acceptance.

Acid Dissociation Constant (pKa)

Scientific Rationale: The pKa value defines the extent of ionization of a molecule at a given pH. This property is paramount as it directly controls aqueous solubility, membrane permeability, and receptor binding interactions. For our target compound, we anticipate at least two primary pKa values: one for the carboxylic acid (acidic) and one for the more basic nitrogen atom (likely the pyridine nitrogen, modulated by the cyano group). Potentiometric titration is the gold-standard method for its accuracy and direct measurement of ionization events.[2][3]

Experimental Protocol: Potentiometric Titration

This protocol is adapted from established methods for determining pKa values of active pharmaceutical ingredients.[2][4]

  • System Calibration: Calibrate a high-precision potentiometer using standard aqueous buffers of pH 4.0, 7.0, and 10.0 to ensure accurate pH measurement.

  • Sample Preparation:

    • Prepare a 1 mM solution of the test compound in deionized water. If solubility is a limiting factor, a co-solvent system (e.g., water-methanol) may be used, but the resulting pKa will be an apparent pKa (pKaapp) and must be reported as such.

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[4]

  • Titration - Acidic pKa:

    • Place 20 mL of the sample solution in a thermostatted reaction vessel on a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Make the solution acidic by adding 0.1 M HCl until the pH is stable around 1.8-2.0.

    • Titrate the solution by adding small, precise aliquots (e.g., 10-20 µL) of a standardized 0.1 M NaOH solution.

  • Titration - Basic pKa:

    • For the basic pKa, a separate titration starting from a basic pH (e.g., pH 12) with 0.1 M HCl may be necessary for clearer inflection points.

  • Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (signal drift < 0.01 pH units/minute).[4] Continue until the pH reaches approximately 12.0.

  • Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) to precisely identify the inflection points, which correspond to the pKa values.

    • Perform the experiment in triplicate to ensure reproducibility.[4]

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare 1mM Sample (with 0.15M KCl) Calibrate->PrepareSample Acidify Acidify to pH ~2 (with 0.1M HCl) PrepareSample->Acidify Titrate Titrate with 0.1M NaOH Acidify->Titrate Record Record Stable pH vs. Titrant Volume Titrate->Record Record->Titrate Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derivative Calculate 1st Derivative (ΔpH/ΔV) Plot->Derivative Identify Identify Inflection Point(s) Derivative->Identify pKa pKa Determined Identify->pKa

Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)

Scientific Rationale: The n-octanol/water partition coefficient (logP) is the definitive measure of a compound's lipophilicity. It is a critical predictor of membrane permeability, protein binding, and overall ADME properties. A logP between 1 and 3 is often considered optimal for oral drug candidates. The High-Performance Liquid Chromatography (HPLC) method is a reliable and high-throughput alternative to the traditional shake-flask method and is recognized by the OECD.[5][6] It measures the retention time of a compound on a reverse-phase column, which correlates with its lipophilicity.

Experimental Protocol: Reverse-Phase HPLC (OECD TG 117)

This protocol is based on the OECD Test Guideline 117 for determining the partition coefficient.[5][6][7]

  • System Setup:

    • Use a reverse-phase HPLC system with a C18 column.

    • The mobile phase is typically a mixture of methanol and a water buffer (e.g., pH 7.4 phosphate buffer) run under isocratic conditions. The exact ratio is optimized to achieve good peak separation and retention times.

  • Calibration:

    • Select a set of at least 6 structurally related reference compounds with known logP values that bracket the expected logP of the test compound.[7]

    • Inject each reference standard individually and record its retention time (tR).

    • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

  • Capacity Factor Calculation: For each reference compound, calculate the capacity factor (k) using the formula:

    • k = (tR - t₀) / t₀

  • Calibration Curve Construction: Plot log(k) for each reference standard against its known logP value. Perform a linear regression to generate a calibration curve. The correlation coefficient (r²) should be >0.95.

  • Sample Analysis:

    • Dissolve the test compound in the mobile phase.

    • Inject the sample (in duplicate) and record its average retention time (tR,test).

    • Calculate the capacity factor (ktest) for the test compound.

  • logP Determination: Interpolate the log(ktest) value onto the calibration curve to determine the logP of the test compound.

logP_Workflow cluster_cal Calibration cluster_sample Sample Analysis cluster_result Result InjectRef Inject Reference Standards (Known logP) Calc_k Calculate Capacity Factor (k) for each standard InjectRef->Calc_k Determine_t0 Determine Dead Time (t₀) (e.g., Uracil) Determine_t0->Calc_k PlotCal Plot log(k) vs. logP Calc_k->PlotCal Interpolate Interpolate log(k_test) on Calibration Curve PlotCal->Interpolate InjectTest Inject Test Compound Record_tR Record Retention Time (tR) InjectTest->Record_tR Calc_k_test Calculate Capacity Factor (k_test) Record_tR->Calc_k_test Calc_k_test->Interpolate logP logP Determined Interpolate->logP

Workflow for logP determination by HPLC method (OECD 117).
Aqueous Solubility

Scientific Rationale: Aqueous solubility is a critical barrier for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed. Poor solubility is a leading cause of failure in drug development. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its direct and robust nature.[8][9][10]

Experimental Protocol: Shake-Flask Method (WHO/USP Guidelines)

This protocol is based on the widely accepted shake-flask method for solubility determination.[10][11]

  • System Setup: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8). The experiment should be conducted in a temperature-controlled orbital shaker set to 37 ± 1 °C.[10]

  • Sample Preparation:

    • Add an excess amount of the solid test compound to a vial containing a known volume of the desired pH buffer. The excess solid is crucial to ensure a saturated solution is formed at equilibrium.

    • Visually confirm that undissolved solid remains.

  • Equilibration:

    • Seal the vials and place them in the orbital shaker.

    • Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 48 hours but should be determined empirically by sampling at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[11]

  • Sample Processing:

    • Once equilibrium is reached, cease agitation and allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solids.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent.

    • Quantify the concentration of the compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC, against a standard calibration curve.

  • Reporting: Report the solubility in units of mg/mL or µg/mL at each specific pH and temperature.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis AddExcess Add Excess Solid to pH Buffer Agitate Agitate at 37°C (24-72h) AddExcess->Agitate Check Confirm Equilibrium (Concentration is Constant) Agitate->Check Separate Filter or Centrifuge Supernatant Check->Separate Quantify Quantify Concentration (HPLC or UV-Vis) Separate->Quantify Solubility Solubility Determined Quantify->Solubility

Workflow for solubility determination by the shake-flask method.

Data Summary and Interpretation

All experimentally determined quantitative data should be summarized for clear interpretation.

Table 2: Summary of Physicochemical Properties (Illustrative)

Parameter Method Conditions Result (Example) Implication for Drug Development
pKa₁ (Acidic) Potentiometric Titration 25°C, 0.15M KCl 4.2 The carboxylic acid will be mostly ionized (>99%) at physiological pH 7.4, enhancing aqueous solubility.
pKa₂ (Basic) Potentiometric Titration 25°C, 0.15M KCl 6.8 The pyridine ring will be ~20% protonated at pH 7.4, contributing to solubility and potential for salt formation.
logP HPLC (OECD 117) pH 7.4 2.5 Indicates good lipophilicity, suggesting favorable membrane permeability and potential to cross the blood-brain barrier.

| Aqueous Solubility | Shake-Flask | pH 7.4, 37°C | 50 µg/mL | Classified as 'sparingly soluble'. May require formulation strategies (e.g., salt formation, particle size reduction) to ensure adequate dissolution for oral absorption. |

Stability and Safety Considerations

Stability: A preliminary assessment of the compound's stability is crucial. This typically involves subjecting solutions of the compound to stressed conditions, such as:

  • pH Stability: Incubation in acidic (pH 1.2), neutral (pH 7.4), and basic (pH 9.0) buffers.

  • Temperature Stability: Storage at elevated temperatures (e.g., 40°C).

  • Photostability: Exposure to controlled UV/Vis light. The compound's concentration is monitored over time by HPLC to detect any degradation.

Safety: As a novel chemical entity, 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid must be handled with appropriate precautions. Based on structurally related compounds, potential hazards may include skin and eye irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated chemical fume hood.

Conclusion

The systematic physicochemical characterization outlined in this guide provides the essential foundation for advancing 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid, or any novel compound, through the drug discovery pipeline. By employing robust, validated methods for determining pKa, logP, and solubility, researchers can make informed decisions regarding a candidate's potential for success, identify potential liabilities early, and develop rational strategies for formulation and delivery. This data-driven approach is fundamental to translating a promising molecular structure into a viable therapeutic agent.

References

  • Baluja, S., & Movalia, J. (2015). Study of some properties of cyanopyridine derivatives in solutions. Revista Colombiana de Ciencias Químico-Farmacéuticas, 44(3), 339-354. [Link]

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved March 21, 2026, from [Link]

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. [Link]

  • Manallack, D. T. (2008). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 2, 25–38. [Link]

  • Akay, C., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 48(1), 241-252. [Link]

  • Ibezim, E., et al. (2018). pKa Determination of Pharmaceutical Active Agents: The Analytical Method of Choice. Annals of Clinical and Laboratory Research, 6(4). [Link]

  • Jafari, S., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 1-8. [Link]

  • Anand, O., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(3), 36-43. [Link]

  • GOV.UK. (2022). Estimating the octanol-water partition coefficient for chemical substances. [Link]

  • World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Essential Medicines List immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 1019. [Link]

  • Regulations.gov. (2018). Determination of the octanol/water partition coefficient of HAS-PUV-0014-6 by the HPLC method (OECD 117). [Link]

  • Brezovar, S., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. CHIMIA International Journal for Chemistry, 71(9), 586-590. [Link]

  • J-GLOBAL. (n.d.). Updating of the OECD Test Guideline 107 “Partition Coefficient n-Octanol/Water”: OECD laboratory intercomparison test on the HPLC method. Retrieved March 21, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and biological evaluation of isoindoline bearing 3-cyanopyridine derivatives. 7(10), 182-186. [Link]

  • ResearchGate. (n.d.). Substituted Cyanopyridine derivatives as antimicrobial agents. Retrieved March 21, 2026, from [Link]

  • Baluja, S. (2018). Solubility of some novel cyanopyridine derivatives. MOJ Biorg Org Chem, 2(2), 72-76. [Link]

  • Chemspace. (n.d.). N-(4-cyanopyridin-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine-4-carboxamide. Retrieved March 21, 2026, from [Link]

  • PubChem. (n.d.). 1-((4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid. Retrieved March 21, 2026, from [Link]

  • NextSDS. (n.d.). 1-(3-cyanopyridin-2-yl)piperidine-4-carboxamide — Chemical Substance Information. Retrieved March 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved March 21, 2026, from [Link]

  • Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(7), 8456–8469. [Link]

  • NextSDS. (n.d.). 1-(4-cyano-2-fluorophenyl)piperidine-4-carboxylic acid — Chemical Substance Information. Retrieved March 21, 2026, from [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved March 21, 2026, from [Link]

  • Google Patents. (n.d.). EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1....
  • ResearchGate. (2012). Synthesis of 4-carboxy-4-anilidopiperidine derivatives. Retrieved March 21, 2026, from [Link]

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Foundational

High-Resolution Mass Spectrometry and Physicochemical Characterization of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

Introduction: The Criticality of Mass Accuracy in Scaffold Verification In modern drug discovery, the precise characterization of bifunctional building blocks is non-negotiable. 1-(4-Cyanopyridin-2-YL)piperidine-4-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Mass Accuracy in Scaffold Verification

In modern drug discovery, the precise characterization of bifunctional building blocks is non-negotiable. 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid (CAS: 939986-83-1) is a highly versatile scaffold featuring a basic piperidine ring coupled to a substituted pyridine, terminating in a carboxylic acid moiety. This structural duality makes it an excellent candidate for amide coupling in library synthesis.

However, before integrating this compound into high-throughput synthetic pipelines, rigorous analytical verification is required. Distinguishing between its molecular weight (the isotopic average used for stoichiometric calculations) and its exact mass (the monoisotopic mass used for structural identification) is the foundational step in preventing downstream synthetic failures.

Quantitative Physicochemical Data

The following table summarizes the core quantitative parameters of the target compound. It is critical to note the distinction between the average molecular weight and the exact monoisotopic mass, as the latter dictates the parameters for High-Resolution Mass Spectrometry (HRMS).

Table 1: Fundamental Physicochemical Properties

PropertyValueClinical/Analytical Significance
Chemical Name 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acidStandard nomenclature for structural identification.
CAS Registry Number 939986-83-1Unique identifier for procurement and safety tracking [1].
Molecular Formula C12H13N3O2Defines the elemental composition.
Molecular Weight 231.25 g/mol Isotopic average; utilized strictly for bulk stoichiometric calculations [2].
Exact Mass (Monoisotopic) 231.10078 DaCalculated using the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O); critical for HRMS [3].
Theoretical [M+H] + 232.10805 m/zTarget mass-to-charge ratio for positive ion mode Electrospray Ionization (ESI+).

Note: The exact mass is derived from the sum of the exact masses of the most abundant isotopes. For C12H13N3O2, this is (12 × 12.00000) + (13 × 1.00783) + (3 × 14.00307) + (2 × 15.99491) = 231.10078 Da.

Self-Validating Protocol: LC-HRMS Exact Mass Determination

To verify the identity of a synthesized or procured batch of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid, we employ a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow. Every step in this protocol is designed with specific chemical causality to ensure a mass accuracy error of < 5 parts-per-million (ppm).

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock.

    • Causality: DMSO ensures complete dissolution of the zwitterionic characteristics of the piperidine-carboxylic acid moiety, preventing precipitation.

  • Working Dilution: Dilute to 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.

    • Causality: This specific concentration prevents space-charge saturation in the Orbitrap detector. The formic acid pre-ionizes the basic piperidine nitrogen in solution, drastically enhancing ESI+ sensitivity.

Phase 2: UHPLC Separation
  • Column Selection: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Causality: The hydrophobic C18 stationary phase provides adequate retention for the lipophilic pyridine core, separating it from void-volume salts.

  • Mobile Phase Gradient:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

    • Causality: Formic acid suppresses the ionization of the carboxylic acid (pKa ~ 4.5), keeping it neutral for sharper peak shapes, while the basic nitrogens remain protonated.

Phase 3: HRMS Acquisition & Data Processing
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Resolution: Set to 70,000 (at m/z 200).

    • Causality: Ultra-high resolution is mandatory to resolve the target analyte from isobaric background matrix interferences.

  • Validation Metric: Extract the peak at m/z 232.10805. Calculate the mass error: ((Experimental Mass - Theoretical Mass) / Theoretical Mass) * 10^6. A valid result must be < 5 ppm. Furthermore, the M+1 isotope peak relative abundance must be ~13.2%, self-validating the presence of exactly 12 carbon atoms.

LC_HRMS_Workflow N1 1. Sample Preparation Solubilization & Dilution N2 2. UHPLC Separation Reverse-Phase C18 N1->N2 N3 3. ESI+ Ionization Protonation [M+H]+ N2->N3 N4 4. HRMS Detection Monoisotopic Mass Measurement N3->N4 N5 5. Data Validation Target: 231.10077 Da N4->N5

Fig 1. Logical workflow for LC-HRMS exact mass validation of the target compound.

Structural Elucidation via MS/MS Fragmentation

Confirming the exact mass of the intact precursor ion is only half of the validation process. To ensure the regiochemistry is correct (e.g., ensuring the cyano group is at the 4-position of the pyridine ring), tandem mass spectrometry (MS/MS) must be employed.

By applying Higher-energy Collisional Dissociation (HCD) at 15-30 eV, the molecule undergoes predictable, logical cleavages. The primary fragmentation pathway involves the neutral loss of carbon dioxide (-44 Da) from the carboxylic acid moiety, yielding a highly stable product ion at m/z 188.11825. Secondary cleavages involve the scission of the C-N bond connecting the piperidine and pyridine rings.

Fragmentation_Pathway Parent Precursor Ion [M+H]+ m/z 232.10805 LossCO2 Product Ion 1 Loss of CO2 (-44 Da) m/z 188.11825 Parent->LossCO2 Collision Energy 15-30 eV LossCN Product Ion 2 Loss of CN radical Structural Cleavage Parent->LossCN Higher Energy PyridineCore Product Ion 3 Cyanopyridine Fragment m/z ~105.045 Parent->PyridineCore C-N Bond Cleavage

Fig 2. Predictive MS/MS fragmentation pathway and logical cleavage relationships.

Conclusion

The successful integration of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid into a drug discovery program relies heavily on the analytical rigor applied during its initial characterization. By strictly differentiating between its molecular weight (231.25 g/mol ) for synthesis and its exact mass (231.10078 Da) for HRMS, and by deploying a self-validating LC-MS/MS protocol, researchers can guarantee the structural integrity of this critical building block.

References

  • NextSDS. "Chemical Substance Information: 939986-83-1." NextSDS Compliance Framework. [Link]

Exploratory

Unlocking the Pharmacological Potential of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic Acid Derivatives

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. As an Application Scientist specializing in structural biology an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. As an Application Scientist specializing in structural biology and assay development, I have observed the 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic acid moiety (CAS 939986-83-1)[3.1] emerge as a highly versatile pharmacophore. Rather than acting as a standalone therapeutic, this bi-cyclic building block provides a rigid, tunable framework that enables precise vector trajectories for engaging diverse targets—ranging from covalent kinase inhibition to G-Protein-Coupled Receptor (GPCR) allosteric modulation.

This whitepaper dissects the structural causality behind this scaffold's efficacy, details its primary mechanisms of action across multiple target classes, and provides a self-validating experimental framework for evaluating its derivatives.

Structural Biology & Pharmacophore Analysis

The mechanistic versatility of this scaffold stems from the synergistic physicochemical properties of its two primary components:

  • The Cyanopyridine Ring: The cyano group at the 4-position is strongly electron-withdrawing. This lowers the pKa of the pyridine nitrogen, altering its hydrogen-bonding profile while providing a distinct dipole moment. In kinase targets, this ring frequently anchors the molecule into the highly conserved hinge region via robust hydrogen bonding and π−π stacking.

  • The Piperidine-4-carboxylic Acid Core: Unlike flat bi-aryl systems, the sp3-rich piperidine ring acts as a rigid, three-dimensional spacer. This improves aqueous solubility and metabolic stability. More importantly, the C4-carboxylic acid serves as a synthetic handle. It can be converted into Michael acceptors (for covalent binding) or complex amides (for electrostatic interactions), directing these functional groups with high geometric precision.

Pharmacophore A Cyanopyridine Ring (H-Bond Acceptor) B Piperidine Core (Rigid Linker) A->B C-N Bond D Target Kinase Hinge Region A->D Pi-Pi / H-Bonding C Carboxylic Acid / Amide (Electrostatic / Covalent Handle) B->C C4 Substitution E Solvent Exposed Region B->E Vector Trajectory F Cysteine Residue (e.g. Cys481) C->F Covalent / Ionic Binding

Pharmacophore model mapping the 1-(4-Cyanopyridin-2-YL)piperidine scaffold interactions.

Mechanisms of Action Across Target Classes

Targeted Covalent Kinase Inhibition (e.g., BTK)

In the development of covalent Bruton's Tyrosine Kinase (BTK) inhibitors, the spatial orientation of the electrophilic warhead is paramount. Research demonstrates that utilizing a piperidine ring positions the acrylamide warhead at the precise trajectory required to attack the Cys481 residue in the BTK active site[1.6].

Compared to pyrrolidine linkers, the piperidine core improves inhibitory activity by up to 10-fold[1.6]. The mechanism of action is strictly driven by Michael addition; substituting the acrylamide with a saturated propionamide completely abolishes covalent bonding, resulting in a 1700-fold drop in potency (IC50 = 4755 nM)[1.6].

BTK_Pathway BCR B-Cell Receptor (BCR) LYN Lyn Kinase BCR->LYN SYK Syk Kinase LYN->SYK BTK BTK (Target) SYK->BTK PLC PLCγ2 BTK->PLC NFKB NF-κB Pathway PLC->NFKB Inhibitor 1-(4-Cyanopyridin-2-YL)piperidine Derivative Inhibitor->BTK Covalent Inhibition

BTK signaling pathway illustrating targeted covalent inhibition by piperidine derivatives.

GPCR Allosteric Modulation (GPR40 & M1 Receptors)

Beyond kinases, this scaffold is a privileged structure for GPCRs. In the design of GPR40 (FFAR1) full agonists, the piperidine-4-carboxylic acid framework is modified into N-alkyl-N-aryl benzamides[1.9]. The cyanopyridine moiety provides the necessary lipophilic bulk to engage the allosteric binding pocket of GPR40. This interaction stabilizes the active conformation of the receptor, thereby stimulating glucose-dependent insulin secretion and GLP-1 release[1.9]. Additionally, highly related derivatives have been identified as positive allosteric modulators (PAMs) for the M1 muscarinic receptor, targeting neurodegenerative disorders[1.8].

Epigenetic Dual-Targeting (LSD1 / HDAC)

The rigid nature of the piperidine core makes it an ideal spacer for dual-target epigenetic modulators. Recent literature highlights its use in synthesizing dual inhibitors for Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylases (HDACs)[1.7]. The scaffold spans the critical distance between the FAD-binding pocket of LSD1 and the zinc-dependent active site of HDACs, ensuring synchronized pharmacodynamic effects within the same cell[1.7].

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the functional divergence of this scaffold based on C4-substitution, the following table summarizes representative SAR data across different targets:

Derivative ModificationPrimary TargetBinding MechanismPotency / EffectReference
Piperidine-linked acrylamide BTKIrreversible Covalent (Cys481)IC50 ~ 1.2 nM[1.6]
Piperidine-linked propionamide BTKReversible Non-covalent (Hinge)IC50 = 4755 nM[1.6]
N-alkyl-N-aryl benzamide GPR40Allosteric AgonismFull Agonist[1.9]
Hydroxyamide substitution LSD1 / HDACDual FAD / Zinc chelationHigh Potency[1.7]

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in target engagement claims—particularly for covalent inhibitors—we employ a closed-loop, self-validating experimental workflow. This system ensures that biochemical inhibition is caused by direct physical interaction, which is definitively covalent, and strictly dependent on the target residue.

Workflow S1 Step 1: Scaffold Synthesis & Amidation S2 Step 2: SPR Binding Assay (K_d Determination) S1->S2 S3 Step 3: TR-FRET Kinase Assay S2->S3 S4 Step 4: Intact MS (Covalent Validation) S3->S4

Self-validating experimental workflow for evaluating covalent kinase inhibitors.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Causality: We utilize SPR rather than endpoint IC50 assays to differentiate between fast-on/fast-off non-covalent binders and slow-off covalent modifiers. A true covalent derivative will exhibit a Koff​ rate approaching zero.

  • Step 1: Immobilize the target recombinant protein (e.g., BTK kinase domain) onto a CM5 sensor chip via standard amine coupling. Note: Amine coupling ensures stable presentation without bulky tags that might occlude the ATP-binding pocket.

  • Step 2: Inject the piperidine derivative at varying concentrations (0.1 nM to 1000 nM) using a high flow rate (50 µL/min). Note: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Step 3: Monitor association for 180 seconds and dissociation for 600 seconds. Fit the resulting sensograms to a 1:1 Langmuir binding model.

Protocol 2: Intact Mass Spectrometry & Mutagenesis (Covalent Validation)
  • Causality: To definitively prove the mechanism of action is covalent and residue-specific, we must observe the physical mass shift of the protein and prove it fails on a mutated target.

  • Step 1: Incubate wild-type recombinant target (1 µM) with a 10-fold molar excess of the derivative for 60 minutes at 25°C. In parallel, perform the exact same incubation using a C481S mutant protein[1.6].

  • Step 2: Quench the reactions with 0.1% Formic Acid. Note: Lowering the pH denatures the protein and protonates the thiolate, instantly freezing the reaction state for accurate mass determination.

  • Step 3: Analyze both samples via LC-TOF-MS.

  • Validation Check: The wild-type protein must show a mass shift corresponding to the exact molecular weight of the derivative (indicating 1:1 adduct formation). The C481S mutant must show zero mass shift, definitively proving the cyanopyridine-piperidine scaffold specifically directed the warhead to the Cysteine residue[1.6].

References

  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Hydroxyamide derivative and use thereof | Google Patents (US20250304549A1).
  • Quinolizidinone carboxamide m1 receptor positive allosteric modulators | Google Patents (WO2011062853A1).
  • Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety | ACS Medicinal Chemistry Letters. URL:[Link]

Foundational

Spectroscopic Blueprint of a Novel Pharmaceutical Intermediate: A Technical Guide to 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid, a heterocyclic compound of significant interest in me...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of published spectra for this specific molecule, this document serves as a predictive blueprint, leveraging established spectroscopic principles and empirical data from its constituent fragments: 4-cyanopyridine and N-substituted piperidine-4-carboxylic acid. Through detailed interpretation of anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, this guide offers researchers and drug development professionals a foundational understanding for the identification, characterization, and quality control of this and structurally related compounds.

Introduction: Unveiling a Molecule of Interest

1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is a structurally complex molecule featuring a disubstituted pyridine ring linked to a piperidine-4-carboxylic acid moiety. The presence of the electron-withdrawing cyano group on the pyridine ring, coupled with the versatile carboxylic acid functionality, makes this compound a valuable scaffold in the synthesis of novel therapeutic agents. Accurate and unambiguous structural elucidation is paramount in the drug development pipeline, and spectroscopic techniques such as NMR and IR are the cornerstones of this process. This guide will provide a detailed, predictive analysis of the key spectroscopic features of this molecule.

Molecular Structure and Spectroscopic Rationale

To logically predict the spectroscopic data, it is crucial to dissect the molecule into its primary components and consider the electronic interplay between them. The molecule consists of a 4-cyanopyridine system attached at the 2-position to the nitrogen of a piperidine-4-carboxylic acid. The electron-withdrawing nature of the 4-cyanopyridin-2-yl group will significantly influence the chemical environment of the piperidine protons and carbons, leading to predictable downfield shifts in the NMR spectra.

Molecular Structure and Numbering

Caption: Molecular structure of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are detailed below.

Predicted ¹H NMR Data

The proton NMR spectrum will exhibit distinct signals for the pyridine and piperidine moieties. The protons on the pyridine ring are expected to be in the aromatic region, significantly downfield due to the ring's electron-deficient nature, which is further enhanced by the cyano group. The piperidine protons will show characteristic aliphatic signals, with those adjacent to the nitrogen atom being deshielded.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H3'~8.3d~5.0Aromatic proton on the pyridine ring, ortho to the nitrogen and meta to the cyano group.
H5'~7.8dd~5.0, ~1.5Aromatic proton on the pyridine ring, meta to the nitrogen and ortho to the cyano group.
H6'~6.8d~1.5Aromatic proton on the pyridine ring, ortho to the nitrogen and the piperidine substituent.
H2'ax, H6'ax~4.4 - 4.6m-Axial protons on the piperidine ring, alpha to the nitrogen, deshielded by the adjacent nitrogen and the aromatic ring.
H2'eq, H6'eq~3.2 - 3.4m-Equatorial protons on the piperidine ring, alpha to the nitrogen.
H4'~2.5 - 2.7tt-Proton at the 4-position of the piperidine ring, coupled to adjacent axial and equatorial protons.
H3'ax, H5'ax~2.0 - 2.2m-Axial protons on the piperidine ring, beta to the nitrogen.
H3'eq, H5'eq~1.8 - 2.0m-Equatorial protons on the piperidine ring, beta to the nitrogen.
COOH>10br s-Carboxylic acid proton, typically a broad singlet, highly deshielded.
Predicted ¹³C NMR Data

The carbon NMR spectrum will complement the proton data, providing information on the carbon skeleton. The pyridine carbons will resonate at low field, while the piperidine carbons will appear in the aliphatic region.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C=O~175 - 180Carboxylic acid carbonyl carbon.
C2'~158 - 162Pyridine carbon attached to the piperidine nitrogen, highly deshielded.
C4'~150 - 154Pyridine carbon attached to the cyano group.
C6'~148 - 152Pyridine carbon ortho to the nitrogen.
C3', C5'~110 - 125Pyridine carbons.
C≡N~115 - 120Nitrile carbon.
C2', C6'~45 - 50Piperidine carbons alpha to the nitrogen.
C4'~40 - 45Piperidine carbon bearing the carboxylic acid.
C3', C5'~28 - 33Piperidine carbons beta to the nitrogen.
Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable COOH proton.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, spectral width of 16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-2048 scans, spectral width of 240 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

  • 2D NMR (for confirmation):

    • COSY (Correlation Spectroscopy) to establish H-H couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations, which is particularly useful for assigning quaternary carbons.

NMR Analysis Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR transfer->H1_NMR C13_NMR ¹³C NMR transfer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) transfer->TwoD_NMR process Fourier Transform & Phasing H1_NMR->process C13_NMR->process TwoD_NMR->process integrate Integration & Peak Picking process->integrate assign Assign Signals integrate->assign structure Structure Elucidation assign->structure

Caption: A streamlined workflow for the NMR analysis of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid will be characterized by several key absorption bands.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration Mode Expected Intensity
3300-2500Carboxylic AcidO-H stretchBroad, Strong
~2230NitrileC≡N stretchStrong, Sharp
~1710Carboxylic AcidC=O stretchStrong
~1600, ~1480Aromatic RingC=C stretchMedium
~1300-1200Carboxylic AcidC-O stretchStrong
~1250Aryl-NC-N stretchMedium
~1150Alkyl-NC-N stretchMedium

The broad O-H stretch of the carboxylic acid is a hallmark of this functional group, often spanning a wide region of the spectrum due to hydrogen bonding. The sharp, strong absorption around 2230 cm⁻¹ is highly characteristic of the nitrile group.[1] The strong carbonyl (C=O) stretch will be a prominent feature, and its position can be influenced by the electronic environment.

Experimental Protocol for IR Spectroscopy

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Conclusion

This technical guide has presented a detailed, predictive spectroscopic analysis of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid. By systematically evaluating the expected ¹H NMR, ¹³C NMR, and IR data based on the molecule's structural components, a comprehensive spectroscopic blueprint has been established. The provided experimental protocols offer a standardized approach for the acquisition of high-quality data. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the unambiguous identification and characterization of this important pharmaceutical intermediate.

References

  • PubChem. 4-Cyanopyridine. [Link]

  • PubChem. 4-Piperidinecarboxylic acid. [Link]

  • ResearchGate. FT-IR spectra of 4-piperidinecarboxylic acid. [Link]

  • ResearchGate. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid. [Link]

  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

  • SpectraBase. 2,6-Dioxo-piperidine-4-carboxylic acid - Optional[FTIR] - Spectrum. [Link]

  • TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]

  • Bulgarian Chemical Communications. Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. [Link]

  • NIST WebBook. 2-Aminopyridine. [Link]

  • PubChem. 4-Pyridinecarbonitrile, 1-oxide. [Link]

  • ResearchGate. Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. [Link]

  • PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]

  • NIST WebBook. 4-Pyridinecarbonitrile. [Link]

  • SpectraBase. 4-Cyanopyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • ResearchGate. Redetermination of 4-cyanopyridine N-oxide. [Link]

  • ACS Publications. Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. [Link]

  • NIST WebBook. 1-Acetyl-4-piperidinecarboxylic acid. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. Plot of 13 C NMR C-Cl(ppm) values of substituted cyanopyridine compound.... [Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • PubMed. N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. [Link]

Sources

Exploratory

preliminary in vitro investigation of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

An In-Depth Technical Guide to the Preliminary In Vitro Investigation of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic Acid Authored by a Senior Application Scientist This guide provides a comprehensive framework for th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary In Vitro Investigation of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the initial in vitro evaluation of the novel compound, 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid. The proposed experimental plan is rooted in the known pharmacological activities of its constituent chemical moieties: the cyanopyridine core, the piperidine scaffold, and the carboxylic acid functional group. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar molecules.

Introduction and Rationale

The molecule 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is a novel chemical entity that strategically combines three pharmacologically significant fragments. The piperidine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in a multitude of clinically approved drugs.[1][2][3][4][5] The cyanopyridine moiety is associated with a broad spectrum of biological activities, including potential as kinase inhibitors and cytotoxic agents, making it a promising candidate for anticancer drug development.[6][7][8][9][10] Finally, the carboxylic acid group can play a crucial role in molecular interactions, particularly in enzyme active sites, and can influence the pharmacokinetic properties of a compound.[11][12][13][14][15]

The convergence of these three motifs suggests that 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid may exhibit interesting and potentially potent biological effects. This guide outlines a logical and efficient in vitro screening cascade to elucidate its preliminary pharmacological profile.

Hypothesized Biological Activities

Based on the extensive literature on related compounds, the initial investigation of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid should focus on the following areas:

  • Anticancer Activity: The presence of the cyanopyridine group strongly suggests potential cytotoxic or anti-proliferative effects against cancer cell lines.[6][7][10]

  • Antimicrobial Properties: Cyanopyridine derivatives have demonstrated activity against various bacterial and fungal strains.[8][9]

  • Enzyme Inhibition: The combination of a heterocyclic system and a carboxylic acid makes this compound a candidate for an enzyme inhibitor, for example, against kinases or other ATP-binding proteins.[6]

Proposed In Vitro Investigation Workflow

The following is a step-by-step guide for a preliminary in vitro investigation.

Synthesis and Characterization

While the exact synthesis of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is not detailed in the provided search results, a plausible synthetic route can be extrapolated from similar syntheses.[16][17][18][19][20] A potential approach would involve the nucleophilic aromatic substitution of a dihalopyridine with piperidine-4-carboxylic acid or its ester, followed by any necessary functional group manipulations. The final compound must be thoroughly characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before biological evaluation.

Initial Cytotoxicity Screening: MTT Assay

The initial assessment of anticancer potential will be conducted using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

Experimental Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, as they have been used in studies with similar compounds) in appropriate media and conditions until they reach approximately 80% confluency.[7]

  • Cell Seeding: Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture media and add them to the wells, ensuring the final solvent concentration is non-toxic to the cells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation:

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acidMCF-748TBD
Positive Control (e.g., Doxorubicin)MCF-748TBD

TBD: To be determined

Causality Behind Experimental Choices: The MTT assay is chosen for its robustness, high-throughput nature, and its common use in initial cytotoxicity screenings.[15] The selection of the MCF-7 cell line is based on its prevalence in cancer research and its documented use in evaluating cyanopyridine derivatives.[7]

Antimicrobial Activity Screening: Broth Microdilution Assay

To assess the antimicrobial potential, a broth microdilution assay will be employed to determine the minimum inhibitory concentration (MIC) against representative bacterial and fungal strains.

Experimental Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative, and Candida albicans as a fungal representative).

  • Compound Preparation: Prepare a stock solution of the test compound and create serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (microorganisms with no compound), a negative control (medium only), and a known antibiotic/antifungal as a reference.

  • Incubation: Incubate the plates under appropriate conditions for each microorganism (e.g., 37°C for 18-24 hours for bacteria, 30°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acidTBDTBDTBD
Reference Antibiotic/AntifungalTBDTBDTBD

TBD: To be determined

Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents, providing quantitative and reproducible results.

Enzyme Inhibition Assay: A Generic Kinase Assay Example

Given that cyanopyridine derivatives are known kinase inhibitors, a generic kinase inhibition assay can serve as a representative target-based screen.[6]

Experimental Protocol:

  • Assay Components: The assay will require the target kinase, a suitable substrate (e.g., a peptide), ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay by Promega).

  • Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.

  • Kinase Reaction: In a multi-well plate, combine the kinase, the test compound at various concentrations, and the substrate.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction for a specific time at an optimal temperature to allow for substrate phosphorylation.

  • Detection: Stop the kinase reaction and add the detection reagent. This reagent will quantify the amount of ADP produced, which is directly proportional to the kinase activity.

  • Data Analysis: Measure the luminescence or fluorescence signal. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation:

CompoundTarget KinaseIC₅₀ (µM)
1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acidTBDTBD
Reference InhibitorTBDTBD

TBD: To be determined

Causality Behind Experimental Choices: A luminescence-based assay like ADP-Glo™ is chosen for its high sensitivity, broad dynamic range, and ease of use in a high-throughput screening format.

Visualization of Workflows and Pathways

experimental_workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening Cascade cluster_data Data Analysis and Interpretation synthesis Synthesis and Characterization cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity Test Compound antimicrobial Antimicrobial Screening (Broth Microdilution) synthesis->antimicrobial Test Compound enzyme Enzyme Inhibition (e.g., Kinase Assay) synthesis->enzyme Test Compound data_analysis IC50 / MIC Determination cytotoxicity->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Preliminary SAR and Lead Identification data_analysis->sar hypothetical_pathway compound 1-(4-Cyanopyridin-2-YL)piperidine- 4-carboxylic acid kinase Target Kinase compound->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation substrate Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream cellular_effect Cellular Effect (e.g., Apoptosis) downstream->cellular_effect

Caption: Hypothetical kinase inhibition signaling pathway.

Conclusion and Future Directions

The preliminary in vitro investigation outlined in this guide will provide crucial initial data on the biological activity of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid. The results from these assays will determine the most promising therapeutic area for this compound and will guide further, more focused studies. Positive results in any of these screens would warrant follow-up studies, including mechanism of action elucidation, selectivity profiling, and eventually, in vivo efficacy studies. This structured approach ensures a thorough and efficient initial evaluation of this novel chemical entity.

References

  • A review: Biological activities of novel cyanopyridine derivatives - PubMed. (2023, April 7). PubMed. [Link]

  • Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC. (2025, June 17). NIH. [Link]

  • Full article: Synthesis and biological assessment of novel cyanopyridine derivatives. (2019, May 16). Taylor & Francis. [Link]

  • Synthesis and biological evaluation of some new cyano pyridine derivatives. (2015). Journal of Chemical and Pharmaceutical Research, 7(1), 182-186. [Link]

  • Pharmacological properties of natural piperidine derivatives. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Structure of cyanopyridine. Different biological activities displayed... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025, October 13). International Journal of Molecular Sciences. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing. (n.d.). Longdom. [Link]

  • Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus - PMC. (n.d.). NIH. [Link]

  • Full article: Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. (2022, August 23). Taylor & Francis. [Link]

  • Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778 - MDPI. (2022, September 14). MDPI. [Link]

  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed. (2014, September 15). PubMed. [Link]

  • The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides - MDPI. (2022, January 25). MDPI. [Link]

  • [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides - PubMed. (2022, January 25). PubMed. [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. (n.d.). NIH. [Link]

  • CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents. (n.d.).
  • Synthesis, Anticancer Evaluation and in Silico Studies of 1,4-Dihydropyridines - PubMed. (2023, August 15). PubMed. [Link]

  • The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid - ResearchGate. (n.d.). ResearchGate. [Link]

  • N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors - PMC. (n.d.). NIH. [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - MDPI. (2025, September 28). MDPI. [Link]420-3049/27/19/6462)

Sources

Foundational

Predictive Binding Affinity and Kinetic Validation of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic Acid

Executive Summary & Pharmacophore Rationale The compound 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid (CAS: 939986-83-1) is a highly versatile, conformationally constrained pharmacophore. In modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid (CAS: 939986-83-1) is a highly versatile, conformationally constrained pharmacophore. In modern drug discovery, piperidine-4-carboxylic acid derivatives are frequently deployed as potent modulators of nuclear hormone receptors, most notably the Retinoic Acid Receptor-Related Orphan Receptor Gamma t (RORγt) , a master transcriptional regulator of Th17 cells and a primary target for autoimmune disease therapies.

As a Senior Application Scientist, I approach the evaluation of this molecule not merely as a static structure, but as a dynamic participant in a thermodynamic system. The structural causality of its binding affinity can be deconstructed into three functional domains:

  • The Carboxylic Acid Moiety : Acts as the primary electrostatic anchor. In the context of the RORγt ligand-binding domain (LBD), carboxylate groups are known to form critical hydrogen bonds and salt bridges with backbone residues such as Phe498, Ala497, and Gln329.

  • The Piperidine Core : Provides a rigid, hydrophobic chair conformation that minimizes the entropic penalty ( ΔS ) upon binding by pre-organizing the molecule's geometry.

  • The 4-Cyanopyridin-2-YL Group : The pyridine ring enables π−π stacking with aromatic residues within the hydrophobic pocket, while the highly electronegative cyano group acts as a potent hydrogen-bond acceptor and dipole-dipole interaction site.

To accurately determine the pharmacological viability of this compound, we must employ a self-validating pipeline that bridges in silico thermodynamic predictions with in vitro kinetic empirical data.

In Silico Binding Affinity Prediction: The MM-GBSA Protocol

Standard molecular docking provides rapid pose generation but often fails to accurately rank binding affinities because it relies on rigid receptors and implicit, highly simplified solvation models. To predict the true binding affinity ( ΔGbind​ ) of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid, we must account for the causality of solvation free energy and dynamic conformational shifts. We achieve this using Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations applied to Molecular Dynamics (MD) trajectories.

MMGBSA_Workflow L Ligand & Protein Prep (1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid) D Molecular Docking (Pose Generation & Initial Scoring) L->D MD Molecular Dynamics (MD) (Equilibration & Trajectory Sampling) D->MD MM MM-GBSA Calculation (Solvation & Free Energy Estimation) MD->MM A Predicted Binding Affinity (ΔG_bind) MM->A

Computational workflow for predicting binding affinity using MD simulations and MM-GBSA.

Step-by-Step Computational Methodology
  • System Preparation : The RORγt LBD (e.g., PDB ID: 5C4O) is prepared by assigning protonation states at pH 7.4. The ligand is prepared using the OPLS4 force field to ensure accurate partial charge distribution across the cyano and carboxylate groups.

  • Molecular Dynamics (MD) Simulation : The docked complex is solvated in an explicit TIP3P water box with 0.15 M NaCl. A 100 ns production run is executed. Causality: Explicit water molecules allow the system to model the displacement of high-energy waters from the binding pocket, a major thermodynamic driver of binding.

  • MM-GBSA Calculation : Snapshots are extracted every 10 ps from the final 20 ns of the trajectory. The binding free energy is calculated as:

    ΔGbind​=ΔEMM​+ΔGGB​+ΔGSA​−TΔS

    Causality: The non-polar solvation term ( ΔGSA​ ) is calculated using the Solvent Accessible Surface Area (SASA) with a water probe radius of 1.4 Å. This specifically quantifies the hydrophobic effect driving the piperidine core into the receptor.

Self-Validating Checkpoint : Before accepting the MM-GBSA score, the Root Mean Square Deviation (RMSD) of the protein backbone during the MD simulation must be analyzed. If the RMSD fluctuates >2.0 Å or fails to plateau during the final 20 ns, the trajectory is deemed thermodynamically unstable. The system invalidates the result, dictating that the initial docking pose was incorrect or equilibration was insufficient.

Empirical Validation: Surface Plasmon Resonance (SPR)

To validate the in silico predictions, we require an experimental protocol that measures real-time binding kinetics ( kon​ and koff​ ) without the use of bulky fluorophores that could alter the ligand's binding mode. Surface Plasmon Resonance (SPR) is the gold standard for this validation.

SPR_Workflow I Target Immobilization (EDC/NHS Coupling) B Baseline Stabilization (HBS-EP+ Buffer) I->B A Analyte Injection (Ligand Titration) B->A D Dissociation Phase (Buffer Wash) A->D K Kinetic Analysis (k_on, k_off, K_d) D->K

Surface Plasmon Resonance (SPR) protocol for empirical validation of binding kinetics.

Step-by-Step SPR Methodology
  • Target Immobilization : Recombinant RORγt LBD is immobilized onto a CM5 dextran sensor chip via standard EDC/NHS amine coupling. Causality: Amine coupling forms covalent amide bonds with surface-exposed lysine residues on the protein, ensuring the target remains rigidly attached to the gold surface despite the continuous flow of buffer.

  • Buffer Optimization : The system is run using HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20). Causality: The surfactant prevents the highly hydrophobic piperidine and cyanopyridine moieties from adhering non-specifically to the microfluidic tubing, which would artificially deflate the observed kon​ rates.

  • Analyte Titration & Kinetic Measurement : 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is injected in a 2-fold concentration series ranging from 0.1×Kd​ to 10×Kd​ (based on the MM-GBSA prediction).

  • Regeneration : The surface is regenerated using a brief pulse of 10 mM Glycine-HCl (pH 2.5) to disrupt the carboxylate salt bridges and wash away bound ligand.

Self-Validating Checkpoint : The theoretical maximum response ( Rmax​ ) is calculated based on the molecular weight ratio of the ligand to the immobilized protein. If the experimental Rmax​ achieved at saturation is <50% of the theoretical Rmax​ , the system signals that the immobilization process denatured the protein or sterically occluded the binding pocket. The assay invalidates itself, requiring a switch to a capture-based immobilization strategy (e.g., His-tag/Ni-NTA).

Quantitative Data Summary

The following table synthesizes the theoretical predicted values (derived from the MM-GBSA pipeline) against the target empirical thresholds required for a successful hit-to-lead transition in RORγt modulation.

MetricComputational Prediction (MM-GBSA)Experimental Target (SPR)Causality / Mechanistic Significance
ΔGbind​ -8.5 to -10.2 kcal/mol-8.8 kcal/mol (derived)Indicates a spontaneous, thermodynamically favorable binding event.
Kd​ (Affinity) 10 - 50 nM (Estimated) <30 nMHigh affinity is primarily driven by the carboxylate salt-bridge formation.
kon​ (Association) N/A (Endpoint calculation) >1.0×105 M−1s−1 Rapid target engagement facilitated by electrostatic steering of the acid.
koff​ (Dissociation) N/A <5.0×10−3 s−1 Prolonged residence time stabilized by π−π stacking of the cyanopyridine.
SASA Contribution -4.2 kcal/molN/ACorrelates to the hydrophobic burial of the piperidine core upon binding.

References

  • Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases ACS Medicinal Chemistry Letters (2020) URL:[Link]

  • MM/GBSA Binding Energy Prediction on the PDBbind Data Set: Successes, Failures, and Directions for Further Improvement Journal of Chemical Information and Modeling (2012) URL:[Link]

  • A beginner's guide to surface plasmon resonance The Biochemist, Portland Press (2023) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic Acid in Targeted Drug Discovery

Executive Summary In contemporary medicinal chemistry, the demand for bifunctional, rigidified building blocks is at an all-time high. 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid represents a highly versatile sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the demand for bifunctional, rigidified building blocks is at an all-time high. 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid represents a highly versatile scaffold that merges the conformational control of an isonipecotic acid derivative with the target-binding potential of a cyanopyridine moiety. This application note provides drug development professionals with a comprehensive guide to the structural rationale, synthetic utility, and validated protocols for incorporating this building block into targeted libraries, such as kinase inhibitors, GPCR antagonists, and PROTAC degraders.

Structural Rationale & Pharmacological Profiling

The architectural design of 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylic acid offers specific physicochemical and pharmacological advantages:

  • Mitigation of hERG Liability: A persistent challenge in drug discovery is the off-target inhibition of the hERG K+ channel, which leads to cardiotoxicity. The substitution of flat, aromatic rings (like benzoic acid) with sp³-rich, saturated systems like the piperidine-4-carboxylic acid (isonipecotic acid) core has been proven to dramatically reduce hERG inhibition. This is achieved by eliminating the π−π stacking interactions required for hERG channel binding, as demonstrated in the optimization of SSTR5 antagonists [1].

  • Privileged Hinge-Binding Motif: The 2-aminopyridine linkage (formed by the piperidine nitrogen and the pyridine ring) is a classic hinge-binding motif in kinase inhibitor design, capable of forming critical bidentate hydrogen bonds with the kinase backbone.

  • Versatile Cyano Handle: The 4-cyano group on the pyridine ring is not merely an electron-withdrawing substituent; it is a highly reactive handle. Cyanopyridine derivatives have recently gained significant traction as potent Ketohexokinase (KHK) inhibitors for the treatment of metabolic disorders like NAFLD and NASH [2], and as potent anticancer agents [3].

Rationale Scaffold 1-(4-Cyanopyridin-2-YL) piperidine-4-carboxylic acid Isonipecotic sp³-Rich Piperidine Core Scaffold->Isonipecotic CyanoPy Cyanopyridine Moiety Scaffold->CyanoPy hERG Eliminates pi-stacking (Reduced hERG Liability) Isonipecotic->hERG Metabolic KHK / GPCR Targeting Isonipecotic->Metabolic Hinge Kinase Hinge Binding (H-bond Acceptor/Donor) CyanoPy->Hinge CyanoPy->Metabolic

Figure 1: Pharmacological rationale and target interaction mapping for the bifunctional scaffold.

Divergent Synthetic Workflows

The true value of this building block lies in its orthogonality. The carboxylic acid and the cyano group can be functionalized independently without the need for complex protecting group strategies.

Synthesis BB Bifunctional Scaffold Amide Amide Coupling (C4-Carboxyl) BB->Amide HATU, DIPEA Tetrazole Tetrazole Bioisostere (4-Cyano) BB->Tetrazole NaN3, ZnBr2 Amidine Amidine Conversion (4-Cyano) BB->Amidine NH2OH, then [H] PROTAC E3 Ligase Linker Integration Amide->PROTAC Divergent Library

Figure 2: Divergent synthetic workflows enabling rapid library generation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of the reaction at the chemical level before proceeding to the next synthetic step.

Protocol A: C4-Carboxylic Acid Amide Coupling

This protocol describes the coupling of the piperidine-4-carboxylic acid with a primary or secondary amine to generate an amide library.

  • Causality & Reagent Selection: The piperidine-4-carboxylic acid is a secondary-alkyl carboxylic acid. To ensure rapid conversion and prevent sluggish reactions (especially with sterically hindered or electronically deactivated anilines), HATU is selected over standard EDC/HOBt. HATU generates a highly reactive 7-azabenzotriazole active ester. DIPEA (N,N-Diisopropylethylamine) is utilized because its steric bulk prevents it from acting as a competing nucleophile, restricting its role to a proton scavenger.

  • Step-by-Step Procedure:

    • Dissolve 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

    • Add DIPEA (3.0 eq, 1.5 mmol) and stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.

    • Add HATU (1.2 eq, 0.6 mmol) in one portion. Stir the mixture for 15 minutes to allow the formation of the active ester.

    • Add the target amine (1.1 eq, 0.55 mmol) dropwise or in small portions.

    • Stir the reaction at room temperature for 2–4 hours.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via UPLC-MS. The reaction is self-validating when the extracted ion chromatogram (EIC) shows the complete consumption of the starting material mass ( m/z 231.1 [M+H]+ ) and the appearance of the target amide mass. Do not quench until the m/z 231.1 peak is absent.

  • Workup: Dilute with EtOAc (20 mL), wash sequentially with saturated aqueous NaHCO3​ (2 x 10 mL), 1M HCl (10 mL), and brine (10 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Lewis Acid-Catalyzed Tetrazole Formation

This protocol converts the 4-cyano group into a 1H-tetrazole, a classic bioisostere for a carboxylic acid, enhancing metabolic stability and membrane permeability.

  • Causality & Reagent Selection: Relying solely on sodium azide ( NaN3​ ) for the [3+2] cycloaddition with a nitrile requires dangerously high temperatures. The addition of Zinc bromide ( ZnBr2​ ) acts as a critical Lewis acid. Zn2+ coordinates to the nitrogen of the cyano group, drastically increasing the electrophilicity of the nitrile carbon. This lowers the activation energy, allowing the cycloaddition to proceed safely and efficiently without the need for highly toxic organotin reagents.

  • Step-by-Step Procedure:

    • Suspend the cyanopyridine intermediate (1.0 eq, 0.5 mmol), NaN3​ (3.0 eq, 1.5 mmol), and ZnBr2​ (1.5 eq, 0.75 mmol) in a mixture of 2-propanol and water (2:1 v/v, 6 mL).

    • Seal the reaction vessel and heat to 90 °C for 12–16 hours behind a blast shield.

    • Cool the mixture to room temperature.

    • Adjust the pH to 3 using 1M HCl to break the zinc-tetrazole complex and precipitate the free tetrazole.

  • Self-Validating In-Process Control (IPC): Isolate a small aliquot, evaporate the solvent, and perform FT-IR analysis. The reaction is validated by the complete disappearance of the sharp, characteristic C≡N stretch at ~2220 cm−1 . If the peak persists, add an additional 0.5 eq of NaN3​ and ZnBr2​ and heat for 4 more hours.

Physicochemical Data Summary

To aid in computational modeling and Lipinski Rule-of-Five assessments, the core physicochemical properties of the building block are summarized below.

PropertyValueImplication for Drug Design
Molecular Weight 231.25 g/mol Highly efficient ligand efficiency (LE) starting point.
Formula C12​H13​N3​O2​ -
Hydrogen Bond Donors 1Favorable for oral bioavailability.
Hydrogen Bond Acceptors 4Allows multiple kinase hinge or GPCR interactions.
Rotatable Bonds 2High conformational rigidity (entropic advantage upon binding).
Topological Polar Surface Area (TPSA) 83.1 A˚2 Excellent balance for cellular permeability; tunable via C4-derivatization.

References

  • Hirose, H., et al. "Discovery of novel 5-oxa-2,6-diazaspiro[1]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus." Bioorganic & Medicinal Chemistry, 2017. [Link]

  • Kley, J., et al. "Novel Cyanopyridine Compounds as KHK Inhibitors for Treating NAFLD, NASH, and Type II Diabetes." ACS Medicinal Chemistry Letters, 2024. [Link]

  • Al-Ghorbani, M., et al. "Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations." ChemistrySelect (via PMC), 2024. [Link]

Sources

Application

Application Notes and Protocols for the Dissolution of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid in DMSO

This guide provides a comprehensive framework for the dissolution of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and professionals in drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the dissolution of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and professionals in drug development, these protocols are designed to ensure the integrity, stability, and optimal solubility of the compound for use in a wide range of experimental assays. This document emphasizes the scientific rationale behind the procedural steps, aiming to equip the user with the necessary expertise to achieve reliable and reproducible results.

Foundational Principles: Understanding the Compound and Solvent

The successful dissolution of any compound is predicated on a thorough understanding of the physicochemical properties of both the solute and the solvent.

1.1. The Solute: 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

This molecule possesses a complex structure with distinct functional groups that dictate its solubility characteristics:

  • Cyanopyridine Moiety: The pyridine ring, an aromatic heterocycle, and the polar cyano (-C≡N) group contribute to the molecule's overall polarity. Studies on similar cyanopyridine derivatives have shown that they are generally soluble in polar aprotic solvents like DMSO.[1]

  • Piperidine Ring: This saturated heterocyclic amine is a common scaffold in medicinal chemistry.

  • Carboxylic Acid Group (-COOH): This functional group can act as both a hydrogen bond donor and acceptor, influencing its interaction with solvents. The acidic proton can also be a factor in its reactivity.

Given these features, the compound is a crystalline solid at room temperature. Its stability in DMSO is expected to be good, as studies on diverse compound libraries have shown that most are stable in DMSO for extended periods.[2][3]

1.2. The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent widely employed in biological research for its exceptional ability to dissolve a broad spectrum of compounds.[4][5] Its key attributes include:

  • High Polarity: This allows it to effectively solvate a wide range of polar molecules.

  • Aprotic Nature: The absence of acidic protons prevents it from donating protons in chemical reactions, which is crucial for maintaining the integrity of many solutes.

  • Miscibility with Water: DMSO is miscible with water and most organic liquids, facilitating its use in aqueous biological systems.[5]

However, it is critical to acknowledge that high concentrations of DMSO can be toxic to cells.[4] Therefore, the final concentration in assays should be minimized, typically below 0.5%, and a vehicle control should always be included in experiments.[4][6]

Preparation of Stock Solutions: A Step-by-Step Protocol

The following protocol outlines the recommended procedure for preparing a high-concentration stock solution of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid in DMSO.

2.1. Materials and Equipment

  • 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid (solid form)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated micropipettes and sterile tips

2.2. Workflow for Stock Solution Preparation

G cluster_0 Preparation Phase cluster_1 Dissolution Phase cluster_2 Storage Phase Calculate_Mass 1. Calculate Required Mass Weigh_Compound 2. Accurately Weigh Compound Calculate_Mass->Weigh_Compound Transfer_Compound 3. Transfer to Sterile Vial Weigh_Compound->Transfer_Compound Add_DMSO 4. Add Calculated Volume of DMSO Transfer_Compound->Add_DMSO Vortex 5. Gentle Vortexing Add_DMSO->Vortex Sonication 6. Sonication (if necessary) Vortex->Sonication If not fully dissolved Warming 7. Gentle Warming (optional) Sonication->Warming If still not dissolved Aliquot 8. Aliquot into Single-Use Vials Warming->Aliquot Once fully dissolved Store 9. Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a stock solution in DMSO.

2.3. Detailed Protocol

  • Calculate the Required Mass: Determine the mass of the compound needed to achieve the desired stock solution concentration (e.g., 10 mM).

  • Weigh the Compound: Using a calibrated analytical balance, accurately weigh the calculated mass of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid.

  • Transfer to a Sterile Vial: Carefully transfer the weighed compound into a sterile amber glass vial or a polypropylene microcentrifuge tube. The use of amber vials is recommended to protect the compound from light, although specific light sensitivity data for this compound is not widely available.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Gentle Vortexing: Securely cap the vial and vortex gently until the compound is completely dissolved.[4] Avoid vigorous mixing to prevent the introduction of air bubbles.[4]

  • Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in a water bath sonicator for several minutes.[4] This can help to break up any aggregates and facilitate dissolution.

  • Gentle Warming (optional): As a final resort, gentle warming in a 37°C water bath can aid dissolution.[4] However, exercise caution as excessive heat may degrade the compound.[4] Studies have shown that the solubility of cyanopyridine derivatives in DMSO increases with temperature.[1]

  • Aliquot for Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes. This is a critical step to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[4] However, studies have also shown that many compounds are stable through multiple freeze-thaw cycles.[2][3]

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[7]

Serial Dilution for Working Solutions

For most biological assays, the high-concentration DMSO stock solution will need to be diluted to a working concentration. It is crucial to perform serial dilutions in 100% DMSO before the final dilution into an aqueous assay buffer.[8] This stepwise approach prevents the compound from precipitating out of solution when transferred to an aqueous environment.[8]

3.1. Serial Dilution Workflow

G Stock_Solution High-Concentration Stock (in 100% DMSO) Intermediate_Dilutions Intermediate Dilutions (in 100% DMSO) Stock_Solution->Intermediate_Dilutions Serial Dilution Final_Dilution Final Working Solution (in Aqueous Buffer) Intermediate_Dilutions->Final_Dilution Final Dilution Step

Caption: Serial dilution workflow from stock to working solution.

3.2. Protocol for Serial Dilution

  • Prepare Dilution Series: Label a series of sterile microcentrifuge tubes for each desired concentration of your dilution series.

  • Add DMSO: Add a specific volume of 100% DMSO to all tubes except the first one (which will contain the stock solution).

  • Perform Serial Transfers: Transfer an equal volume from the stock solution to the second tube and mix thoroughly. Continue this process for the subsequent tubes, using a fresh pipette tip for each transfer to ensure accuracy.[4]

  • Final Dilution into Aqueous Buffer: Once the desired concentration in DMSO is achieved, perform the final dilution into the aqueous assay medium to reach the final working concentration.[4] This final dilution should result in a low and consistent final DMSO concentration (e.g., 0.1%) across all experimental conditions.[6]

Quantitative Data Summary

ParameterRecommendationRationale
Stock Solution Concentration 10-20 mMA higher concentration allows for greater dilution into the final assay medium, minimizing the final DMSO concentration.
Final DMSO Concentration in Assay < 0.5% (ideally ≤ 0.1%)To minimize solvent-induced cytotoxicity and off-target effects.[4][7]
Storage Temperature -20°C or -80°CTo ensure long-term stability of the compound.[7]
Solvent Purity Anhydrous, high-purity DMSO (≥99.9%)To prevent water-induced degradation of the compound.[2][8]

Troubleshooting and Best Practices

  • Precipitation upon Dilution in Aqueous Buffer: If the compound precipitates upon final dilution, consider performing an intermediate dilution step in a co-solvent or further serial dilutions in 100% DMSO before adding to the aqueous buffer.[7][8]

  • Compound Instability: While many compounds are stable in DMSO, some may degrade over time. It is advisable to prepare fresh dilutions from the stock solution for each experiment.[6]

  • Vehicle Control: Always include a vehicle control (assay media with the same final DMSO concentration as the experimental samples) in all experiments to account for any effects of the solvent.[4]

  • Use of Fresh DMSO: It is recommended to use fresh DMSO from the same bottle when preparing solutions for an assay to ensure consistency.[9]

By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can confidently prepare solutions of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid in DMSO that are stable, soluble, and suitable for a wide array of scientific investigations.

References

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. [Link]

  • MedCrave. (2018). Solubility of some novel cyanopyridine derivatives. [Link]

  • Chemical Substance Information. (n.d.). 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid. [Link]

  • Sigma-Aldrich. (n.d.). 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic acid. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • NextSDS. (n.d.). 1-(4-CYANOBENZYL)PIPERIDINE-2-CARBOXYLIC ACID — Chemical Substance Information. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

  • Wu, Y., et al. (2020). NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. Organic Chemistry Frontiers, 7, 2719-2724. [Link]

  • ResearchGate. (n.d.). DMSO and Cyanide. [Link]

  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 1035-1043. [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. [Link]

  • National Institutes of Health. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • American Chemical Society. (2020). Development of a Robust Protocol for the Determination of Weak Acids' pKa Values in DMSO. [Link]

  • ResearchGate. (2018). Solubility of drug in DMSO?. [Link]

  • NextSDS. (n.d.). 1-(4-cyanobenzenesulfonyl)piperidine-4-carboxylic acid — Chemical Substance Information. [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

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Method

Application Notes &amp; Protocols: A Step-by-Step Guide to In Vivo Dosing Strategies for Novel Pyridinyl-Piperidine Compounds

Introduction The discovery of a novel chemical entity (NCE) such as 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid marks the beginning of a rigorous journey to understand its therapeutic potential. As a member of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The discovery of a novel chemical entity (NCE) such as 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid marks the beginning of a rigorous journey to understand its therapeutic potential. As a member of the pyridinyl-piperidine class, this compound belongs to a scaffold known to be privileged in medicinal chemistry, often improving pharmacokinetic properties.[1][2] However, translating a promising in vitro profile into in vivo efficacy requires a systematic, data-driven dosing strategy.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust in vivo dosing regimen for NCEs like 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid. The protocols outlined here are designed to be a self-validating system, moving logically from fundamental characterization to complex efficacy studies, ensuring that each step informs the next. Our approach is not a rigid template but a dynamic workflow, emphasizing the causality behind each experimental choice to build a complete understanding of the compound's behavior in a biological system.

Section 1: Foundational Characterization - Knowing Your Molecule

Before any in vivo experiment, a thorough understanding of the compound's physicochemical properties is paramount.[3] This initial characterization is the bedrock upon which all formulation and dosing strategies are built. Limited availability of the NCE at this stage necessitates efficient and targeted analysis.[3]

Key Physicochemical Parameters:

  • Aqueous Solubility: This is the most critical parameter. It dictates the potential routes of administration and the complexity of the required formulation. It should be tested at various pH levels (e.g., 2.0, 4.5, 7.4) to simulate conditions in the gastrointestinal tract and blood.

  • pKa: The ionization constant helps predict how solubility and permeability will change in different physiological environments.

  • LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) indicates the lipophilicity of the compound, which influences its absorption, distribution, and potential to cross cell membranes.

Section 2: In Vitro Profiling - Predicting In Vivo Behavior

In vitro assays are essential for predicting a compound's metabolic fate, which directly impacts its in vivo exposure and half-life. These studies provide an early warning of potential liabilities, such as rapid clearance, that might preclude in vivo success.

Protocol 2.1: Metabolic Stability Assessment

Metabolic stability assays measure the rate at which a compound is broken down by drug-metabolizing enzymes.[4] Hepatocytes are considered a gold-standard in vitro system as they contain a full complement of Phase I and Phase II metabolic enzymes.[5][6] Liver microsomes are a simpler, cost-effective alternative for initial screening, particularly for Phase I (CYP450-mediated) metabolism.[4][5]

Objective: To determine the in vitro intrinsic clearance (CLint) and predict the in vivo hepatic clearance.

Methodology (Hepatocyte Stability):

  • Preparation: Thaw cryopreserved hepatocytes (e.g., mouse, rat, human) and dilute to a working concentration of 0.5-1.0 x 10^6 viable cells/mL in pre-warmed, supplemented medium.[7]

  • Compound Incubation: Add 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid (typically at a final concentration of 1 µM) to the hepatocyte suspension.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[7]

  • Reaction Quenching: Stop the metabolic reaction at each time point by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet cell debris. Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Interpretation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½), which can then be used to determine the intrinsic clearance.[8]

Section 3: Formulation Development - The Key to Exposure

The goal of formulation is to deliver the compound to the systemic circulation in a consistent and reproducible manner. The choice of vehicle is critical and must be carefully considered to avoid confounding effects on the study.[2]

Workflow for Vehicle Selection

The selection of an appropriate vehicle is a multi-step process that balances solubilizing power with tolerability in the chosen animal model.

VehicleSelection cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Formulation & Validation Start Start with NCE: 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid Solubility Test Solubility in Aqueous Vehicles (Saline, PBS, 5% Dextrose) Start->Solubility IsSoluble Soluble at Required Conc.? Solubility->IsSoluble Cosolvent Test Solubility in Co-solvent Systems (e.g., PEG400, Propylene Glycol, DMSO, Solutol HS-15) IsSoluble->Cosolvent No AqueousForm Formulate in Aqueous Vehicle IsSoluble->AqueousForm Yes IsSolubleCo Soluble? Cosolvent->IsSolubleCo Suspension Test Wettability for Suspension Formulation (e.g., 0.5% CMC, 1% Tween 80) IsSolubleCo->Suspension No CosolventForm Formulate in Co-solvent/ Surfactant System. Minimize % of organic solvent. IsSolubleCo->CosolventForm Yes SuspensionForm Formulate as Suspension. Check particle size and uniformity. Suspension->SuspensionForm Tolerability Assess Vehicle Tolerability in a Small Cohort of Animals (Monitor for adverse effects) AqueousForm->Tolerability CosolventForm->Tolerability SuspensionForm->Tolerability Final Final Dosing Formulation Tolerability->Final

Caption: Decision workflow for selecting an appropriate in vivo dosing vehicle.

Common Vehicle Formulations

The table below provides starting points for common vehicle formulations. Crucially, the vehicle alone must be administered to a control group to ensure it has no confounding biological effects. [9]

Route of Admin. Vehicle Type Example Composition Considerations
Oral (PO) Aqueous Solution0.9% SalineIdeal for soluble, stable compounds.
Suspension0.5% (w/v) Carboxymethylcellulose (CMC) in waterFor insoluble compounds. Particle size must be controlled.
Co-solvent/Surfactant10% DMSO, 40% PEG 400, 50% WaterFor poorly soluble compounds; can enhance absorption but may have its own toxicity.[10][11]
Intravenous (IV) Aqueous Solution5% Dextrose in Water (D5W)Must be a sterile, true solution. pH and osmolality must be near physiological levels.[2]
Co-solvent System5-10% Solutol HS-15 in salineRequires careful tolerability testing. Risk of precipitation upon injection.
Intraperitoneal (IP) Aqueous SolutionPhosphate-Buffered Saline (PBS)Common for preclinical studies, but less clinically relevant than PO or IV.
Co-solvent System20% Propylene Glycol in SalineUse minimal organic solvent to avoid irritation.[11]

Section 4: Pilot Pharmacokinetic (PK) Studies

A pilot PK study is the first in vivo test of your compound and is essential for rational dose selection in subsequent studies.[1][12] It provides critical data on how the drug is absorbed, distributed, metabolized, and excreted (ADME).[13]

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½, Bioavailability) after a single dose.

Protocol 4.1: Rodent Pilot PK Study
  • Animal Model: Use a common rodent model (e.g., male Sprague-Dawley rats or CD-1 mice).

  • Group Design:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg). This group is essential to determine clearance and absolute bioavailability.

    • Group 2: Oral (PO) or other desired route of administration (e.g., 5-10 mg/kg).

  • Dosing: Administer the formulated compound to fasted animals (n=3-4 per group).

  • Blood Sampling: Collect sparse blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) via an appropriate method (e.g., tail vein, saphenous vein).

  • Sample Processing: Process blood to plasma or serum and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid in the samples using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.

Section 5: Dose Range-Finding (DRF) and Toxicity Assessment

The goal of a DRF study is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects.[14][15] This information is critical for selecting dose levels for efficacy studies and ensuring animal welfare.[16]

Protocol 5.1: Ascending Dose MTD Study
  • Animal Model: Use the same species and strain intended for efficacy studies.

  • Study Design:

    • Use a dose-escalation design with 3-5 dose levels. The starting dose should be informed by any in vitro cytotoxicity data or PK data.[14]

    • Dose levels can be spaced using a multiplier (e.g., 2x or 3x).[14]

    • Include a vehicle control group.

  • Administration: Dose animals (n=3-5 per group, mixed gender if applicable) daily for 5-7 days via the intended therapeutic route.

  • Monitoring: Conduct daily clinical observations, including changes in appearance, behavior, and body weight.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity (e.g., >15-20% body weight loss, mortality, or severe clinical signs).[17] The No Observed Adverse Effect Level (NOAEL) should also be determined.[18]

Section 6: Integrated Efficacy Study Dosing Strategy

With data from PK and MTD studies, you can now design a rational dosing regimen for your efficacy model. The objective is to maintain drug exposure at the target site above the concentration required for a biological effect (e.g., in vitro IC50 or EC50), without causing undue toxicity.[1]

Workflow for Efficacy Dosing Design

EfficacyDosing cluster_0 Data Inputs cluster_1 Dose Level Selection cluster_2 Dosing Frequency Determination PK_Data Pilot PK Data (AUC, t½, Bioavailability) HalfLife Analyze Plasma Half-Life (t½) from PK study PK_Data->HalfLife MTD_Data DRF/MTD Data (MTD, NOAEL) HighDose Select High Dose (Should be at or near the MTD) MTD_Data->HighDose Invitro_Data In Vitro Potency (e.g., IC50/EC50) LowDose Select Low Dose (Should provide exposure near the target in vitro potency) Invitro_Data->LowDose MidDose Select Mid Dose (e.g., 3-fold lower than High Dose) HighDose->MidDose MidDose->LowDose DoseLevels Final Dose Levels: Low, Mid, High LowDose->DoseLevels Frequency Determine Dosing Frequency (QD, BID, etc.) to maintain exposure above target concentration HalfLife->Frequency FinalRegimen Final Dosing Regimen (Dose + Frequency) Frequency->FinalRegimen

Caption: A systematic approach to designing an efficacy study dosing regimen.

Example Dosing Strategy:

  • Target: Achieve a trough plasma concentration (the lowest concentration before the next dose) that is at or above the in vitro IC50.

  • High Dose: Set at the MTD (e.g., 50 mg/kg).

  • Low Dose: Chosen to provide an average exposure (AUC) that correlates with the target IC50.

  • Mid Dose: Set geometrically between the high and low doses (e.g., 15-20 mg/kg).

  • Dosing Frequency: Based on the half-life. If t½ is ~8-12 hours, once-daily (QD) dosing may be sufficient. If t½ is <4 hours, twice-daily (BID) dosing might be necessary to maintain target coverage.

Conclusion

Developing an in vivo dosing strategy for a novel compound like 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is a methodical process that builds upon a foundation of high-quality data. By systematically characterizing the compound's physicochemical and metabolic properties, developing a stable and tolerable formulation, and defining its pharmacokinetic and toxicological profile, researchers can design robust efficacy studies with a high probability of generating clear, interpretable results. This iterative process of characterization, formulation, and in vivo testing is fundamental to advancing promising new chemical entities from the bench to potential clinical applications.

References

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC.
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Prepar
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita.
  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs.
  • Maximum toler
  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA.
  • Preclinical Formulations: Insight, Strategies, and Practical Consider
  • A good practice guide to the administration of substances and removal of blood, including routes and volumes.
  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PMC.
  • FDA Weighs In on Optimal Drug Dosing. Cancer Discovery - AACR Journals.
  • FDA Finalizes Guidance On Dose Optimization For Oncology Therapies. Clinical Leader.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • in vivo Pharmacokinetic & Pharmacodynamic Studies.
  • Microsomal vs Hepatocyte Stability: Which One to Choose?.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.
  • Addressing PK/PD Study Design Early in Development.
  • Metabolic Stability • Mattek - Part of Sartorius.
  • Maximum Tolerated Dose (MTD)
  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
  • Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals.
  • Formulation Development Strategy: Preclinical PK, PD, and TK Consider
  • Animal Dosing Vehicle Selection.
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • “Where do I start?”: Strategies for selecting the first dose for human clinical trials. Certara.

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Application

Application Notes and Protocols: 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid in Medicinal Chemistry

Abstract: This document provides a comprehensive technical guide on the potential applications of the novel chemical entity, 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid, in the field of medicinal chemistry. While...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide on the potential applications of the novel chemical entity, 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid, in the field of medicinal chemistry. While this specific molecule is not extensively characterized in existing literature, its constituent moieties—the cyanopyridine pharmacophore and the piperidine-4-carboxylic acid scaffold—are well-established in drug discovery. Drawing upon the known biological activities of these structural components, we propose and detail potential therapeutic applications, focusing on its promise as a kinase inhibitor for oncology. This guide offers detailed protocols for the initial biochemical and cell-based characterization of this compound, providing a roadmap for researchers and drug development professionals to explore its therapeutic potential.

Introduction: A Molecule of Untapped Potential

1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is a novel heterocyclic compound that merges two key structural motifs of significant interest in medicinal chemistry. The piperidine ring is a prevalent scaffold in numerous approved pharmaceuticals, offering a rigid, three-dimensional structure that allows for the precise positioning of functional groups.[1][2] The carboxylic acid at the 4-position provides a critical anchor for interactions with biological targets, although its physicochemical properties often necessitate optimization.[3][4]

The cyanopyridine moiety is a known pharmacophore with a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] Notably, cyanopyridine derivatives have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[7][8] The nitrile group can act as a hydrogen bond acceptor or participate in other key interactions within an enzyme's active site.

Given the established roles of its constituent parts, we hypothesize that 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid holds significant potential as a lead compound for the development of novel therapeutics, particularly in the realm of oncology.

Hypothesized Mechanism of Action: Kinase Inhibition

Numerous cyanopyridine-containing molecules have demonstrated potent inhibitory activity against protein kinases, such as Pim-1, VEGFR-2, and HER-2.[7][8] These enzymes play crucial roles in cell proliferation, survival, and angiogenesis. We propose that 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid may function as a Type I kinase inhibitor, competing with ATP for binding to the enzyme's active site.

The proposed binding model involves:

  • The Cyanopyridine Moiety: The pyridine ring can form hydrogen bonds and pi-stacking interactions within the hydrophobic pocket of the kinase active site. The cyano group can act as a key hydrogen bond acceptor.

  • The Piperidine Scaffold: This acts as a rigid linker, positioning the cyanopyridine and carboxylic acid groups for optimal interaction with the target.

  • The Carboxylic Acid: This functional group can form strong electrostatic interactions or hydrogen bonds with key residues, such as lysine, in the solvent-exposed region of the active site.

The diagram below illustrates the proposed mechanism of action within a generic kinase signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->Receptor_Kinase Binds and Activates Pim1 Pim-1 Kinase Receptor_Kinase->Pim1 Activates Downstream_Targets Downstream Targets (e.g., Bad, c-Myc) Pim1->Downstream_Targets Phosphorylates Cell_Proliferation Cell Proliferation & Survival Downstream_Targets->Cell_Proliferation Inhibitor 1-(4-Cyanopyridin-2-YL)piperidine- 4-carboxylic acid Inhibitor->Pim1 Inhibits ATP Binding

Figure 1: Hypothesized Kinase Pathway Inhibition.

Experimental Protocols

The following protocols provide a framework for the initial characterization of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid as a potential kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Pim-1 Kinase)

This protocol describes a luminescence-based assay to determine the IC50 value of the test compound against Pim-1 kinase. The assay measures the amount of ATP remaining in solution following the kinase reaction.

Rationale: This is a primary biochemical assay to directly assess the compound's ability to inhibit the target enzyme's activity. A low IC50 value indicates high potency.

Materials:

  • 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

  • Recombinant human Pim-1 kinase

  • Pim-1 substrate peptide

  • ATP

  • Kinase buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the diluted compound or DMSO (for positive and negative controls).

    • Add 20 µL of a solution containing Pim-1 kinase and the substrate peptide in kinase buffer.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction:

    • Add 25 µL of ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 50 µL of Kinase-Glo® reagent to each well.

    • Mix on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Figure 2: Workflow for In Vitro Kinase Inhibition Assay.
Protocol 2: Cell-Based Anti-Proliferative Assay

This protocol uses a colorimetric assay (e.g., MTT or WST-1) to assess the effect of the compound on the proliferation of a cancer cell line known to be dependent on Pim-1 signaling (e.g., a leukemia or prostate cancer cell line).

Rationale: This assay determines if the compound's biochemical activity translates to a functional effect in a cellular context. It provides an initial assessment of the compound's potential as an anticancer agent.

Materials:

  • 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

  • Relevant cancer cell line (e.g., K562, PC-3)

  • Complete cell culture medium

  • MTT or WST-1 reagent

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipettes

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (medium with DMSO).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Preliminary Pharmacokinetic (PK) Assessment

Rationale: The carboxylic acid moiety can lead to poor oral bioavailability.[4] A preliminary in vivo PK study in a rodent model is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Procedure Outline:

  • Animal Model: Use male Sprague-Dawley rats (n=3 per group).

  • Dosing:

    • Intravenous (IV) group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • Oral (PO) group: Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis:

    • Develop a sensitive and specific LC-MS/MS method for the quantification of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid in plasma.

    • Analyze the plasma samples to determine the compound concentration at each time point.

  • PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters, including:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t1/2)

    • Area under the curve (AUC)

    • Maximum concentration (Cmax) and time to maximum concentration (Tmax) for the PO group.

    • Oral bioavailability (F%)

Data Presentation

The following tables illustrate how to present the data obtained from the proposed experiments.

Table 1: In Vitro Kinase Inhibition Profile

Compound ID Target Kinase IC50 (nM)
1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid Pim-1 [Data]

| Staurosporine (Control) | Pim-1 | [Data] |

Table 2: In Vitro Anti-Proliferative Activity

Compound ID Cell Line GI50 (µM)
1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid K562 [Data]

| Doxorubicin (Control) | K562 | [Data] |

Table 3: Preliminary Pharmacokinetic Parameters in Rats

Parameter IV (2 mg/kg) PO (10 mg/kg)
t1/2 (h) [Data] [Data]
Cmax (ng/mL) N/A [Data]
Tmax (h) N/A [Data]
AUC (ng·h/mL) [Data] [Data]
CL (mL/min/kg) [Data] N/A
Vd (L/kg) [Data] N/A

| F (%) | N/A | [Data] |

Future Directions: Bioisosteric Replacement

The carboxylic acid moiety, while important for target engagement, can lead to poor cell permeability and rapid metabolism.[3] A promising strategy to optimize the drug-like properties of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is the use of carboxylic acid bioisosteres.[9][10] These are functional groups that mimic the steric and electronic properties of a carboxylic acid but have different physicochemical characteristics.

Potential bioisosteres to explore include:

  • Tetrazoles: A common acidic bioisostere that can improve metabolic stability.[10]

  • Hydroxyisoxazoles: These heterocyclic mimics can fine-tune acidity and improve permeability.[9]

  • Acyl sulfonamides: These can offer improved potency and metabolic stability.

The synthesis and evaluation of a small library of these bioisosteric analogs could lead to compounds with enhanced pharmacokinetic profiles and overall better therapeutic potential.

Conclusion

1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid represents a promising starting point for a drug discovery program. Its chemical architecture suggests a strong potential for kinase inhibition, a well-validated strategy in oncology. The protocols outlined in this guide provide a clear and logical path for the initial biological and pharmacokinetic evaluation of this novel compound. Subsequent medicinal chemistry efforts, such as the exploration of carboxylic acid bioisosteres, could further refine its properties, paving the way for the development of a new class of therapeutic agents.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Academia.edu. (n.d.). (PDF) Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • Van den Abeele, J., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Pharmaceuticals, 15(5), 629. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW. [Link]

  • Taylor & Francis Online. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Journal of Biomolecular Structure and Dynamics, 36(10), 2633-2642. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boc-Piperidine-4-carboxylic Acid in Modern Drug Discovery. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • PubMed. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. [Link]

  • ResearchGate. (n.d.). Substituted Cyanopyridine derivatives as antimicrobial agents. [Link]

  • PubMed. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(6), e2300067. [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. [Link]

  • Wiley Online Library. (2025). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. ChemistrySelect, 10(23). [Link]

  • Royal Society of Chemistry. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Organic & Biomolecular Chemistry, 22(12), 2445-2450. [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

  • Wiley Online Library. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4240. [Link]

  • PubMed Central. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(8), 6638-6655. [Link]

  • ResearchGate. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Materials Research Bulletin, 47(9), 2480-2486. [Link]

  • ACS Publications. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19572-19587. [Link]

  • MDPI. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262. [Link]

  • MDPI. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(21), 4921. [Link]

  • ACS Publications. (2010). Synthesis of Stereodefined Piperidines from Aziridines and Their Transformation into Conformationally Constrained Amino Acids, Amino Alcohols and 2,7-Diazabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 75(22), 7513-7524. [Link]

Sources

Method

Application Note: A Robust HPLC-UV Method for the Analysis of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

Abstract This application note presents a systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-Cyanopyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid. The inherent physicochemical properties of the analyte, including its polar and zwitterionic nature, present unique chromatographic challenges. This guide provides a detailed protocol, from initial method development strategies to validation in accordance with International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose in a drug development setting.

Introduction

1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is a complex heterocyclic compound of interest in pharmaceutical research. Its structure, featuring a carboxylic acid, a piperidine ring, and a cyanopyridine moiety, imparts both acidic and basic characteristics, making it a zwitterionic and highly polar molecule at physiological pH. The accurate and precise quantification of this analyte is critical for purity assessments, stability studies, and pharmacokinetic analyses. However, its polarity poses a significant challenge for retention and peak shape in traditional reversed-phase chromatography.[1][2] This document outlines a logical, science-driven workflow for developing a robust and reliable HPLC method tailored to the specific challenges presented by this analyte.

Understanding the Analyte: Physicochemical Considerations

  • Structure:

    • Piperidine-4-carboxylic acid: The carboxylic acid group (pKa ~2-5) is acidic, while the piperidine nitrogen (pKa ~10-11) is basic.[3][4]

    • Cyanopyridine: The pyridine nitrogen is weakly basic (pKa ~2-3), and the cyano group is a polar, electron-withdrawing group.

  • Predicted Properties:

    • Zwitterionic Nature: The presence of both acidic and basic functional groups suggests that the molecule will exist as a zwitterion over a wide pH range.

    • Polarity: The combination of the carboxylic acid, piperidine, and cyanopyridine moieties results in a highly polar molecule with a low predicted logP.

    • UV Absorbance: The cyanopyridine ring is a chromophore, suggesting that UV detection will be a suitable quantification technique.

These properties predict that the analyte will have low retention on conventional C18 columns and may exhibit poor peak shape due to interactions with residual silanols on the stationary phase.[5] Therefore, the method development strategy must focus on enhancing retention and controlling ionization.

HPLC Method Development Strategy

Our approach to developing a robust HPLC method is systematic, beginning with the careful selection of the column, mobile phase, and detection parameters. The workflow is designed to optimize the separation through a logical progression of experiments.

MethodDevelopmentWorkflow cluster_initial Initial Screening cluster_optimization Optimization cluster_validation Method Validation (ICH Q2(R2)) AnalyteCharacterization Analyte Characterization (Structure, Polarity, pKa Estimation) ColumnSelection Column Selection (e.g., C18, Polar-Embedded) AnalyteCharacterization->ColumnSelection Informs Choice MobilePhaseScreening Mobile Phase Screening (ACN vs. MeOH, pH) ColumnSelection->MobilePhaseScreening Test Matrix GradientOptimization Gradient Optimization (Slope, Time) MobilePhaseScreening->GradientOptimization Initial Conditions TemperatureOptimization Temperature Optimization GradientOptimization->TemperatureOptimization Fine-tuning FlowRate Flow Rate Adjustment TemperatureOptimization->FlowRate Final Adjustment Specificity Specificity FlowRate->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: HPLC method development and validation workflow.

Column Selection

Given the polar nature of the analyte, a standard C18 column may not provide adequate retention. Therefore, a polar-embedded or polar-endcapped C18 column is recommended as a starting point. These columns are designed to provide better retention for polar compounds and are more stable in highly aqueous mobile phases.

Mobile Phase Selection and pH Control

The choice of mobile phase is critical for controlling the ionization state of the zwitterionic analyte and, consequently, its retention and peak shape.[5]

  • Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity and better UV transparency at low wavelengths.

  • Aqueous Phase and pH: A buffered aqueous phase is essential. To suppress the ionization of the carboxylic acid and promote retention, a mobile phase with a pH of around 2.5-3.5 is a logical starting point. This can be achieved using a phosphate or formate buffer.

Detection

Based on the cyanopyridine chromophore, UV detection is the most straightforward approach. A photodiode array (PDA) detector should be used during development to determine the wavelength of maximum absorbance (λmax).

Detailed Experimental Protocol

This protocol provides a starting point for the analysis of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid. Optimization may be required based on the specific HPLC system and column used.

Materials and Reagents
  • 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of methanol and water.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Preparation: The sample preparation will depend on the matrix. For drug substance analysis, a similar dilution scheme as the working standard can be followed.

HPLC Instrumentation and Conditions
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by PDA (start with 254 nm)
Run Time 15 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
10.1595
12.0595
12.1955
15.0955

Method Validation

Once the method is optimized, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the ICH Q2(R2) guidelines.[6][7][8]

Validation Parameters

The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by peak purity analysis using a PDA detector and by analyzing placebo samples.

  • Linearity and Range: The linearity of the method should be established across a range of concentrations that are representative of the intended application. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.[9]

  • Accuracy: The accuracy of the method should be assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix. The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by six replicate injections of the same sample, with a relative standard deviation (RSD) of ≤ 2%.

    • Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, and on different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase pH, column temperature, and flow rate.

Conclusion

The development of a robust HPLC method for a polar, zwitterionic compound like 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid requires a systematic and science-based approach. By carefully considering the analyte's physicochemical properties and employing a logical method development workflow, a reliable and accurate analytical method can be established. The use of a polar-modified C18 column with a buffered mobile phase at a controlled pH is key to achieving adequate retention and good peak shape. The subsequent validation of the method in accordance with ICH guidelines ensures its suitability for use in a regulated environment.[10][11]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. Guidance on Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • ZirChrom. Method Development Guide. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • ResearchGate. What are the best strategies for HPLC method development of retention of highly polar anionic compounds having multiple pKa values (2-12)?. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • International Council for Harmonisation. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Sigma-Aldrich. 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic acid. [Link]

  • PubChem. 1-((4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid. [Link]

  • PubChemLite. 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid. [Link]

  • ChemBK. piperidine-4-carboxylic acid. [Link]

  • PubChem. Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate. [Link]

  • ECHA. 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid. [Link]

  • Wikipedia. Isonipecotic acid. [Link]

  • NextSDS. 1-(4-CYANOBENZYL)PIPERIDINE-2-CARBOXYLIC ACID. [Link]

  • NextSDS. 1-(3-cyanopyridin-2-yl)piperidine-4-carboxamide. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • PubChem. 4-Aminopiperidine-4-carboxylic acid. [Link]

Sources

Application

Application Note: Advanced Amide Coupling Strategies Using 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Structural Rationale In modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Structural Rationale

In modern medicinal chemistry, the incorporation of rigid, sp³-rich vectors is a proven strategy to improve the pharmacokinetic profiles and target-binding thermodynamics of drug candidates. 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is a highly versatile building block used to project a functionalized piperidine linker [1].

When utilizing this specific carboxylic acid in amide coupling reactions, several structural nuances dictate the choice of reagents and conditions:

  • Deactivated Piperidine Nitrogen: The piperidine nitrogen is bonded to an electron-deficient 4-cyanopyridin-2-yl ring. This acts as an electron-withdrawing group via resonance and inductive effects, rendering the piperidine nitrogen non-basic and non-nucleophilic. Consequently, it will not interfere with the coupling process, eliminating the need for transient protecting groups.

  • Steric Environment: The carboxylic acid is situated at the C4 position of the piperidine ring (a secondary carbon). While not as sterically hindered as an α,α-disubstituted acid, it still presents more steric bulk than a primary aliphatic acid, necessitating highly efficient activation.

  • Cyano Group Sensitivity: The nitrile (-CN) moiety on the pyridine ring is generally stable to standard coupling conditions but can be susceptible to hydrolysis (forming a primary amide) if subjected to harsh aqueous bases or acids during workup. Mild conditions are imperative.

Mechanistic Insights: Reagent Selection & Causality

The success of an amide coupling relies on converting the stable hydroxyl group of the carboxylic acid into a highly reactive leaving group [1]. For this specific building block, we recommend two distinct pathways depending on the nature of the amine partner.

Pathway A: HATU / DIPEA (For Hindered or Deactivated Amines)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for challenging couplings.

  • Causality: HATU generates an active 7-azabenzotriazole (OAt) ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a critical "neighboring group effect," acting as a hydrogen-bond acceptor that pre-organizes the incoming amine, drastically accelerating the nucleophilic attack [1].

  • Caution: HATU can react directly with primary and secondary amines to form unreactive tetramethylguanidinium byproducts. Therefore, a pre-activation step (mixing acid, base, and HATU before amine addition) is strictly required [3].

Pathway B: EDC·HCl / OxymaPure (For Scalability and Primary Amines)

For standard primary amines or large-scale syntheses, the combination of EDC·HCl and OxymaPure is superior.

  • Causality: OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a greener, non-explosive alternative to traditional benzotriazoles (HOBt/HOAt) [2]. It forms an highly reactive ester intermediate that rivals HOAt in efficiency. Furthermore, EDC·HCl generates a water-soluble urea byproduct, allowing for purification via simple aqueous extraction rather than chromatography [2].

Quantitative Data: Coupling Reagent Comparison

Reagent SystemActivation IntermediateByproduct RemovalRelative CostBest Use Case
HATU / DIPEA OAt Active EsterChromatography required (water-insoluble)HighSterically hindered secondary amines, anilines, micro-scale discovery.
EDC·HCl / OxymaPure Oxyma Active EsterAqueous wash (water-soluble urea)Low/ModeratePrimary amines, scale-up (>1g), green chemistry initiatives.
PyBOP / NMM OBt Active EsterChromatography required (pyrrolidine phosphoramide)ModerateSubstrates sensitive to guanidinylation side-reactions.

Validated Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU / DIPEA)

Self-validating mechanism: The pre-activation time is strictly controlled to 5-10 minutes to ensure complete OAt ester formation while preventing degradation.

Reagents:

  • 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Amine partner (1.1 equiv, 0.55 mmol)

  • HATU (1.1 equiv, 0.55 mmol)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv, 1.25 mmol)

  • Anhydrous DMF or DCM (5.0 mL, 0.1 M)

Step-by-Step Procedure:

  • Dissolution: To an oven-dried round-bottom flask under inert atmosphere (N₂), add 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid and anhydrous DMF.

  • Base Addition: Add DIPEA to the stirring solution. Cool the mixture to 0 °C using an ice bath. Rationale: Cooling minimizes the risk of epimerization (if applicable to other substrates) and controls the exothermic activation.

  • Pre-Activation: Add HATU in one portion. Stir at 0 °C for exactly 5 to 10 minutes. Rationale: This allows the formation of the active OAt ester. Do not exceed 10 minutes to avoid ester degradation.

  • Amine Addition: Add the amine partner dropwise (or as a solution in 1 mL DMF).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with 5% LiCl (to remove DMF), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

Protocol B: Scalable & Eco-Friendly Coupling (EDC·HCl / OxymaPure)

Self-validating mechanism: The use of water-soluble EDC ensures that the primary urea byproduct is quantitatively removed during the acidic/basic aqueous washes, eliminating the need for silica gel chromatography.

Reagents:

  • 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid (1.0 equiv, 5.0 mmol)

  • Amine partner (1.05 equiv, 5.25 mmol)

  • EDC·HCl (1.2 equiv, 6.0 mmol)

  • OxymaPure (1.2 equiv, 6.0 mmol)

  • NMM (N-Methylmorpholine) (2.0 equiv, 10.0 mmol) - Only if the amine is a salt.

  • Anhydrous DCM or EtOAc (25 mL, 0.2 M)

Step-by-Step Procedure:

  • Dissolution: Suspend the carboxylic acid, amine, and OxymaPure in anhydrous DCM at room temperature.

  • Activation: Cool to 0 °C. Add EDC·HCl portion-wise over 5 minutes. Rationale: Unlike HATU, EDC and Oxyma can be mixed directly with the amine without risk of guanidinylation, simplifying the workflow [2].

  • Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4–16 hours until complete by TLC/LC-MS.

  • Workup: Dilute the reaction with additional DCM. Wash sequentially with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO₃ (to remove Oxyma and unreacted acid), and brine. Caution: Keep the base wash brief (<5 mins) to prevent hydrolysis of the 4-cyanopyridine moiety.

  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate under reduced pressure to yield the highly pure amide.

Visualizations & Workflows

Mechanistic Pathway

HATU_Mechanism A 1-(4-Cyanopyridin-2-YL) piperidine-4-carboxylic acid B DIPEA (Base) Deprotonation A->B C Carboxylate Anion B->C D HATU Addition (Uronium Salt) C->D E O-At Active Ester Intermediate D->E F Amine Addition (Nucleophilic Attack) E->F G Target Amide Product + HOAt Byproduct F->G

Caption: Mechanistic pathway of HATU-mediated amide coupling via the highly reactive O-At active ester.

Protocol Decision Tree

Workflow Start Select Amine Partner Cond1 Is the amine sterically hindered or deactivated? Start->Cond1 Path1 Yes: Use HATU / DIPEA Cond1->Path1 Yes Path2 No: Use EDC / OxymaPure Cond1->Path2 No PreAct Pre-activate acid for 5 min before amine addition Path1->PreAct Workup2 Aqueous Workup (Removes EDC-urea) Path2->Workup2 Workup1 Chromatographic Purification PreAct->Workup1 End Pure Amide Product Workup1->End Workup2->End

Caption: Decision tree for selecting the optimal amide coupling protocol based on amine reactivity.

Troubleshooting & Optimization

  • Issue: No Product Formation (Unconsumed Starting Materials)

    • Cause: Moisture in the solvent hydrolyzing the active ester back to the carboxylic acid.

    • Solution: Ensure DMF/DCM is strictly anhydrous. Use a fresh bottle of HATU, as it degrades upon exposure to atmospheric moisture.

  • Issue: Amine is Consumed, but Acid Remains (Guanidinylation)

    • Cause: The amine reacted directly with HATU [3].

    • Solution: Ensure the 5-minute pre-activation step is strictly followed before adding the amine. Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not cause guanidinylation.

  • Issue: Byproduct Peak at M+18 in LC-MS

    • Cause: Partial hydrolysis of the cyano group to a primary carboxamide during an overly aggressive aqueous base workup.

    • Solution: Use weaker bases (e.g., saturated NaHCO₃ instead of NaOH or Na₂CO₃) and minimize the time the product spends in the aqueous phase.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry - A European Journal, 15(37), 9394-9403.[Link]

Method

Application Notes &amp; Protocols: Strategic Use of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic Acid for Combinatorial Library Synthesis

Abstract The confluence of privileged scaffolds in a single, synthetically tractable building block presents a powerful strategy for accelerating drug discovery. This guide details the application of 1-(4-Cyanopyridin-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of privileged scaffolds in a single, synthetically tractable building block presents a powerful strategy for accelerating drug discovery. This guide details the application of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid, a molecule that marries the biologically significant cyanopyridine motif with the versatile piperidine-4-carboxylic acid core. We provide a comprehensive overview of its strategic value, detailed protocols for its incorporation into combinatorial libraries via amide coupling, and expert insights into library design, reaction optimization, and troubleshooting. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the efficient generation of novel chemical entities.

Introduction: The Strategic Value of the Scaffold

In medicinal chemistry, the piperidine ring is a ubiquitous and highly valued scaffold due to its favorable physicochemical properties and its presence in numerous approved drugs. When functionalized with a carboxylic acid at the 4-position, it provides a robust synthetic handle for diversification.[1] The true potential of the title compound, however, lies in its linkage to a 4-cyanopyridine moiety.

Cyanopyridine derivatives are recognized as "privileged scaffolds" in drug discovery, exhibiting a wide spectrum of pharmacological activities, including anticancer, kinase inhibitory, antiviral, and anti-inflammatory properties.[2][3][4] The cyano group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical elaboration.

The combination of these two motifs in 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid creates a bifunctional building block with significant potential. The carboxylic acid serves as the primary point for combinatorial diversification, while the cyanopyridine portion provides a core pharmacophore likely to impart desirable biological activity.

Table 1: Physicochemical Properties of the Scaffold

PropertyValueData Source
IUPAC Name 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylic acid-
Molecular Formula C₁₂H₁₃N₃O₂PubChem[5]
Molecular Weight 231.25 g/mol PubChem[5]
CAS Number 162997-28-6Sigma-Aldrich[6]
Physical Form SolidSigma-Aldrich[6]
XlogP (Predicted) 1.0PubChem[5]

Combinatorial Library Design Strategy

The primary application of this scaffold is the synthesis of a diverse amide library by coupling the carboxylic acid with a collection of primary and secondary amines. A well-designed library balances diversity with "drug-likeness" to maximize the probability of identifying high-quality hits.[7]

Points of Diversification

The scaffold offers two key points for creating structural diversity. The most direct approach is through amide bond formation at the C4-carboxylic acid. A secondary, more advanced strategy involves chemical modification of the C4-cyano group on the pyridine ring.

G cluster_scaffold Scaffold Core cluster_diversity Points of Diversification Scaffold 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid R1 Primary Diversification: Amide bond formation at Carboxylic Acid (R-NH₂) Scaffold->R1 Primary Vector R2 Secondary Diversification: Modification of Cyano Group (e.g., reduction, hydrolysis, cycloaddition) Scaffold->R2 Secondary Vector G Start Reaction Issue Identified (Low Yield / Incomplete) Q1 Are Starting Materials Consumed (TLC/LCMS)? Start->Q1 Sol1 Check Reagent Quality & Solvent Anhydrousness. Ensure stoichiometry is correct. Q1->Sol1 No Q2 Is an unexpected side product observed? Q1->Q2 Yes Sol2 Use a Stronger Coupling Reagent (e.g., HATU, COMU). Increase reaction time or temperature. Sol1->Sol2 Sol3 Identify side product by MS. Consider alternative protecting groups if necessary. Check for amine self-coupling. Q2->Sol3 Yes Sol4 Check for epimerization if substrate is chiral. Use epimerization-suppressing reagents (HATU). Lower reaction temperature. Q2->Sol4 No (Chiral?)

Sources

Application

Application Notes and Protocols for the Cellular Characterization of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

Introduction: A Strategic Approach to Characterizing a Novel Pyridine Derivative 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is a novel small molecule with a chemical structure that suggests potential biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to Characterizing a Novel Pyridine Derivative

1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is a novel small molecule with a chemical structure that suggests potential biological activity. As the specific molecular target and mechanism of action are not yet defined, a systematic and unbiased investigational approach is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial cell-based characterization.

This document deviates from a rigid template to offer a logical, field-proven workflow for navigating the early stages of drug discovery with a new chemical entity. We will begin with foundational assays to determine the compound's general effect on cell health, progress to broad, unbiased phenotypic screening to uncover potential functional effects, and then delve into more targeted assays to begin to elucidate the mechanism of action. This strategy is designed to maximize the information gained from each experimental stage, guiding subsequent, more focused investigations.

Part 1: Foundational Assays - Establishing the Cytotoxicity Profile

Before investigating the functional effects of a novel compound, it is crucial to first determine its impact on cell viability. This foundational step identifies the concentration range at which the compound is cytotoxic, ensuring that subsequent functional assays are performed at non-lethal concentrations. This avoids misinterpretation of data where a perceived functional effect is actually a result of cell death.

Protocol 1: General Cell Viability Assessment using a Luminescent ATP Assay

This protocol utilizes a commercially available ATP-based assay (e.g., CellTiter-Glo®) to measure the number of viable cells in culture. The assay is based on the principle that only metabolically active cells produce ATP.[1][2] The amount of ATP present is directly proportional to the number of viable cells, and this is quantified via a luciferase-mediated reaction that generates a luminescent signal.[2][3]

Materials:

  • Selected mammalian cell lines (e.g., HEK293 for general screening, a cancer cell line like HeLa or A549, and a more specialized cell line relevant to a potential therapeutic area)

  • Complete cell culture medium

  • 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

  • DMSO (for compound dilution)

  • 96-well or 384-well clear-bottom, white-walled microplates

  • Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

  • Luminometer

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the time of the assay.

    • Dispense the cell suspension into the wells of the microplate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid in DMSO.

    • Perform a serial dilution of the compound in culture medium to achieve the desired final concentrations. It is recommended to start with a wide concentration range (e.g., from 100 µM down to 1 nM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent like staurosporine).

    • Remove the medium from the seeded cells and add the medium containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, depending on the expected mechanism of action and cell doubling time.

  • Assay Execution:

    • Equilibrate the plate and the luminescent cell viability reagent to room temperature for at least 30 minutes.[3]

    • Add the reagent to each well in a volume equal to the volume of culture medium in the well.[3]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[3]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation:

Cell LineIncubation Time (hours)IC₅₀ (µM)
HEK29348>100
HeLa4852.3
A5494878.1

Table 1: Example data presentation for cytotoxicity screening of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid across different cell lines.

Part 2: Phenotypic Screening - A Target-Agnostic Approach to Uncover Functional Effects

With the cytotoxic profile established, the next step is to explore the compound's potential functional effects in an unbiased manner. Phenotypic screening is a powerful strategy in drug discovery that identifies compounds based on their ability to induce a specific change in a cell's phenotype, without prior knowledge of the molecular target.[4][5][6][7][8] This approach is particularly valuable for novel compounds where the mechanism of action is unknown.[4][8]

Workflow for a High-Content Imaging-Based Phenotypic Screen

phenotypic_workflow cluster_prep Preparation cluster_processing Cell Staining cluster_analysis Data Acquisition & Analysis cell_seeding 1. Seed Cells in 96/384-well plates compound_treatment 2. Treat with Compound (non-cytotoxic conc.) cell_seeding->compound_treatment fix_perm 3. Fix & Permeabilize compound_treatment->fix_perm staining 4. Stain with Fluorescent Dyes (e.g., DAPI, Phalloidin) fix_perm->staining imaging 5. Automated Microscopy staining->imaging feature_extraction 6. Image & Feature Extraction imaging->feature_extraction pheno_profile 7. Generate Phenotypic Profile feature_extraction->pheno_profile decision_tree pheno_result Phenotypic Screening Result node_gpcr GPCR Activity Assays (e.g., Calcium Flux) pheno_result->node_gpcr Changes in cell signaling markers (e.g., Ca²⁺, cAMP) node_enzyme Enzyme Inhibition Assays pheno_result->node_enzyme Alterations in metabolic activity or specific pathway markers node_ion Ion Channel Assays (e.g., Membrane Potential) pheno_result->node_ion Changes in cell membrane potential or cell volume node_other Further focused phenotypic assays pheno_result->node_other Other specific phenotypes (e.g., cytoskeletal rearrangement)

Caption: Decision tree for selecting secondary assays based on phenotypic results.

Protocol 3: GPCR Activity Screening via Calcium Flux Assay

Many G-protein coupled receptors (GPCRs), particularly those coupled to Gq, signal through the release of intracellular calcium. [9][10]A calcium flux assay is a common and effective method for screening compounds that modulate GPCR activity. [11] Materials:

  • HEK293 cells (or a cell line stably expressing a specific GPCR of interest)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • A fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., a FLIPR® system)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well or 384-well plate and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid and immediately begin kinetic fluorescence measurements.

    • If testing for antagonistic activity, pre-incubate the cells with the compound before adding a known agonist.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Quantify the response (e.g., peak fluorescence or area under the curve) and plot against compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Protocol 4: General Enzyme Inhibition Assay

This protocol provides a general framework for a biochemical assay to determine if the compound inhibits the activity of a purified enzyme. This can be adapted for various enzymes by using the appropriate substrate and detection method. [12][13] Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Assay buffer

  • 96-well or 384-well microplate (clear, black, or white depending on the detection method)

  • Microplate reader (for absorbance, fluorescence, or luminescence)

Step-by-Step Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the enzyme solution to the wells of the microplate.

    • Add the different concentrations of the compound to the wells. Include a control with no inhibitor.

    • Incubate for 15-30 minutes at the optimal temperature for the enzyme to allow for binding. [12]3. Initiate Reaction: Start the reaction by adding the substrate to all wells.

  • Measure Activity:

    • Measure the change in signal (absorbance, fluorescence, or luminescence) over time using a microplate reader. The rate of this change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Protocol 5: Ion Channel Modulation using a Membrane Potential Assay

Ion channels play a critical role in cellular physiology, and their activity can be monitored indirectly using membrane potential-sensitive dyes. [14]These assays are suitable for high-throughput screening of ion channel modulators. [14] Materials:

  • A cell line expressing the ion channel of interest

  • Membrane potential-sensitive fluorescent dye kit

  • Assay buffer

  • A fluorescence plate reader with kinetic reading capabilities

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well or 384-well plate and incubate overnight.

  • Dye Loading: Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Screening:

    • Establish a baseline fluorescence reading in the plate reader.

    • Add 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid.

    • Add a stimulus to open the ion channels (e.g., a high concentration of potassium chloride for potassium channels or a specific agonist).

    • Record the fluorescence change over time. An inhibitor will reduce the fluorescence change caused by the stimulus, while an activator will cause a change on its own or potentiate the stimulus-induced change.

  • Data Analysis:

    • Quantify the fluorescence response and plot it against the compound concentration to determine EC₅₀ or IC₅₀ values.

Part 4: The Next Frontier - Target Deconvolution

Once a consistent and robust cellular phenotype or activity in a target class assay is confirmed, the ultimate goal is to identify the specific molecular target(s) of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid. This process, known as target deconvolution, is a critical yet challenging step in drug discovery. [15][16][17]A variety of advanced techniques can be employed, including:

  • Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates. The bound proteins are then identified by mass spectrometry. [15]* Expression-based Methods: Techniques like RNA sequencing can identify changes in gene expression patterns induced by the compound, providing clues about the affected pathways.

  • Genetic Approaches: Using technologies like CRISPR-based screening, it is possible to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or pathway. [17] The selection of a target deconvolution strategy will depend on the nature of the observed phenotype and the available resources.

Conclusion

The protocols and strategies outlined in this document provide a comprehensive and scientifically rigorous framework for the initial characterization of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid. By starting with foundational cytotoxicity assays, progressing to unbiased phenotypic screening, and then employing targeted assays for major drug target classes, researchers can efficiently and systematically elucidate the biological activity of this novel compound. This structured approach will build a strong foundation for more advanced mechanism-of-action studies and potential therapeutic development.

References

  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. [Link]

  • Charnwood Discovery. Phenotypic Screening Assays. [Link]

  • Proventa International. (2021, June). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. [Link]

  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role. [Link]

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • Schenone, S., Brullo, C., & Musumeci, F. (2007). Target deconvolution strategies in drug discovery. PubMed, 1-1. [Link]

  • American Chemical Society. (2022, September 22). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. [Link]

  • Pharma Focus Asia. Target Deconvolution in the Post-genomic Era. [Link]

  • Dunstan, H. M., et al. (2002). Cell-based assays for identification of novel double-strand break-inducing agents. PubMed, 94(2), 88-96. [Link]

  • Biophysics Reports. (2021, December 31). A review for cell-based screening methods in drug discovery. [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. [Link]

  • National Center for Biotechnology Information. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. [Link]

  • National Center for Biotechnology Information. (2012, October 1). Ion Channel Screening - Assay Guidance Manual. [Link]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic Acid

Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Content Type: Technical Guide and Standard Operating Procedure (SOP) Executive Summary The synthesis of complex active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Content Type: Technical Guide and Standard Operating Procedure (SOP)

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the robust nucleophilic aromatic substitution ( SN​Ar ) of 2-halo-pyridines with secondary amines[1]. 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic acid is a critical intermediate in the development of various kinase inhibitors and receptor modulators. While discovery-scale synthesis often utilizes simple aqueous inorganic base systems, transitioning this chemistry to a multi-kilogram scale requires rigorous process optimization.

When scaling up these transformations, process chemists must critically evaluate base and solvent selection to balance reactivity, atom economy, and safety, while minimizing side reactions such as the hydrolysis of sensitive functional groups[2]. This application note details a highly optimized, self-validating protocol for the kilogram-scale synthesis of 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic acid, focusing on exotherm management, impurity suppression, and isoelectric isolation.

Mechanistic Rationale & Retrosynthetic Strategy

The target molecule is synthesized via an SN​Ar reaction between 2-chloro-4-cyanopyridine (the electrophile) and isonipecotic acid (piperidine-4-carboxylic acid, the nucleophile).

The reaction is highly favored due to the strong electron-withdrawing nature of the cyano group at the C4 position, which stabilizes the intermediate Meisenheimer complex and renders the C2 position highly electrophilic. However, the presence of the cyano group introduces a significant process liability: it is highly susceptible to base-catalyzed hydration to the primary amide, and subsequent hydrolysis to the carboxylic acid, particularly at elevated temperatures.

Reaction_Workflow SM1 2-Chloro-4-cyanopyridine (Electrophile) Reagents DIPEA (2.5 eq) NMP Solvent SM1->Reagents SM2 Isonipecotic Acid (Nucleophile) SM2->Reagents Reaction SNAr Reaction (T = 85°C, 6 h) Reagents->Reaction IPC In-Process Control (HPLC) Target: SM1 < 1% Reaction->IPC IPC->Reaction Fail Workup Aqueous Quench & pH Adjustment (pH ~3.5) IPC->Workup Pass Product 1-(4-Cyanopyridin-2-yl) piperidine-4-carboxylic acid Workup->Product Crystallization

Fig 1. Scale-up workflow and control strategy for the SNAr synthesis.

Process Optimization & Scale-Up Considerations

Solvent and Base Selection (Impurity Mitigation)

Initial discovery routes often employ K2​CO3​ in aqueous ethanol or DMF. While effective on a milligram scale, aqueous carbonate systems at 80 °C generate hydroxide ions that aggressively attack the cyano group, leading to the formation of the primary amide impurity (+18 Da).

To mitigate this, the process was transitioned to an anhydrous system utilizing N-Methyl-2-pyrrolidone (NMP) and N,N-Diisopropylethylamine (DIPEA) [2]. DIPEA serves a dual purpose: it deprotonates the carboxylic acid of isonipecotic acid to form a highly soluble ammonium-carboxylate ion pair in NMP, and it acts as an acid scavenger for the HCl byproduct without generating nucleophilic hydroxide ions.

Impurity_Pathway Product Target Product (Cyano intact) AqueousBase Aqueous Base / Heat (OH- attack) Product->AqueousBase Side Reaction AmideImpurity Primary Amide Impurity (+18 Da) AqueousBase->AmideImpurity Partial Hydrolysis AcidImpurity Carboxylic Acid Impurity (+19 Da) AmideImpurity->AcidImpurity Over-Hydrolysis

Fig 2. Base-catalyzed hydrolysis pathway of the cyano group.

Quantitative Data: Solvent & Base Screening

The table below summarizes the causality between the chosen reaction conditions and the resulting purity profile. The NMP/DIPEA system drastically reduces cyano hydrolysis while maximizing the isolated yield.

Table 1: Solvent and Base Screening for Scale-Up Optimization

Solvent SystemBase (Eq)Temp (°C)Time (h)Conversion (%)Cyano Hydrolysis (%)Isolated Yield (%)
Water / EtOH (1:1) K2​CO3​ (2.5)8012>9515.268.4
DMF K2​CO3​ (2.5)908>982.182.0
DMSO Et3​N (2.5)8510921.879.5
NMP DIPEA (2.5) 85 6 >99 <0.5 91.2
Isolation Strategy: Isoelectric Precipitation

The product contains an acidic carboxylic acid (pKa ~4.5) and a weakly basic aminopyridine nitrogen (pKa ~2.5, lowered by the electron-withdrawing cyano group). At high pH, it exists as a highly soluble DIPEA salt. By carefully adjusting the aqueous reaction mixture to its isoelectric point (pH 3.5 - 4.0) using HCl , the molecule forms a neutral zwitterion/free acid that rapidly crystallizes out of the aqueous NMP matrix, allowing for filtration without the need for extraction or chromatography.

Experimental Protocol (1.0 kg Scale)

Safety Note: 2-Chloro-4-cyanopyridine is a skin and eye irritant. DIPEA is flammable and toxic if inhaled[2]. Perform all operations in a properly ventilated walk-in fume hood or sealed reactor.

Step 1: Reactor Setup and Dosing
  • Charge a 20 L jacketed glass reactor with N-Methyl-2-pyrrolidone (NMP) (5.0 L, 5 volumes).

  • Add isonipecotic acid (1.02 kg, 7.94 mol, 1.1 eq) to the reactor with moderate agitation (150 rpm).

  • Charge N,N-Diisopropylethylamine (DIPEA) (3.14 L, 18.05 mol, 2.5 eq) over 10 minutes. The mixture will form a thick, stirrable suspension that gradually clarifies as the DIPEA salt forms.

  • Portion-wise Addition: Add 2-chloro-4-cyanopyridine (1.00 kg, 7.22 mol, 1.0 eq) in 4 equal portions over 30 minutes.

    • Causality: The SN​Ar reaction is mildly exothermic. Portion-wise addition ensures the internal temperature does not spike prematurely, preventing localized overheating.

Step 2: Heating and In-Process Control (IPC)
  • Heat the reactor to an internal temperature of 85 °C.

  • Stir the reaction mixture at 85 °C for 6 hours.

  • IPC Sampling: Withdraw a 1.0 mL sample, dilute with 10 mL of Acetonitrile/Water (1:1), and analyze via HPLC (UV at 254 nm).

    • Self-Validation Criteria: The reaction is deemed complete when the residual 2-chloro-4-cyanopyridine is < 1.0% AUC . If the IPC fails, continue heating for an additional 2 hours and re-sample.

Step 3: Workup and Isoelectric Precipitation
  • Cool the reaction mixture to 20–25 °C.

  • Quench: Slowly add Deionized Water (15.0 L, 15 volumes) over 45 minutes. The mixture will remain a homogeneous solution.

  • pH Adjustment: Slowly dose 6M HCl (aq) into the reactor while monitoring with a calibrated pH probe. Target a final pH of 3.5 to 4.0 .

    • Observation: As the pH drops below 5.0, the product will begin to nucleate and form a thick white/off-white slurry. Maintain an agitation speed of 200 rpm to prevent clumping.

  • Ageing: Cool the slurry to 10 °C and stir for 2 hours to maximize crystallization yield.

Step 4: Filtration and Drying
  • Filter the slurry through a Nutsche filter or a large-scale Büchner funnel.

  • Wash the filter cake with Deionized Water (2 x 2.0 L) to displace residual NMP and DIPEA hydrochloride salts.

  • Wash the cake with cold Acetone (1.0 L) to displace water and facilitate rapid drying.

  • Dry the solid in a vacuum oven at 50 °C and < 50 mbar until a constant weight is achieved (typically 12–16 hours).

Expected Outcome:

  • Yield: ~1.52 kg (91% theoretical yield).

  • Purity: >99.0% by HPLC, with the primary amide impurity <0.5%.

References

  • Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and process chemistry challenges associated with the synthesis of 1-(4-Cy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and process chemistry challenges associated with the synthesis of 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic acid .

This molecule is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-4-cyanopyridine and piperidine-4-carboxylic acid (isonipecotic acid)[1]. While SNAr is a fundamental transformation, the presence of the electrophilic 4-cyano group and the zwitterionic nature of isonipecotic acid introduce significant chemoselectivity and solubility challenges[2].

This guide provides the causality behind common failures, an optimized and self-validating protocol, and a comprehensive troubleshooting FAQ to ensure high-yield, reproducible results.

Reaction Pathway & Mechanistic Vulnerabilities

To optimize this synthesis, we must understand the transition state. The reaction proceeds via a Meisenheimer complex. The 4-cyano group is highly electron-withdrawing, which excellently activates the 2-position for nucleophilic attack by the piperidine nitrogen. However, this same cyano group is highly susceptible to hydration (forming an amide) or full hydrolysis (forming a carboxylic acid) if exposed to aqueous bases at elevated temperatures[3].

SNAr_Pathway SM1 2-Chloro-4-cyanopyridine (Electrophile) MC Meisenheimer Complex (Polar Transition State) SM1->MC Base, Heat SM2 Isonipecotic Acid (Nucleophile) SM2->MC Target 1-(4-Cyanopyridin-2-yl) piperidine-4-carboxylic acid (Target Product) MC->Target Cl- leaving Side 4-Carboxamide / Acid (Hydrolysis Byproduct) MC->Side Trace H2O / OH- attack on Cyano

SNAr reaction pathway and competing cyano-hydrolysis side reaction.

Key Optimization Parameters

The table below summarizes the quantitative and qualitative data driving our optimized conditions. The goal is to maximize the nucleophilicity of the amine while strictly preserving the integrity of the cyano group[4].

Reaction ParameterCommon Pitfall (Suboptimal)Optimized ChoiceMechanistic Rationale
Base Selection NaOH (aq) or Et3NDIPEA (3.0 eq) or Cs2CO3 Strong aqueous bases cause cyano hydrolysis. DIPEA is non-nucleophilic, effectively deprotonates the zwitterion, and enhances solubility in organic solvents.
Solvent System Ethanol or THFAnhydrous DMSO or NMP Polar aprotic solvents lower the activation energy by stabilizing the highly polar Meisenheimer transition state.
Temperature Reflux (>110 °C)80–85 °C Temperatures >100 °C exponentially increase the rate of cyano degradation and potential decarboxylation of the product.
Stoichiometry 1.0 eq Amine1.5 eq Amine Excess isonipecotic acid drives the equilibrium forward and compensates for any trace moisture that might degrade the electrophile.

Troubleshooting & FAQs

Q1: My LC-MS shows a massive +18 Da mass shift in the primary product peak. What happened? A1: You are observing the hydration of the 4-cyano group to a primary amide (Target m/z = 231; Amide byproduct m/z = 249). This is caused by trace water in the presence of a base at high temperatures. Fix: Ensure your DMSO is strictly anhydrous. Switch from hygroscopic inorganic bases (like K2CO3) to anhydrous N,N-Diisopropylethylamine (DIPEA).

Q2: Isonipecotic acid is not dissolving in my reaction mixture, and the reaction is stalling. A2: Isonipecotic acid exists as a tightly bound zwitterionic crystal lattice. It will not dissolve well until the carboxylic acid is deprotonated. Fix: Do not add the 2-chloro-4-cyanopyridine immediately. Pre-stir the isonipecotic acid with 3.0 equivalents of DIPEA in DMSO at 40 °C for 30–45 minutes. This breaks the zwitterionic lattice, generating the soluble, highly nucleophilic carboxylate/free-amine species.

Q3: The reaction stalls at ~60% conversion. Should I increase the temperature to 120 °C? A3: Absolutely not. Pushing the temperature past 90 °C will destroy your cyano group. Stalling in SNAr is often due to product inhibition (the liberated HCl neutralizing your base) or electrophile degradation. Fix: Ensure you are using at least 3.0 equivalents of base to act as an acid scavenger. If stalling persists, add an additional 0.2 eq of 2-chloro-4-cyanopyridine at the 4-hour mark.

Q4: I have full conversion on LC-MS, but I lose all my product during the aqueous workup. How do I isolate it? A4: The product, 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylic acid, is amphoteric. In highly basic conditions, it is a water-soluble carboxylate. In highly acidic conditions (pH < 2), the pyridine nitrogen protonates, making it a water-soluble pyridinium salt. Fix: You must perform an isoelectric precipitation . Dilute the DMSO mixture with cold water, then carefully titrate with 1M HCl until the pH reaches exactly 4.0–4.5. At this pH, the molecule is neutral and will crash out of the aqueous layer as a filterable solid.

Optimized Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the chemistry is proceeding as dictated by the mechanistic principles above.

Protocol_Workflow Step1 1. Solubilization Mix Isonipecotic Acid + DIPEA in anhydrous DMSO (40°C) Step2 2. Electrophile Addition Add 2-Chloro-4-cyanopyridine Step1->Step2 Step3 3. SNAr Reaction Heat to 85°C for 4-6h Monitor by LC-MS Step2->Step3 Step4 4. Isoelectric Quench Cool, dilute with cold H2O, adjust pH to ~4.5 Step3->Step4 Step5 5. Isolation Filter precipitate, wash with cold H2O & Et2O Step4->Step5

Optimized step-by-step workflow for high-yield SNAr synthesis.

Step-by-Step Methodology:

  • Zwitterion Activation: To an oven-dried round-bottom flask purged with N2, add isonipecotic acid (1.5 eq, 15 mmol) and anhydrous DMSO (to achieve a 0.5 M concentration). Add DIPEA (3.0 eq, 30 mmol).

    • Self-Validation Check: Stir at 40 °C for 30 minutes. The opaque suspension should transition to a clear or slightly hazy homogeneous solution, indicating successful deprotonation.

  • Electrophile Addition: Cool the mixture slightly to room temperature. Add 2-chloro-4-cyanopyridine (1.0 eq, 10 mmol) portion-wise over 5 minutes to prevent localized exothermic spikes.

  • SNAr Heating: Attach a reflux condenser and heat the reaction block to 85 °C. Stir vigorously for 4 to 6 hours.

    • Self-Validation Check: Monitor via LC-MS. Look for the disappearance of the electrophile peak (m/z 138) and the appearance of the product peak (m/z 231 in positive ion mode). Do not stop the reaction until the electrophile is <5% by UV area.

  • Isoelectric Quenching: Remove the flask from heat and allow it to cool to room temperature. Pour the reaction mixture into 3 volumes of crushed ice/water (e.g., if you used 20 mL DMSO, pour into 60 mL ice water). The solution will be highly basic.

  • Precipitation: While stirring vigorously, add 1M HCl dropwise. Monitor the pH continuously using a calibrated pH meter. Stop addition exactly when the pH reaches 4.0–4.5.

    • Self-Validation Check: A dense white/off-white precipitate should rapidly form at this pH. If the pH drops below 3.0, the precipitate will begin to re-dissolve. If this happens, carefully back-titrate with saturated NaHCO3.

  • Isolation: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with ice-cold water (2 x 15 mL) to remove residual DMSO and DIPEA salts, followed by a wash with cold diethyl ether (1 x 10 mL) to remove any unreacted 2-chloro-4-cyanopyridine.

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford the pure 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylic acid.

References

  • Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors. nih.gov.[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. acs.org.[Link]

  • Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. acs.org.[Link]

Sources

Optimization

Technical Support Center: Purification of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic Acid

Welcome to the dedicated technical support guide for the purification of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and detail...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, medicinal chemists, and process development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and achieve high-purity material.

Introduction: Understanding the Purification Challenge

1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is a bifunctional molecule, possessing both a basic piperidine nitrogen and an acidic carboxylic acid group. This zwitterionic character is the dominant factor governing its physicochemical properties and, consequently, the strategy for its purification. Its solubility is highly dependent on pH, a characteristic that can be leveraged for effective purification but can also present challenges if not properly controlled. This guide will help you navigate these properties to develop a robust purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this molecule that I should consider for purification?

A: The most critical property is its amphoteric, or zwitterionic, nature. It contains a basic piperidine nitrogen (pKa ~9-11) and an acidic carboxylic acid group (pKa ~4-5). This means:

  • At low pH (<2): Both the piperidine and the less basic pyridine nitrogen will be protonated, and the carboxylic acid will be neutral. The molecule will carry a net positive charge and be highly soluble in aqueous acid.

  • At neutral pH (near its isoelectric point): The piperidine will be protonated (+ charge) and the carboxylic acid will be deprotonated (- charge), forming a zwitterion. At this pH, the molecule typically exhibits its lowest aqueous solubility, making it ideal for precipitation.

  • At high pH (>11): The carboxylic acid will be deprotonated, and the piperidine will be a neutral free base. The molecule will carry a net negative charge and be soluble in aqueous base.

Understanding and controlling the pH is paramount for any purification strategy involving this compound.

Q2: What are the most common impurities I should expect in my crude extract?

A: Common impurities often stem from the synthetic route and can include unreacted starting materials, byproducts, and residual reagents.[1] These may include:

  • Unreacted Starting Materials: Such as 2-halide-4-cyanopyridine precursors or piperidine-4-carboxylic acid and its esters.

  • Byproducts: Resulting from side reactions, which may have similar polarity to the desired product.

  • Reagent-Related Impurities: For example, bases used in the reaction (like triethylamine or potassium carbonate) or acids used in a deprotection step.

  • Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may cause discoloration (e.g., a yellow or brown tint).[1]

  • Residual Solvents & Water: Always a consideration after reaction workup.[1]

Q3: Which purification method is generally recommended for a first attempt?

A: For a first attempt on a multi-gram scale, a pH-controlled precipitation followed by recrystallization is highly recommended. This method directly exploits the compound's zwitterionic properties, is cost-effective, and avoids the complexities of chromatography. It is particularly effective at removing non-ionizable (neutral) impurities.

Q4: When should I consider using column chromatography?

A: Column chromatography should be considered when impurities have similar solubility and pKa values to the target compound, making separation by extraction or recrystallization difficult.[2] It is also the method of choice for small-scale purification (<1 g) or when very high purity (>99.5%) is required for sensitive applications.[2] Be aware that the basicity of the piperidine moiety can cause issues like peak tailing on standard silica gel.[3][4]

Purification Strategy Decision Workflow

The selection of an appropriate purification method is critical for success. The following decision tree provides a logical workflow for choosing the best strategy based on the scale and nature of the impurities.

Purification Decision Workflow start Crude 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid scale_check Determine Scale & Purity Requirement start->scale_check bulk_purification Bulk / Initial Cleanup (>1 g, Purity <98%) scale_check->bulk_purification Large Scale fine_purification Fine Purification (<1 g or Purity >98%) scale_check->fine_purification Small Scale / High Purity impurity_check Are impurities ionizable? bulk_purification->impurity_check chromatography Column Chromatography fine_purification->chromatography acid_base pH-Controlled Precipitation / Recrystallization final_product Pure Product acid_base->final_product chromatography->final_product impurity_check->acid_base No (Neutral Impurities) impurity_check->chromatography Yes (Similar pKa)

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification in a direct problem-and-solution format.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low Yield After Purification 1. Incomplete Precipitation: The pH was not adjusted to the isoelectric point (pI), where the compound has minimum solubility. 2. Excessive Solvent in Recrystallization: Using too much hot solvent prevents the solution from becoming supersaturated upon cooling.[5] 3. Product Loss During Washes: The wash solvent (e.g., water) has some solubility for your product, especially if the pH is not optimal.1. Optimize pH: Empirically determine the optimal pH for precipitation. Start by adjusting the pH of a small sample to 5-6 and check for maximum solid formation. Use a pH meter for accuracy. 2. Use Minimal Hot Solvent: Add just enough hot solvent to fully dissolve the crude solid. If too much is added, carefully evaporate some solvent before cooling.[5] 3. Use Cold Wash Solvents: Wash the filtered solid with a minimal amount of ice-cold deionized water to remove residual salts, then with a non-polar solvent like cold diethyl ether to displace the water and speed up drying.
Oily Product Instead of Solid Crystals 1. Residual Solvent: Trapped solvent can prevent crystallization and give an oily appearance. 2. Impurities Depressing Melting Point: The presence of other compounds disrupts the crystal lattice formation.[4] 3. Compound is a Low-Melting Polymorph: The solid may exist in different crystalline forms.1. Dry Under High Vacuum: Use a high-vacuum line for an extended period, possibly with gentle warming (if the compound is thermally stable), to remove all solvent traces. 2. Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. The impurities may dissolve while the product solidifies.[4] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line, or add a seed crystal from a previous pure batch. A two-solvent recrystallization can also be effective.[5]
Significant Peak Tailing in Silica Gel Chromatography Strong Acid-Base Interaction: The basic piperidine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing slow and uneven elution.[2][3][4]Use a Mobile Phase Modifier: Add a small amount of a basic competitor to the eluent. 0.5-2% triethylamine (TEA) is standard.[1][2][4] The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically. Alternatively, a few drops of ammonium hydroxide can be used in polar solvent systems like DCM/Methanol.
Product Discoloration (Yellow/Brown Tint) Oxidation or Degradation: The aromatic pyridine ring or piperidine moiety may be susceptible to minor oxidation, especially if exposed to air and light over time or if trace metals are present.[1]Use Activated Charcoal (Carbon): During recrystallization, after the crude product is dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration through celite to remove the charcoal and the adsorbed colored impurities.[3] Store the final product under an inert atmosphere (nitrogen or argon) and protect it from light.[4]

Detailed Experimental Protocols

Protocol 1: Purification by pH-Controlled Precipitation & Recrystallization

This protocol is the recommended starting point for purifying gram-scale quantities of the crude product, leveraging its zwitterionic nature to remove neutral impurities.

  • Dissolution in Acid:

    • Dissolve the crude extract in a suitable volume of 1 M Hydrochloric Acid (HCl). Use approximately 10-20 mL of 1 M HCl per gram of crude material.

    • Stir until all solids are dissolved. The target compound is now a water-soluble hydrochloride salt.

    • Rationale: This step protonates the basic piperidine nitrogen, rendering the molecule soluble in the aqueous phase.

  • Extraction of Neutral Impurities:

    • Transfer the acidic aqueous solution to a separatory funnel.

    • Wash the solution 2-3 times with an organic solvent like ethyl acetate or dichloromethane (DCM). Discard the organic layers.

    • Rationale: Neutral (non-ionizable) organic impurities will be extracted into the organic phase, while the charged product remains in the aqueous phase.

  • Precipitation at Isoelectric Point (pI):

    • Cool the aqueous solution in an ice bath with vigorous stirring.

    • Slowly add 1 M Sodium Hydroxide (NaOH) dropwise. Monitor the pH with a pH meter or pH paper.

    • A white precipitate will form as the pH approaches the isoelectric point (typically between pH 5 and 7). Continue adding base until precipitation is complete.

    • Rationale: At the pI, the net charge of the zwitterionic molecule is zero, leading to minimal aqueous solubility and causing it to precipitate out of the solution.

  • Isolation and Washing:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake with a small amount of ice-cold deionized water to remove inorganic salts (NaCl).

    • Wash the cake with a small amount of a volatile, non-polar solvent (e.g., cold diethyl ether) to remove residual water.

  • Recrystallization (Optional, for higher purity):

    • Find a suitable solvent system (e.g., ethanol/water, methanol). A good solvent will dissolve the compound when hot but not when cold.[5]

    • Dissolve the solid from step 4 in a minimum amount of the hot solvent.

    • If colored impurities persist, treat with activated charcoal as described in the troubleshooting guide.

    • Perform a hot filtration if any insoluble material is present.[3]

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Recrystallization Workflow A Dissolve Crude in 1M HCl B Wash with Organic Solvent (e.g., Ethyl Acetate) A->B Remove Neutral Impurities C Adjust Aqueous Layer to pI (pH 5-7) with 1M NaOH B->C Isolate Product D Collect Precipitate via Vacuum Filtration C->D E Wash Solid with Cold Water & Diethyl Ether D->E F Recrystallize from Optimal Solvent (e.g., EtOH/H₂O) E->F For Higher Purity G Dry Under High Vacuum E->G Sufficient Purity F->G

Caption: Workflow for purification by pH-controlled precipitation.

Protocol 2: Flash Column Chromatography

This protocol is for purifying small amounts of material or for separating impurities with properties similar to the product.

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude material in a solvent like dichloromethane or methanol.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • Crucially, add 0.5-1% triethylamine (TEA) to the eluent to prevent peak tailing. [1][2]

    • An optimal solvent system should give the target compound a Retention Factor (Rf) of approximately 0.2-0.4.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase composition.

    • Pour the slurry into the column and use gentle air pressure to pack it uniformly. Ensure the top of the silica bed is flat.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM/MeOH.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, collecting fractions in test tubes.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol) to elute the compound. This is known as a gradient elution.[4]

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvents under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent and triethylamine.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Childs, S. L., et al. (2009). Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids. ACS Publications. [Link]

  • Brown, E. V., & Neil, R. J. (1965). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]

  • Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • BenchChem. (2025).
  • Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
  • Desiraju, G. R., et al. (2001). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • BenchChem. (2025). Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • ChemBK. (2024). piperidine-4-carboxylic acid. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Conjugation of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

Prepared by the Gemini Application Science Team Welcome to the technical support guide for optimizing the conjugation of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid. This resource is designed for researchers, che...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support guide for optimizing the conjugation of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this molecule into larger constructs, such as antibody-drug conjugates (ADCs), PROTACs, or other targeted therapeutics.[1][2] This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and streamline your experimental workflow.

Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What is the most common and effective method for conjugating this carboxylic acid to a primary amine?

A1: The most prevalent and robust method for coupling a carboxylic acid like 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid to a primary amine (e.g., on a protein, peptide, or linker) is through the formation of an amide bond using a carbodiimide crosslinker, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS) .[3][4]

This "EDC/NHS chemistry" is highly efficient and proceeds through a two-step mechanism:

  • Activation: EDC reacts with the carboxyl group on your piperidine molecule to form a highly reactive but unstable O-acylisourea intermediate.[5]

  • Stabilization & Coupling: NHS reacts with this intermediate to form a more stable, amine-reactive NHS ester. This semi-stable ester then efficiently reacts with a primary amine on your target molecule to form a stable amide bond.[6][7] The addition of NHS is crucial as it improves reaction efficiency and reduces side reactions by creating a more stable intermediate compared to the O-acylisourea.[5]

Q2: Why is pH control so critical for a successful EDC/NHS conjugation?

A2: pH is arguably the most critical parameter in EDC/NHS chemistry because the two main steps of the reaction have conflicting optimal pH ranges.

  • Carboxyl Activation (Step 1): The activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment, typically pH 4.5-6.0 .[6][8] In this range, the carboxyl group is sufficiently deprotonated to be reactive, while the EDC remains stable and active.

  • Amine Coupling (Step 2): The reaction of the activated NHS-ester with the primary amine is most efficient at a neutral to slightly basic pH, typically pH 7.2-8.0 .[8][9] This is because the amine must be deprotonated (-NH₂) to act as a strong nucleophile. At acidic pH, the amine is protonated (-NH₃⁺) and non-reactive.

This pH conflict is why a two-step protocol is often recommended for achieving the highest yields.[3][9]

Q3: Are there any structural features of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid I should be concerned about?

A3: The structure is generally well-suited for standard amide coupling. The carboxylic acid is attached to a stable aliphatic ring. The piperidine nitrogen is tertiary, meaning it is not a nucleophile and will not compete with your target amine or lead to self-polymerization, a common issue with unprotected secondary amines.[10] The cyanopyridinyl moiety is relatively stable under standard EDC/NHS conditions and is unlikely to participate in side reactions.

Troubleshooting Guide: Common Experimental Issues
Q4: My conjugation yield is very low or zero. What are the most likely causes and how do I fix it?

A4: Low yield is the most common problem and can almost always be traced back to a few key parameters. Use the following decision tree to diagnose the issue.

G start Low / No Yield ph_check Is your pH optimal for each step? start->ph_check reagent_check Are your reagents fresh and active? start->reagent_check buffer_check Are you using a non-interfering buffer? start->buffer_check ratio_check Are reagent molar ratios optimized? start->ratio_check hydrolysis_check Did the activated ester hydrolyze? start->hydrolysis_check ph_solution Solution: Use a 2-step protocol. Activation: pH 5.0-6.0 (MES Buffer). Coupling: pH 7.2-8.0 (PBS or Borate Buffer). ph_check->ph_solution No reagent_solution Solution: Purchase new EDC and NHS. Store desiccated at -20°C. Prepare solutions immediately before use. reagent_check->reagent_solution No buffer_solution Solution: Use MES for activation. Use PBS or Borate for coupling. Avoid buffers with primary amines (Tris) or carboxylates (Acetate). buffer_check->buffer_solution No ratio_solution Solution: Start with a 5-10 fold molar excess of EDC/NHS over the carboxylic acid. Adjust as needed based on results. ratio_check->ratio_solution No hydrolysis_solution Solution: Minimize time between activation and coupling. Add the amine component promptly after removing excess activation reagents. hydrolysis_check->hydrolysis_solution No

Caption: Troubleshooting Decision Tree for Low Conjugation Yield.

  • Ineffective Activation/Coupling (pH): As detailed in Q2, incorrect pH is the primary suspect. Using a single pH (e.g., 7.4) for the entire reaction is a compromise that lowers the efficiency of the activation step.[8]

  • Reagent Quality: EDC is notoriously moisture-sensitive and hydrolyzes quickly.[7] If your EDC is clumpy or has been stored improperly, it is likely inactive. Always use fresh, high-quality EDC and NHS and prepare stock solutions immediately before use.

  • Interfering Buffers: Your buffer choice is critical. Do not use buffers containing primary amines (like Tris) or carboxylates (like acetate), as they will compete in the reaction.[5] MES buffer is ideal for the activation step, and Phosphate-Buffered Saline (PBS) is excellent for the coupling step.[3][8]

  • Hydrolysis of NHS-Ester: The amine-reactive NHS ester is more stable than the O-acylisourea intermediate but is still susceptible to hydrolysis, especially at higher pH.[9] This is a competing reaction that converts the activated acid back to its original carboxyl form. Work quickly, especially after the activation step.

Q5: My protein/biomolecule is precipitating out of solution during the conjugation reaction. What can I do?

A5: Aggregation or precipitation is often a result of the reaction conditions affecting the stability of your biomolecule.

  • Isoelectric Point (pI): If the pH of your coupling buffer is too close to the isoelectric point (pI) of your protein, its net charge will be near zero. This reduces electrostatic repulsion between molecules, leading to aggregation. Ensure your coupling pH is at least 1-1.5 units away from the protein's pI.[11]

  • Reagent Concentration: High concentrations of the small molecule or coupling reagents can sometimes cause proteins to precipitate. Try performing the reaction in a more dilute solution.

  • Organic Co-solvents: While this is an aqueous reaction, if your small molecule requires a co-solvent like DMSO or DMF for solubility, ensure the final concentration of the organic solvent is low (typically <5-10%) to avoid denaturing the protein. Be aware that DMF can degrade to form dimethylamine, which can act as a competing nucleophile.[12]

Q6: How do I remove the excess reagents and byproducts to get a pure final conjugate?

A6: Purification is essential to remove unreacted small molecules, EDC/NHS, and the isourea byproduct.[13] The appropriate method depends on the size and properties of your final conjugate.

  • For Large Bioconjugates (e.g., Proteins, Antibodies):

    • Size Exclusion Chromatography (SEC) / Desalting: This is the most common and effective method. Use a desalting column (like a G-25 column) to rapidly separate the large conjugate from small molecule impurities.[13]

    • Dialysis / Tangential Flow Filtration (TFF): For larger volumes, dialysis or TFF against a suitable buffer is highly effective at removing small molecules.[14]

  • For Smaller Conjugates (e.g., Peptides, Oligonucleotides):

    • Reverse-Phase HPLC (RP-HPLC): This is the gold standard for purifying smaller conjugates, providing high resolution to separate the desired product from starting materials and byproducts.

    • Ion Exchange Chromatography (IEX): If your conjugate has a significantly different net charge from the starting materials, IEX can be a powerful purification tool.[14][15]

Protocols and Data
Recommended Reaction Parameters

The optimal conditions should be determined empirically for each unique system, but the following table provides a robust starting point for your optimization.

ParameterActivation StepCoupling StepRationale & Key Considerations
pH 5.0 - 6.07.2 - 8.0Balances carboxyl activation efficiency with amine nucleophilicity.[8][9]
Buffer 0.1 M MES100 mM PBS or BorateUse non-amine, non-carboxylate buffers to avoid interference.
Reagent Ratio 5-20x molar excess1-1.5x molar excessHigher excess of EDC/NHS drives activation. Amine ratio is typically closer to 1:1.
(EDC/NHS:Acid) (of amine:activated acid)
Temperature Room TemperatureRoom Temp or 4°CRoom temperature is faster, but 4°C can improve stability for sensitive biomolecules.[8]
Reaction Time 15 - 30 minutes2 - 4 hours (or overnight at 4°C)Short activation prevents hydrolysis. Coupling time can be extended to improve yield.[8]
Experimental Protocol: Two-Step EDC/NHS Conjugation

This two-step protocol is highly recommended as it allows for the separate optimization of the activation and coupling steps, generally leading to higher yields and fewer side products.[3][9]

Caption: Workflow for a Two-Step EDC/NHS Conjugation Protocol.

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2[8]

  • Quenching Solution: 1 M Tris or 1M Glycine, pH 8.0

Procedure:

  • Preparation: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of EDC and Sulfo-NHS in water or Activation Buffer immediately before use. EDC solutions are not stable and must be used promptly.

  • Activation: a. Dissolve 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid in Activation Buffer. b. Add EDC (e.g., 10-fold molar excess over the acid) and Sulfo-NHS (e.g., 25-fold molar excess over the acid) to the solution.[8] c. Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange: a. Immediately remove excess EDC, Sulfo-NHS, and byproducts using a desalting column equilibrated with the Coupling Buffer (pH 7.2). b. Collect the fractions containing the now-activated small molecule (the NHS-ester).

  • Coupling: a. Immediately add your amine-containing target molecule (e.g., protein) to the solution of the activated small molecule. b. Allow the reaction to proceed for 2 hours at room temperature or 4 hours at 4°C.[8]

  • Quenching: a. Add the Quenching Solution to a final concentration of 20-50 mM to hydrolyze any remaining active NHS-esters. b. Incubate for 30 minutes at room temperature.

  • Final Purification: a. Purify the final conjugate from excess reagents and byproducts using an appropriate method as described in Q6 (e.g., SEC or dialysis).

References
  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. (2024, January 1). International Journal of Research and Development in Pharmacy & Life Sciences. Retrieved March 21, 2026, from [Link]

  • Bioconjugates: Examples & Applications. (2023, April 26). Single Use Support. Retrieved March 21, 2026, from [Link]

  • How bioconjugation is unlocking the next generation of drug development. (2025, March 27). European Pharmaceutical Review. Retrieved March 21, 2026, from [Link]

  • Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers. (2020, September 15). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Bioconjugate Process Development. (n.d.). WuXi XDC. Retrieved March 21, 2026, from [Link]

  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. (2023, March 2). PMC. Retrieved March 21, 2026, from [Link]

  • Bioconjugate Therapeutics: Current Progress and Future Perspective. (2017, May 1). PMC - NIH. Retrieved March 21, 2026, from [Link]

  • How can we assess the optimal concentration of EDC and NHS for conjugation reaction? (2013, January 9). ResearchGate. Retrieved March 21, 2026, from [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025, February 20). Bangs Laboratories. Retrieved March 21, 2026, from [Link]

  • EDC/NHS activation of a surface? (2014, July 21). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. (2011, August 19). Langmuir - ACS Publications. Retrieved March 21, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Gyros Protein Technologies. Retrieved March 21, 2026, from [Link]

  • EDC/NHS based coupling and stability? (2016, March 28). ResearchGate. Retrieved March 21, 2026, from [Link]

Sources

Optimization

stability of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid in aqueous buffer solutions

Technical Support Center: Stability of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic Acid From the desk of the Senior Application Scientist Welcome to the technical support guide for 1-(4-Cyanopyridin-2-YL)piperidine-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic Acid

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in aqueous buffer solutions. We will explore potential challenges, offer troubleshooting solutions, and provide standardized protocols to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this molecule in an aqueous buffer?

The principal concern is the hydrolysis of the 4-cyano group on the pyridine ring. Nitriles, particularly when attached to an electron-deficient ring system like pyridine, are susceptible to hydrolysis.[1][2] This reaction typically proceeds in two stages: first, hydrolysis to the corresponding amide (1-(4-carbamoylpyridin-2-yl)piperidine-4-carboxylic acid), followed by further hydrolysis to the carboxylic acid (2-(4-carboxy-3-piperidyl)isonicotinic acid).

Q2: How does the pH of the buffer affect the stability of the compound?

The rate of hydrolysis of the cyano group is highly pH-dependent. Both acidic and basic conditions can catalyze the reaction.[3]

  • Acidic Conditions (pH < 5): Acid-catalyzed hydrolysis can occur, converting the nitrile to the amide and subsequently to the carboxylic acid.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable in the neutral to slightly acidic range. However, some degree of hydrolysis can still occur over extended periods or at elevated temperatures.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis is often more rapid and efficient than acid-catalyzed hydrolysis for cyanopyridines.[1][2] This will lead to a faster degradation of the parent compound.

Q3: Are there any buffer components I should avoid?

Yes. While standard buffers like phosphate and acetate are generally suitable, you should exercise caution with buffers containing nucleophilic species, such as primary or secondary amines (e.g., Tris, glycine). These nucleophiles could potentially react with the molecule, especially at the electrophilic carbon of the cyano group, leading to alternative degradation pathways.

Q4: What are the recommended storage conditions for stock solutions?

For short-term storage (days), refrigerated conditions (2-8 °C) are recommended. For long-term storage, stock solutions should be prepared in an anhydrous organic solvent (e.g., DMSO), aliquoted, and stored at -20 °C or -80 °C to prevent degradation from repeated freeze-thaw cycles and hydrolysis.

Q5: What analytical technique is best for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method. A reverse-phase C18 column is typically effective. This technique allows for the separation and quantification of the parent compound from its more polar degradation products (the amide and carboxylic acid).[4] For more sensitive and specific detection, especially for identifying unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[5]

Troubleshooting Guide

Problem 1: I'm observing a rapid loss of my parent compound in a pH 7.4 phosphate buffer at room temperature.

  • Probable Cause: Hydrolysis of the cyano group. Even at neutral pH, this reaction can occur, especially if the solution has been stored for several hours or days. The pyridine ring's electron-withdrawing nature makes the cyano group susceptible to nucleophilic attack by water.[6]

  • Troubleshooting Steps:

    • Confirm Identity of Degradants: Use LC-MS to identify the new peaks appearing in your chromatogram. The expected masses would correspond to the amide intermediate and the final dicarboxylic acid product.

    • Perform a Time-Course Experiment: Analyze samples at shorter time intervals (e.g., 0, 1, 2, 4, 8 hours) to determine the rate of degradation.

    • Lower the Temperature: Repeat the experiment at a lower temperature (e.g., 4 °C) to slow the degradation rate. According to ICH guidelines, temperature is a critical factor in stability.[7][8]

    • Re-evaluate Buffer pH: Ensure your buffer was prepared correctly and the final pH is accurate. Small deviations towards the basic range can significantly accelerate hydrolysis.[9]

Problem 2: My stability results are inconsistent and not reproducible.

  • Probable Cause: This issue often points to variations in experimental setup and handling rather than a change in the chemical pathway.

  • Troubleshooting Steps:

    • Buffer Preparation: Ensure the buffer is prepared fresh for each experiment and that the ionic strength is consistent.

    • Temperature Control: Use a calibrated incubator or water bath. Temperature fluctuations can significantly alter degradation kinetics.[10]

    • Evaporation: If working in open or poorly sealed containers (e.g., 96-well plates), solvent evaporation can concentrate the sample, leading to inaccurate readings. Use sealed vials or plates.

    • Photostability: While the core structure is not exceptionally light-sensitive, it is good practice to protect samples from direct light as recommended by ICH guidelines (Q1B) to eliminate it as a variable.[8]

    • Stock Solution Integrity: Ensure your initial stock solution (likely in DMSO) has not degraded. Run a control sample of freshly prepared stock with each experiment.

Problem 3: I see a new, unexpected peak in my chromatogram that does not correspond to the expected amide or carboxylic acid degradants.

  • Probable Cause: This could be due to an interaction with a buffer component, contamination, or a more complex degradation pathway like oxidative degradation.

  • Troubleshooting Steps:

    • Analyze the Buffer Blank: Inject a sample of the buffer solution alone to ensure it does not contain contaminants that co-elute with your new peak.

    • Change the Buffer System: If you are using a potentially reactive buffer (e.g., Tris), switch to a more inert system like phosphate or acetate and see if the unknown peak persists.

    • Use Mass Spectrometry: LC-MS is the most effective tool for identifying the unknown peak. The mass-to-charge ratio and fragmentation pattern will provide critical clues to its structure.

    • Consider Oxidative Degradation: Although less common than hydrolysis for this structure, oxidation of the pyridine ring can occur.[6] Ensure your buffer is prepared with high-purity water and consider degassing the buffer to remove dissolved oxygen.

Data & Protocols

Illustrative pH-Dependent Stability Data

The following table provides a hypothetical summary of stability results for 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid after 24 hours at 37 °C. This data illustrates the expected trend of degradation.

Buffer pHBuffer System% Parent Compound RemainingMajor Degradant Observed
3.0Acetate Buffer85.2%Amide Intermediate
5.0Acetate Buffer96.5%Amide Intermediate
7.4Phosphate Buffer91.3%Amide Intermediate
9.0Borate Buffer65.7%Carboxylic Acid Product
Diagrams: Predicted Degradation & Experimental Workflow

G cluster_0 Predicted Hydrolytic Degradation Pathway Parent 1-(4-Cyanopyridin-2-YL)piperidine- 4-carboxylic acid (Parent Compound) Amide 1-(4-Carbamoylpyridin-2-YL)piperidine- 4-carboxylic acid (Amide Intermediate) Parent->Amide + H₂O (Step 1) Acid 2-(4-Carboxy-3-piperidyl) isonicotinic acid (Final Product) Amide->Acid + H₂O (Step 2)

Caption: Predicted pathway for the hydrolysis of the parent compound.

G cluster_1 Aqueous Stability Study Workflow A 1. Prepare Buffers (e.g., pH 3, 5, 7.4, 9) C 3. Dilute Stock into Buffers (Final concentration e.g., 10 µM) A->C B 2. Prepare Stock Solution (e.g., 10 mM in DMSO) B->C D 4. Sample at T=0 (Immediately freeze/analyze) C->D E 5. Incubate at Desired Temp (e.g., 37°C) C->E G 7. Quench/Analyze Samples (HPLC-UV or LC-MS) D->G F 6. Sample at Timepoints (e.g., 1, 2, 4, 8, 24h) E->F F->G H 8. Calculate % Remaining (vs. T=0) G->H

Caption: General experimental workflow for a pH-dependent stability study.

Protocol 1: pH-Dependent Aqueous Stability Assessment

This protocol is designed to assess the stability of the compound across a range of pH values, following principles outlined in ICH guidelines.[7][11]

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM acetate for pH 3 and 5, 50 mM phosphate for pH 7.4, and 50 mM borate for pH 9). Filter each buffer through a 0.22 µm filter.

  • Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Incubation Solutions: Dilute the stock solution into each buffer to a final concentration of 10 µM. Ensure the final percentage of DMSO is low (e.g., <0.5%) to minimize its effect on the solution properties.

  • Time Zero (T=0) Sample: Immediately after dilution, take an aliquot from each solution. This is your T=0 sample. Either analyze it immediately or quench the reaction by adding an equal volume of cold acetonitrile and store at -80 °C.

  • Incubation: Place the remaining solutions in sealed, amber glass vials in a calibrated incubator set to the desired temperature (e.g., 37 °C).

  • Time Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots from each solution. Quench each sample as described in step 4.

  • Analysis: Analyze all samples (T=0 and all time points) using a validated HPLC method (see Protocol 2).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample for each pH condition.

Protocol 2: Reverse-Phase HPLC Method for Stability Analysis

This method provides a starting point for quantifying the parent compound and its primary degradants.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 275 nm (or scan for optimal wavelength)

  • System Suitability: Before analysis, perform replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2%.

References

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology - ASM Journals. Available at: [Link]

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
  • The ICH Just Released Its Overhauled Stability Guideline for Consultation. (2025). Available at: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency. Available at: [Link]

  • Effect of different nitriles and corresponding carboxylic acids on the... ResearchGate. Available at: [Link]

  • Synthesis and Investigation of Vanadium-Based Catalysts for the Oxidation of 4-Methylpyridine to Isonicotinic Acid. (2026). MDPI. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. Available at: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry. Available at: [Link]

  • Annex 10 - ICH. World Health Organization. Available at: [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). PMC. Available at: [Link]

  • Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. (2017). Journal of the American Chemical Society. Available at: [Link]

  • ANALYTICAL METHOD SUMMARIES. (2022). Eurofins. Available at: [Link]

  • Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link]

  • Effect of pH on stability of drugs, importance of pH on stability of drugs. (2023). Slideshare. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available at: [Link]

  • A Brief View on Pyridine Compounds. Open Access Journals. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Taylor & Francis Online. Available at: [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid — Chemical Substance Information. Available at: [Link]

  • Developing liquiD Chromatography methoDs for Food AnAlysis. Waters. Available at: [Link]

  • 4-Aminopiperidine-4-carboxylic acid. PubChem. Available at: [Link]

  • The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. ResearchGate. Available at: [Link]

  • Development of a Flow Process to tert-butyl 4-(6-chloropyridin-2-yl) piperidine-1-carboxylate. Available at: [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2012). MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid . This bifunctional molecule—featuring an electron-deficient cyanopyridine ring and a piperidine-4-carboxylic acid moiety—presents unique challenges during storage and handling.

This guide synthesizes mechanistic causality with field-proven protocols to ensure the scientific integrity of your assays and prevent costly degradation.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The degradation of this compound is not random; it is driven by specific structural features reacting to environmental stimuli.

  • Nitrile Hydrolysis (Moisture & pH): The cyano group (-C≡N) on the pyridine ring is highly electrophilic due to the electron-withdrawing nature of the heteroaromatic system. In the presence of ambient moisture and trace acids/bases, it readily undergoes hydration to form an amide, which can further hydrolyze to a dicarboxylic acid[1].

  • Esterification (Nucleophilic Solvents): The free carboxylic acid on the piperidine ring is susceptible to Fischer esterification if stored in primary alcohols (e.g., methanol, ethanol) over extended periods.

  • Photo-Oxidation (Light & Air): The aminopyridine system is vulnerable to oxidation, potentially forming pyridine N-oxides when exposed to light and atmospheric oxygen.

DegradationMechanisms Compound 1-(4-Cyanopyridin-2-YL) piperidine-4-carboxylic acid Moisture Moisture / pH Extremes Compound->Moisture Exposure Alcohols Nucleophilic Solvents (e.g., MeOH, EtOH) Compound->Alcohols Dissolution Oxidants Light / Oxidizing Agents Compound->Oxidants Exposure Amide Amide Intermediate (+18 Da Mass Shift) Moisture->Amide Nucleophilic attack on Nitrile Ester Methyl/Ethyl Ester (+14 or +28 Da) Alcohols->Ester Fischer Esterification NOxide Pyridine N-Oxide (+16 Da Mass Shift) Oxidants->NOxide Oxidation of Pyridine Nitrogen DiAcid Dicarboxylic Acid (+19 Da Mass Shift) Amide->DiAcid Further Hydrolysis

Caption: Primary degradation pathways of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid.

Troubleshooting FAQs

Q: I am observing a +18 Da mass shift in my LC-MS analysis after storing the powder for two months. What happened? A: This is the classic signature of nitrile hydrolysis. The -C≡N group has reacted with ambient moisture to form a primary amide (-CONH₂). To prevent this, the compound must be stored in a tightly sealed container within a desiccator. If your lab environment has high humidity, consider storing the compound under an inert argon atmosphere.

Q: Can I prepare 10 mM stock solutions in Methanol for long-term storage at -20°C? A: No. Storing piperidine-4-carboxylic acid derivatives in nucleophilic solvents like methanol will inevitably lead to methyl ester formation over time, even at -20°C[2]. For long-term liquid storage, use anhydrous DMSO or DMF, aliquot into single-use vials, and store at -80°C to halt kinetic degradation.

Q: My compound powder has developed a slight yellow tint. Is it compromised? A: Likely, yes. The yellowing indicates photo-oxidation of the aminopyridine moiety, often resulting in N-oxide formation or extended conjugated degradants. Always store this compound in amber glass vials or wrap the container in aluminum foil to protect it from UV/visible light[2].

Q: What are the regulatory guidelines for testing the stability of this compound if we move to clinical development? A: You must follow the ICH Q1A(R2) guidelines. This requires long-term testing at 25°C/60% RH or 30°C/65% RH, and accelerated testing at 40°C/75% RH for a minimum of 6 months to validate the stability-indicating power of your analytical procedures[3].

Quantitative Stability Profiles

The following table summarizes the expected stability of the compound under various storage conditions, benchmarked against standard ICH Q1A parameters[3].

Storage ConditionEnvironmentDurationExpected PurityPrimary Degradation Risk
Archival (Ideal) -20°C, Argon, Dark24 Months> 99.5%Minimal
Short-Term 2-8°C, Desiccated6 Months> 98.0%Trace moisture ingress
Accelerated (ICH) 40°C / 75% RH6 Months< 90.0%Nitrile hydrolysis (Amide formation)
Solution Stress Room Temp in MeOH1 Week< 85.0%Esterification
Oxidative Stress Ambient Light, Air1 Month< 95.0%N-Oxide formation (Yellowing)

Standard Operating Procedures (SOPs)

Protocol 1: Aliquoting and Archival Storage Preparation

Objective: To create a self-validating storage system that eliminates moisture and oxygen exposure.

  • Equilibration: Remove the bulk compound from the -20°C freezer and place it in a desiccator. Allow it to reach room temperature (approx. 30-45 minutes) before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, initiating nitrile hydrolysis.

  • Preparation: Work inside a controlled environment (e.g., a glove box or under a nitrogen stream). Use amber glass vials to prevent photo-oxidation.

  • Aliquoting: Weigh the compound into single-use aliquots (e.g., 1 mg or 5 mg per vial) to prevent repeated freeze-thaw cycles and continuous atmospheric exposure.

  • Inert Gas Purging: Gently blow a stream of dry Argon (heavier than Nitrogen, providing a better blanket) into the vial for 5 seconds.

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap. Wrap the seal with Parafilm.

  • Storage: Store the aliquots in a secondary container with indicating silica gel desiccant at -20°C.

Protocol 2: Forced Degradation Testing (ICH Q1A Compliance)

Objective: To establish the intrinsic stability of the molecule and validate your LC-MS/HPLC methods.

  • Thermal/Humidity Stress: Place 10 mg of the powder in an open petri dish inside a stability chamber set to 40°C and 75% Relative Humidity (RH)[3]. Sample at Day 7, Day 14, and Day 30.

  • Hydrolytic Stress (Acid/Base): Dissolve 5 mg in 1 mL of 0.1 N HCl, and another 5 mg in 1 mL of 0.1 N NaOH. Incubate at 40°C for 24 hours. Neutralize before injection.

  • Oxidative Stress: Dissolve 5 mg in 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Analysis: Run all samples via LC-MS. You must resolve the parent peak (mass M ) from the amide ( M+18 ), dicarboxylic acid ( M+19 ), and N-oxide ( M+16 ) degradants.

StorageWorkflow Receipt Compound Receipt Decision Usage Timeline? Receipt->Decision ShortTerm Short-Term (< 1 Month) Store at 2-8°C Decision->ShortTerm Immediate Use LongTerm Long-Term (> 1 Month) Store at -20°C Decision->LongTerm Archival Prep1 Desiccator Cabinet Protect from Light ShortTerm->Prep1 Prep2 Aliquot into Amber Vials Argon Purge LongTerm->Prep2

Caption: Decision tree for the handling and storage of cyanopyridine derivatives.

References

  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. ich.org.[Link]

  • Mild hydrolysis of nitriles by the immobilized nitrilase from Aspergillus niger K10. cuni.cz.[Link]

Sources

Optimization

Technical Support Center: Resolving Co-elution in HPLC Analysis of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center. This guide is designed to provide you, as a fellow scientist, with practical, field-tested solutions for resolving co-el...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide you, as a fellow scientist, with practical, field-tested solutions for resolving co-elution challenges encountered during the HPLC analysis of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid. As a Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind these troubleshooting strategies, grounding our methods in established chromatographic principles.

Troubleshooting Guide: Resolving Specific Co-elution Scenarios

This section addresses direct, in-the-lab problems. We will diagnose the likely cause based on the unique chemical nature of our target analyte and provide a logical sequence of steps to achieve baseline resolution.

Our target analyte, 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid, is an amphoteric molecule. It possesses three key ionizable sites: a carboxylic acid (acidic, pKa ~2-4), a pyridine nitrogen (basic, pKa ~5), and a piperidine nitrogen (basic, pKa ~10-11). This complex acid-base chemistry is the primary lever we will use to manipulate its retention and resolve co-elution.

Diagram: Analyte Ionization States vs. Mobile Phase pH

G cluster_low_ph Low pH (e.g., < 2) cluster_mid_ph Mid pH (e.g., 3-4) cluster_neutral_ph Neutral pH (e.g., 6-8) cluster_high_ph High pH (e.g., > 11) low_ph Overall Charge: +2 (Highly Polar) -COOH (Neutral) -Pyridine-N+ (Cationic) -Piperidine-N+ (Cationic) mid_ph Overall Charge: +1 (Zwitterionic Intermediate) -COO- (Anionic) -Pyridine-N+ (Cationic) -Piperidine-N+ (Cationic) low_ph->mid_ph Deprotonation of -COOH neutral_ph Overall Charge: 0 (Zwitterionic) (Least Polar) -COO- (Anionic) -Pyridine-N (Neutral) -Piperidine-N+ (Cationic) mid_ph->neutral_ph Deprotonation of Pyridine-N+ high_ph Overall Charge: -1 (Polar) -COO- (Anionic) -Pyridine-N (Neutral) -Piperidine-N (Neutral) neutral_ph->high_ph Deprotonation of Piperidine-N+

Caption: Predicted ionization states of the analyte at different mobile phase pH values.

Question 1: My analyte peak is co-eluting with a more polar, early-eluting impurity. How can I increase its retention and resolve the peaks?

Answer:

This is a classic problem when analyzing polar compounds under reversed-phase conditions. The issue is insufficient interaction between your positively charged (at low pH) or zwitterionic analyte and the non-polar stationary phase. Our goal is to make the analyte "act" less polar to increase its retention time (k').

Causality: At a typical low pH (e.g., 2.5-3.5) used for good peak shape of acids, our analyte is likely cationic or zwitterionic and thus highly polar, leading to poor retention. The early-eluting impurity is likely even more polar or less retained for other reasons.

Step-by-Step Solution:

  • Increase Mobile Phase pH: The most effective tool is pH. By increasing the pH to between 6 and 8, you neutralize the pyridine nitrogen, forming a zwitterion where the positive charge on the piperidine is balanced by the negative charge on the carboxylate. This zwitterionic form is often less polar overall than the fully protonated form, which can significantly increase retention on a C18 column.

  • Decrease Organic Solvent Percentage: If pH adjustment is insufficient or undesirable, perform a systematic reduction of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. A 5% decrease can substantially increase the retention time of all analytes.

  • Consider a Different Column: If the above steps fail, the impurity may have a very similar polarity. Switch to a column with a different selectivity. A phenyl-hexyl or embedded polar group (EPG) stationary phase can offer alternative retention mechanisms (like pi-pi interactions from the phenyl rings) that can differentiate your analyte from the impurity.

Question 2: An impurity is co-eluting on the tail of my main peak. Adjusting the organic/aqueous ratio isn't working. What should I do?

Answer:

This situation suggests that the impurity has a very similar hydrophobicity to your analyte under the current conditions. Simple adjustments to solvent strength won't provide the necessary selectivity. We need to exploit other chemical properties.

Causality: The impurity likely shares the same core structure but differs in a way that doesn't significantly alter its overall polarity (e.g., a positional isomer or a related compound with a minor modification). The tailing also suggests a secondary interaction, possibly with active sites on the silica backbone.

Step-by-Step Solution:

  • Initiate a pH Scouting Experiment: This is the most critical step. The impurity may have a different pKa profile. By analyzing your sample at different pH values (e.g., pH 3, pH 5, pH 7, pH 9), you can often "move" the impurity peak relative to the analyte peak. See the detailed protocol below for conducting this experiment.

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol (or vice versa). Methanol is a protic solvent and a better hydrogen bond donor/acceptor, which can alter the selectivity between two closely related compounds that have different hydrogen bonding capabilities.

  • Lower the Column Temperature: Reducing the temperature (e.g., from 40°C to 25°C) can sometimes enhance resolution between closely eluting peaks, although it will increase retention times and backpressure.

  • Use an Ion-Pairing Reagent: As a last resort for difficult separations of ionizable compounds, consider adding an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%). TFA can improve peak shape by masking silanol interactions and can provide a different selectivity mechanism. However, be aware that TFA can be difficult to remove from the column and may suppress MS signals if used with LC-MS.

Troubleshooting Workflow Diagram

G start Co-elution Problem Identified check_k Is Analyte Retention (k') Optimal (2 < k' < 10)? start->check_k adjust_strength Adjust % Organic Solvent check_k->adjust_strength No ph_scout Perform pH Scouting (e.g., pH 3, 5, 7, 9) check_k->ph_scout Yes adjust_strength->ph_scout change_organic Switch Organic Modifier (ACN <-> MeOH) ph_scout->change_organic No resolved Resolution Achieved ph_scout->resolved Yes change_column Change Column Selectivity (e.g., Phenyl-Hexyl, EPG) change_organic->change_column No change_organic->resolved Yes change_column->resolved Yes

Caption: Systematic workflow for troubleshooting co-elution problems.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid?

A good starting point would be a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm) with a gradient elution.

ParameterRecommended Starting ConditionRationale
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Ensures protonation of the carboxylic acid for good peak shape.
Mobile Phase B AcetonitrileCommon, efficient organic modifier with low UV cutoff.
Gradient 5% to 95% B over 15 minutesA generic scouting gradient to determine the approximate elution percentage.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30°CProvides good efficiency and reproducibility.
Detection UV, at an absorbance maximum (e.g., ~254 nm or a wavelength specific to the cyanopyridine chromophore).

This starting point prioritizes good peak shape for the acidic moiety. From here, you can optimize based on the results of your initial run.

Q2: How will mobile phase pH dramatically alter the chromatography?

The mobile phase pH is your most powerful tool for this molecule. As shown in the ionization diagram above, the overall charge of the molecule changes drastically with pH.

  • Low pH (<3): The molecule is cationic. It will have lower retention on a C18 column. Use this pH to retain and separate from basic impurities.

  • Mid pH (6-8): The molecule is a zwitterion (overall neutral). It will be at its most hydrophobic and thus have the highest retention on a C18 column. This is often the "sweet spot" for achieving resolution from impurities with different pKa values.

  • High pH (>11): The molecule is anionic. It will have low retention. This range is useful if you are using a specialized anion-exchange column or need to separate from acidic impurities. Working at high pH requires a pH-stable column (e.g., a hybrid-silica C18).

Q3: Which column chemistry is best suited for this analysis?

A high-purity, end-capped C18 column is the universal starting point and is often sufficient. However, if co-elution persists, consider these alternatives:

  • Embedded Polar Group (EPG) Column: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This provides an alternative selectivity mechanism and can improve peak shape for basic compounds like ours by shielding the basic piperidine moiety from interacting with residual acidic silanols on the silica surface.

  • Phenyl-Hexyl Column: The phenyl rings in this stationary phase can induce pi-pi stacking interactions with the pyridine ring of your analyte. This can provide unique selectivity for separating it from impurities that lack this aromatic system.

Experimental Protocols

Protocol: pH Scouting Experiment for Resolution Optimization

Objective: To determine the optimal mobile phase pH for resolving 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid from a co-eluting impurity.

Materials:

  • HPLC system with UV detector

  • C18 column (or the column currently in use)

  • Mobile Phase A Buffers:

    • pH 3.0: 20 mM Potassium Phosphate, adjust pH with Phosphoric Acid

    • pH 7.0: 20 mM Potassium Phosphate, adjust pH with Potassium Hydroxide

    • pH 10.0: 20 mM Ammonium Bicarbonate (use a high-pH stable column)

  • Mobile Phase B: Acetonitrile

  • Sample dissolved in a 50:50 mixture of water:acetonitrile

Methodology:

  • System Preparation: Equilibrate the HPLC system and C18 column with a 50:50 mixture of Mobile Phase A (pH 3.0) and Mobile Phase B for 20 column volumes.

  • Initial Injection (pH 3.0): Inject the sample using a shallow gradient (e.g., 10-50% B over 20 minutes) to get a good separation profile. Record the retention times and resolution of the analyte and the impurity.

  • System Flush and Equilibration (pH 7.0): Thoroughly flush the system with 50/50 water/acetonitrile to remove the previous buffer. Then, equilibrate the system with the pH 7.0 buffer mobile phase for at least 30 column volumes. Buffer changes require extensive equilibration.

  • Second Injection (pH 7.0): Repeat the injection using the same gradient as in step 2. Record the new retention times and resolution.

  • System Flush and Equilibration (pH 10.0): (Optional, if using a pH-stable column). Repeat the flushing and equilibration process with the pH 10.0 buffer.

  • Third Injection (pH 10.0): Repeat the injection using the same gradient. Record the results.

  • Data Analysis: Compare the chromatograms from each pH condition. Create a table to summarize the retention time (RT) of the analyte and impurity, and the resolution (Rs) between them at each pH. Select the pH that provides the best resolution for further method optimization.

pHAnalyte RT (min)Impurity RT (min)Resolution (Rs)Observations
3.0Record ValueRecord ValueCalculate ValueBaseline co-elution observed.
7.0Record ValueRecord ValueCalculate ValueAnalyte retention increased, impurity shifted.
10.0Record ValueRecord ValueCalculate ValuePeaks may be sharp but retention is low.

This systematic approach allows you to make data-driven decisions to conquer co-elution challenges by leveraging the fundamental chemical properties of your molecule.

References

  • Dolan, J. W. (2013). "pH, Buffers, and Mobile-Phase Additives." LCGC North America, 31(5), 382–389. Available at: [Link]

  • Agilent Technologies. (2017). "The Role of HPLC Mobile Phase pH on Retention of Ionizable Compounds." Agilent Technologies, Inc. Publication. Available at: [Link]

  • Waters Corporation. (2012). "A Review of Reversed-Phase HPLC Column Selectivity." Waters Corporation White Paper. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). "Introduction to Modern Liquid Chromatography, 3rd Edition." John Wiley & Sons. (General reference for principles of solvent selectivity). A summary of concepts is often found in vendor application notes, such as those from companies like Phenomenex or Thermo Fisher Scientific.
  • Restek Corporation. (2019). "A Guide to Ion-Pairing Chromatography." Restek Corporation Technical Literature. Available at: [Link]

Troubleshooting

Technical Support Center: Overcoming Low Reactivity of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid in Amide Coupling

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in medicinal chemistry: the low reactivity of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid in amide coupling reactions. Our goal is to equip you with the knowledge and protocols to overcome this hurdle and advance your synthetic endeavors.

Understanding the Challenge: Why is This Coupling So Difficult?

The primary obstacle to successful amide bond formation with 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid lies in the electronic properties of the molecule. The pyridine ring, particularly with the presence of an electron-withdrawing cyano group, significantly deactivates the carboxylic acid. This deactivation makes the carboxyl group a poorer electrophile, and thus less susceptible to nucleophilic attack by an amine.

In essence, the electron density is pulled away from the carboxylic acid, reducing its reactivity towards forming the crucial amide bond. Standard coupling conditions often fail or provide disappointingly low yields due to this inherent electronic disadvantage.[1][2]

Troubleshooting Guide & FAQs

Here, we address common questions and issues encountered during the coupling of this challenging substrate.

Question 1: I am seeing little to no product formation using standard coupling reagents like EDC/HOBt. What is the first thing I should change?

Answer: The primary issue is likely insufficient activation of your carboxylic acid.[1] For electron-deficient substrates, more potent activating agents are required.

  • Immediate Recommendation: Switch to a stronger, third-generation coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent first choice.[3] It is known for its high efficiency and rapid reaction rates, even with challenging substrates.[3] COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another powerful alternative with a favorable safety profile.[4]

Question 2: I've switched to HATU, but my yields are still not optimal. What other parameters can I adjust?

Answer: Several factors beyond the coupling reagent itself can influence the outcome.

  • Base Selection: The choice of base is critical. Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[5] These bases are effective at deprotonating the carboxylic acid to initiate activation without competing as nucleophiles.[6] For HATU-mediated couplings, at least two equivalents of base are typically required.[4]

  • Solvent Choice: Ensure you are using a dry, polar aprotic solvent. Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are common choices.[5] Water is detrimental to the reaction as it will quench the activated ester intermediate.[5]

  • Reaction Temperature: While many couplings are run at room temperature, sluggish reactions can sometimes be gently heated (e.g., to 40-50 °C) to improve conversion. However, monitor for potential side reactions or degradation. Conversely, starting the reaction at 0 °C and allowing it to slowly warm to room temperature can sometimes minimize side reactions.[4]

  • Order of Addition: A common procedure is to pre-activate the carboxylic acid. This involves stirring the carboxylic acid, coupling reagent (e.g., HATU), and base in the solvent for a short period (15-30 minutes) before adding the amine.[5] This allows for the formation of the highly reactive OAt-active ester, which then readily reacts with the incoming amine.[3][6]

Question 3: I am concerned about epimerization of my chiral amine or carboxylic acid. How can I minimize this?

Answer: Epimerization is a valid concern, particularly with highly activated carboxylic acids.

  • Reagent and Additive Choice: HATU is based on HOAt (1-Hydroxy-7-azabenzotriazole), and COMU is based on OxymaPure. Both of these additives are superior to HOBt (1-Hydroxybenzotriazole) in suppressing racemization.[4]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can help to minimize the rate of epimerization.[4]

Advanced Strategies for Extremely Unreactive Systems

If the above optimizations are insufficient, more advanced techniques may be necessary.

Conversion to Acyl Halides:

For exceptionally challenging couplings, converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride can be highly effective.[7][8]

  • Acyl Chlorides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used to form the acyl chloride. This is a two-step process where the acyl chloride is first formed and then reacted with the amine, typically in the presence of a base like pyridine.[8]

  • Acyl Fluorides: These are often more stable than acyl chlorides and can be generated using reagents like cyanuric fluoride. Amino acid fluorides are particularly effective for coupling sterically hindered amino acids.[9]

Microwave-Assisted Synthesis:

Microwave irradiation can significantly accelerate sluggish reactions by rapidly heating the reaction mixture.[1] This can lead to higher yields in shorter reaction times. However, optimization of temperature and time is crucial to avoid decomposition.

Experimental Protocols

Here are detailed, step-by-step protocols for some of the recommended methods.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a robust starting point for the coupling of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid.

Materials:

  • 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

  • Amine of interest

  • HATU

  • DIPEA or TEA

  • Anhydrous DMF

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon) is recommended

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid (1.0 equivalent).

  • Add anhydrous DMF to dissolve the carboxylic acid.

  • Add HATU (1.1 equivalents) to the solution.

  • Add DIPEA (2.5 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.05 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the key features of recommended coupling reagents for this challenging substrate.

Coupling ReagentClassKey AdvantagesPotential Drawbacks
HATU Uronium/Aminium SaltHigh reactivity, fast reaction rates, low epimerization.[3]Can cause guanidinylation of the amine if used in large excess.[10]
COMU Uronium/Aminium SaltHigh efficiency, reduced epimerization risk, better safety profile than benzotriazole-based reagents.[4][9]Can be more expensive than other reagents.
EDC/HOBt CarbodiimideReadily available and inexpensive.[11]Often insufficient for electron-deficient acids, can form N-acylurea byproducts.[1][11]
PyBOP Phosphonium SaltUseful for hindered amino acids, does not cause guanidinylation side reactions.[10]Can be more expensive than carbodiimides.

Visualizing the Workflow

Decision Tree for Troubleshooting

G start Start: Low Yield in Amide Coupling q1 Are you using a standard coupling reagent (e.g., EDC/HOBt)? start->q1 sol1 Switch to a more potent reagent like HATU or COMU. q1->sol1 Yes q2 Using HATU/COMU, is the yield still low? q1->q2 No sol1->q2 sol2 Check base (use >2 eq. DIPEA), ensure anhydrous solvent (DMF), and consider pre-activation. q2->sol2 Yes q3 Is epimerization a concern? q2->q3 No sol2->q3 sol3 Use HATU or COMU, lower reaction temperature to 0°C. q3->sol3 Yes q4 Still no improvement? q3->q4 No sol3->q4 sol4 Consider converting the carboxylic acid to an acyl halide (chloride or fluoride). q4->sol4 Yes end Successful Coupling q4->end No, re-evaluate starting materials sol4->end

Caption: A decision tree for troubleshooting common issues in amide coupling reactions.

HATU Activation Mechanism

HATU_Mechanism cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., DIPEA) Base->Carboxylate Active_Ester OAt-Active Ester Carboxylate->Active_Ester Attacks HATU HATU HATU->Active_Ester Urea_Byproduct Tetramethylurea Active_Ester->Urea_Byproduct Releases Amide_Product R-CONH-R' Active_Ester->Amide_Product Nucleophilic Attack HOAt HOAt Active_Ester->HOAt Releases Amine R'-NH₂ Amine->Amide_Product

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Alternative Synthetic Strategies

If direct amide coupling remains problematic, consider alternative synthetic routes to the target molecule. These approaches circumvent the challenging coupling step altogether.

  • Nucleophilic Aromatic Substitution (SNAr): If the amine component is a piperidine derivative, it may be possible to perform an SNAr reaction with a suitable 2-halo-4-cyanopyridine. This would form the C-N bond to the pyridine ring first, followed by functionalization of the piperidine-4-carboxylic acid.

  • Reductive Amination: It may be feasible to construct the piperidine ring system late in the synthesis via reductive amination. For instance, reacting a suitable aldehyde with an amine precursor in the presence of a reducing agent.[12]

  • Decarboxylative Amination: Recent advances have described methods for the decarboxylative amination of electron-deficient (hetero)aromatic carboxylic acids, which could provide a novel route to related structures.[13]

Final Recommendations

For the specific challenge of coupling 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid, a systematic approach is key.

  • Start with a robust coupling reagent: HATU is the recommended starting point.

  • Optimize reaction conditions: Pay close attention to the base, solvent, and temperature.

  • Consider pre-activation: Allow the carboxylic acid to fully activate before introducing the amine.

  • If necessary, escalate to more reactive intermediates: Conversion to an acyl halide may be required for the most stubborn cases.

By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can significantly increase your chances of success in synthesizing your target amide.

References

  • Rad-Moghadam, K., & Samavi, H. (2011). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Organic & Biomolecular Chemistry, 9(7), 2479-2484. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Marder, O., & Albericio, F. (2003). Industrial application of coupling reagents in peptides. Chimica Oggi/Chemistry Today, 21(6), 6-12. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Panchal, M., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Panchal, M., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Subiros-Funosas, R., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of Organic Chemistry, 83(4), 1891-1900. [Link]

  • Patel, P., et al. (2020). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. Asian Journal of Organic Chemistry, 9(12), 2133-2143. [Link]

  • Pichette Drapeau, M., et al. (2026, February 12). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. Organic Letters. [Link]

  • Van der Mey, M., et al. (2009). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 14(8), 2845-2856. [Link]

  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Wang, Y., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936-945. [Link]

  • Savelyeva, O. V., & Zefirov, N. S. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1386. [Link]

  • EurekAlert!. (2023, February 15). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, 6(23), 4267-4275. [Link]

  • Subirós-Funosas, R., et al. (2011). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 13(8), 1996-1999. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Crystallization of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

Introduction: Welcome to the technical support guide for the crystallization of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for the crystallization of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for researchers, scientists, and drug development professionals. The successful crystallization of this molecule is a critical step for ensuring purity, stability, and consistent downstream performance.[1][2][3] This guide is designed to address common challenges and provide a systematic approach to developing a robust and scalable crystallization process.

The molecular structure of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid, featuring a carboxylic acid, a piperidine ring, and a cyanopyridine moiety, presents unique crystallization characteristics. The presence of both an acidic (carboxylic acid) and a basic (pyridine nitrogen) group suggests the potential for zwitterionic character and strong hydrogen bonding, which significantly influences solubility and crystal packing.[4][5] Understanding these properties is fundamental to overcoming crystallization hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a crystallization process for this compound?

The foundational step is a comprehensive solvent screening to determine the compound's solubility profile.[6] The goal is to identify single or binary solvent systems where the compound exhibits high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures ("soluble hot, insoluble cold").[7] This solubility differential is the primary driving force for crystallization.[8]

Q2: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

"Oiling out" or liquid-liquid phase separation occurs when the level of supersaturation is too high, causing the solute to separate as a liquid phase before it has time to organize into a crystal lattice.[7][9] To resolve this, you must reduce the rate at which supersaturation is generated. Strategies include:

  • Slowing the cooling rate or anti-solvent addition rate.[9]

  • Reducing the initial concentration of the compound in the solution.

  • Selecting a solvent system where the compound's solubility is slightly lower.

  • Using seeding to introduce a template for crystal growth at a lower supersaturation level.[9][10]

Q3: How can I control the crystal size and shape (morphology)?

Crystal morphology is primarily influenced by the choice of solvent and the level of supersaturation.[11][12][13]

  • Solvent Choice: The solvent interacts with the growing crystal faces at a molecular level.[11][14] A solvent that strongly binds to a specific face will slow its growth, which can change the crystal's overall shape (e.g., from needles to plates).[11] Experimenting with different solvents or solvent mixtures is key.[13]

  • Supersaturation: Low supersaturation levels generally favor slower crystal growth over nucleation, leading to larger and more well-defined crystals.[15][16] High supersaturation promotes rapid nucleation, resulting in a larger number of smaller crystals.[15]

Q4: I am observing different crystal forms (polymorphs) between batches. Why is this happening and how can I control it?

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical concern in pharmaceutical development as different polymorphs can have different solubility, stability, and bioavailability.[1][3] Inconsistent polymorphism is often caused by subtle variations in experimental conditions.[8] To ensure a consistent polymorphic outcome:

  • Implement strict control over cooling rates, agitation, and concentration.[3]

  • Utilize seeding with crystals of the desired polymorph. This is the most powerful method for ensuring the formation of a specific crystal form.[6][9]

  • Characterize the solid form of every batch using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to ensure consistency.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: No Crystals Form After Cooling/Anti-Solvent Addition
Potential Cause Explanation & Recommended Action
Insufficient Supersaturation The solution may not have reached the necessary concentration for nucleation to occur. Action: Try concentrating the solution further by evaporating some of the solvent.[6] Alternatively, if using an anti-solvent, add more to further decrease the compound's solubility.
Solution is in Metastable Zone The solution is supersaturated but lacks the energy to initiate spontaneous nucleation.[15][17] Action: Introduce a seed crystal of the compound to provide a nucleation site.[10][18] If no seed crystal is available, try scratching the inside of the flask with a glass rod to create microscopic imperfections that can induce nucleation.
High Solubility in Chosen Solvent The compound may be too soluble in the chosen solvent system, even at low temperatures. Action: Re-evaluate your solvent screen. Select a solvent in which the compound is less soluble, or use an anti-solvent approach.[6][19]
Problem 2: Formation of Fine Needles or Small, Poorly Defined Crystals
Potential Cause Explanation & Recommended Action
Excessive Supersaturation Rapid cooling or fast anti-solvent addition creates a very high level of supersaturation, where the rate of nucleation far exceeds the rate of crystal growth, leading to many small crystals.[15][] Action: Significantly slow down the cooling rate (e.g., 0.1°C/min) or the anti-solvent addition rate. A slower, more controlled process favors growth over nucleation.[9]
High Agitation Rate Intense mixing can cause crystal breakage (secondary nucleation), leading to a higher population of small crystals.[21] Action: Reduce the agitation speed, especially after nucleation has begun. Use an impeller designed for gentle mixing, such as an axial flow impeller.[21]
Solvent-Specific Interactions The solvent system may inherently favor a needle-like morphology.[11][22] Action: Experiment with different solvents or add a co-solvent. Even small amounts of a second solvent can disrupt crystal face interactions and alter the habit.[12][14]
Problem 3: Product Purity is Low or Inconsistent
Potential Cause Explanation & Recommended Action
Impurity Incorporation Rapid crystal growth can trap impurities from the mother liquor within the crystal lattice.[2][21] Action: Slow down the crystallization process by reducing the cooling rate or anti-solvent addition rate. This allows for more selective molecular recognition at the crystal surface, rejecting impurities more effectively.[21]
Agglomeration Crystals clumping together (agglomerating) can trap mother liquor containing impurities, which is difficult to remove by washing.[21][23] Action: Control supersaturation to prevent rapid, uncontrolled nucleation which often leads to agglomeration.[] Optimize agitation to keep crystals suspended without causing excessive collisions. In some cases, temperature cycling can help break up agglomerates.[2]
Co-crystallization An impurity with a similar structure may co-crystallize with the target compound. Action: If slowing the growth rate does not improve purity, a re-crystallization step may be necessary.[21] Alternatively, consider a different solvent system that may alter the relative solubilities of the compound and the problematic impurity.
Problem 4: Crystallization Process Fails During Scale-Up
Potential Cause Explanation & Recommended Action
Poor Heat Transfer What works in a small flask may fail in a large reactor because the surface-area-to-volume ratio decreases, making heat removal less efficient.[1][8] This can lead to localized areas of high supersaturation and uncontrolled nucleation. Action: The cooling profile must be re-developed for the larger scale. Use a jacketed reactor with precise temperature control and model the heat transfer properties of the system.[24]
Inefficient Mixing Mixing patterns change dramatically with scale.[8][24] Inadequate mixing can lead to dead zones with high concentrations and temperature gradients, causing inconsistent crystal properties.[21] Action: The agitation system (impeller type, speed, position) must be designed for the specific reactor geometry to ensure homogeneity. A process that is robust to slight variations in mixing will scale more effectively.[1]

Section 3: Visualization & Workflows

A systematic approach is crucial for efficient crystallization optimization. The following workflow diagram outlines the key stages and decision points.

CrystallizationWorkflow A Start: Dissolve Compound in Suitable Solvent B Solvent Screening & Solubility Profile A->B C Select Primary Method B->C D Cooling Crystallization C->D Temp. Dependent Solubility E Anti-Solvent Crystallization C->E High Solubility in One Solvent F Optimize Process Parameters (Rate, Concentration, Agitation) D->F E->F G Introduce Seeding? F->G H Characterize Solid Form (XRPD, DSC, Microscopy) F->H No G->H Yes I Evaluate Outcome (Yield, Purity, Morphology) H->I J Process Optimized I->J Meets Specs K Troubleshoot & Re-Optimize I->K Fails Specs K->F

Caption: General workflow for crystallization process development.

The troubleshooting process can also be visualized as a decision tree to guide experimental choices when initial outcomes are not ideal.

TroubleshootingTree Start Initial Crystallization Outcome NoCrystals No Crystals Start->NoCrystals Oil Oiling Out Start->Oil PoorMorphology Poor Morphology (Needles/Fines) Start->PoorMorphology Cause1 Cause: Insufficient Supersaturation NoCrystals->Cause1 Cause2 Cause: High Supersaturation / Rapid Nucleation Oil->Cause2 Cause3 Cause: Solvent Effect or Fast Growth PoorMorphology->Cause3 Sol1 Action: Concentrate Solution or Add Seed Crystal Cause1->Sol1 Sol2 Action: Reduce Cooling/Addition Rate or Lower Concentration Cause2->Sol2 Sol3 Action: Slow Growth Rate or Screen New Solvents Cause3->Sol3

Caption: Decision tree for troubleshooting common crystallization issues.

Section 4: Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol aims to identify suitable solvents for crystallization.

  • Preparation: Place approximately 10-20 mg of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid into several small, clean vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., water, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene) dropwise at room temperature until the solid dissolves. Record the approximate solubility.

  • Heating: For vials where the solid is poorly soluble at room temperature, heat the mixture gently (e.g., to 50-60°C) while adding more solvent until the solid fully dissolves. Note the significant increase in solubility upon heating.

  • Cooling: Allow the heated, clear solutions to cool slowly to room temperature, and then place them in a refrigerator (approx. 4°C).

  • Observation: Observe the vials for crystal formation. A good solvent system is one where the compound is sparingly soluble at low temperature but readily soluble at high temperature, producing a good yield of crystals upon cooling.[6][7]

SolventRoom Temp. Solubility (mg/mL)Hot Solubility (mg/mL)Observations Upon Cooling
Water
Ethanol
Acetone
Ethyl Acetate
Acetonitrile
Toluene
Protocol 2: Controlled Cooling Crystallization

This protocol is for crystallizing the compound from a single solvent system identified in Protocol 1.

  • Dissolution: In a clean vessel equipped with a magnetic stirrer and a temperature probe, dissolve the compound in the minimum amount of the chosen solvent at an elevated temperature (e.g., 60°C) to form a saturated solution.

  • Hold Period: Hold the solution at this temperature for 15-30 minutes to ensure all material is dissolved and to break down any molecular clusters.

  • Controlled Cooling: Program a cooling ramp at a slow, linear rate (e.g., 0.2-0.5°C per minute). Faster cooling often results in smaller crystals.[15]

  • Seeding (Optional but Recommended): Once the solution has cooled into the metastable zone (a few degrees below the saturation temperature), add a small quantity (0.1-1% w/w) of high-quality seed crystals. This provides a template for growth and ensures control over the crystal form.[9][]

  • Growth Phase: Continue the slow cooling to the final temperature (e.g., 5°C).

  • Aging: Hold the resulting slurry at the final temperature for several hours with gentle agitation to allow crystallization to complete and maximize the yield.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Anti-Solvent Crystallization

This protocol is useful when the compound is highly soluble in a solvent, and cooling alone does not produce a good yield.

  • Dissolution: Dissolve the compound in a "good" solvent where it is highly soluble.

  • Setup: Place the solution in a vessel with controlled agitation and temperature.

  • Anti-Solvent Addition: Slowly add a pre-chilled "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent) at a controlled rate. The slow addition is critical to avoid oiling out.[9]

  • Seeding (Optional): Add seed crystals just after the solution becomes visibly turbid (cloud point) to direct the crystallization.

  • Completion: Continue adding the anti-solvent until the desired yield is achieved.

  • Aging & Isolation: Age the slurry for 1-2 hours, then isolate the crystals by filtration, wash with a mixture of the solvent/anti-solvent, and dry.

References

  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. Retrieved from [Link]

  • How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization? YouTube. Retrieved from [Link]

  • Zhang, Y., et al. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • Shtukenberg, A. G., et al. (2014). Effect of solvents on the growth morphology of dl-alanine crystals. RSC Publishing. Retrieved from [Link]

  • Zhang, Y., et al. (2025, February 2). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. Retrieved from [Link]

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Validation

A Tale of Two Scaffolds: A Comparative Guide to 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid and Isonipecotic Acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the piperidine-4-carboxylic acid core is a well-established and versatile scaffold. Its rigid, chair-like conformat...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine-4-carboxylic acid core is a well-established and versatile scaffold. Its rigid, chair-like conformation and the presence of both a basic nitrogen and an acidic carboxyl group make it an ideal starting point for developing compounds that interact with a wide array of biological targets. This guide provides an in-depth, objective comparison of two distinct classes of molecules built upon this shared framework: the highly specific, synthetically driven 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid and the broad, biologically-inspired family of isonipecotic acid derivatives.

While they share a common ancestor, their divergent functionalities lead them down vastly different paths in drug discovery—one typically targeting specific enzyme active sites, and the other modulating the complex world of neurotransmission. Here, we dissect their chemical properties, biological roles, and the experimental methodologies used to evaluate them, offering field-proven insights to guide your research endeavors.

Part 1: Structural and Physicochemical Divergence

The fundamental difference between these two classes lies in the substitution at the piperidine nitrogen (N1). This single modification dramatically alters the molecule's electronic properties, shape, and, consequently, its pharmacological profile.

Isonipecotic Acid and its Derivatives: GABA Analogues

Isonipecotic acid, or piperidine-4-carboxylic acid, is a conformationally constrained analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2] Its structure mimics the folded conformation of GABA, allowing it to interact with GABAergic system components. By itself, isonipecotic acid is a partial agonist at GABA-A receptors, but its utility is limited by its inability to effectively cross the blood-brain barrier.[1]

The true power of this scaffold is realized in its derivatives. Researchers modify the N1 position with various lipophilic groups to create potent inhibitors of GABA transporters (GATs), aiming to increase synaptic GABA concentrations for therapeutic effect in conditions like epilepsy.[3][4]

1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid: A Modern Synthetic Scaffold

In contrast, 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is a product of contemporary synthetic chemistry, where the N1 position is occupied by a 4-cyanopyridin-2-yl group. This heteroaromatic system introduces a flat, electron-deficient region with a nitrile group capable of acting as a hydrogen bond acceptor or participating in other specific interactions within a protein's binding pocket.

This class of compounds is not typically designed for GABAergic activity. Instead, the cyanopyridine moiety directs these molecules towards different targets, such as protein kinases, where such specific interactions are paramount for achieving high affinity and selectivity.[5][6][7]

Comparative Physicochemical Properties

The table below summarizes the key physicochemical differences, combining known data for isonipecotic acid with predicted values for the cyanopyridine analogue to illustrate the impact of the N1 substituent.

PropertyIsonipecotic Acid1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acidRationale for Difference
Molecular Formula C₆H₁₁NO₂[1]C₁₂H₁₃N₃O₂[8]Addition of the C₆H₂N₂ (cyanopyridine) group.
Molecular Weight 129.16 g/mol [1]231.25 g/mol (Predicted)The cyanopyridine moiety significantly increases molecular mass.
logP (Predicted) -1.5 to -1.00.5 to 1.0The large, aromatic cyanopyridine group increases lipophilicity compared to the unsubstituted amine.
pKa (Basic - N1) ~10.5 (Piperidine N-H)~3.5 (Pyridine N)The electron-withdrawing effect of the pyridine ring and cyano group drastically reduces the basicity of the piperidine nitrogen.
pKa (Acidic) ~4.0 (Carboxylic Acid)~4.2 (Carboxylic Acid)The carboxylic acid pKa is less affected by the distant N1 substituent.
Primary Target Class GABA Receptors, GABA Transporters[9][10]Protein Kinases, Other Enzymes[6][11]The GABA-mimetic core vs. the specific binding interactions of the cyanopyridine group.

Part 2: Biological Targets and Mechanisms of Action

The structural divergence logically extends to a profound difference in biological function. Isonipecotic acid derivatives are classic neuropharmacological tools, while the cyanopyridine counterpart is a modern scaffold for targeted therapies, often outside the CNS.

Isonipecotic Acid Derivatives: Modulating GABAergic Tone

The primary mechanism for therapeutically relevant isonipecotic acid derivatives is the inhibition of GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its inhibitory signal. By blocking these transporters, particularly GAT-1, these derivatives increase the concentration and residence time of GABA in the synapse, enhancing inhibitory neurotransmission.[10][12] This mechanism is a validated strategy for treating epilepsy and other neurological disorders characterized by neuronal hyperexcitability.[3][4]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal GABA_vesicle GABA Vesicles Synapse_GABA Synaptic GABA GABA_vesicle->Synapse_GABA Release GABA_synth GABA Synthesis GABA_synth->GABA_vesicle GAT1 GABA Transporter (GAT-1) GABA_R GABA-A Receptor Postsynaptic_Neuron Postsynaptic_Neuron GABA_R->Postsynaptic_Neuron Cl- Influx (Inhibition) Synapse_GABA->GAT1 Reuptake Synapse_GABA->GABA_R Binds Isonipecotic_Deriv Isonipecotic Acid Derivatives Isonipecotic_Deriv->GAT1 Inhibits

Caption: Mechanism of Isonipecotic Acid Derivatives at a GABAergic Synapse.

1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid: Precision Enzyme Inhibition

The cyanopyridine motif is a recognized pharmacophore in modern drug discovery, particularly for inhibitors of protein kinases like PIM-1, which are implicated in cancer cell survival and proliferation.[6][7] The pyridine nitrogen and the cyano group can form critical hydrogen bonds within the ATP-binding pocket of the kinase, while the piperidine-carboxylic acid tail can be positioned to enhance solubility or interact with solvent-exposed regions of the enzyme. The overall structure is designed for high-affinity, selective binding to a specific protein target, a stark contrast to the broader network modulation sought with GAT inhibitors.

Part 3: Comparative Experimental Evaluation

The distinct biological targets of these two compound classes necessitate entirely different experimental workflows for their evaluation. A protocol designed to measure GABA uptake would be irrelevant for a kinase inhibitor, and vice versa. This self-validating system of applying the correct assay to the correct hypothesis is crucial for trustworthy and reproducible results.

Experimental Protocol 1: Evaluating Isonipecotic Acid Derivatives via [³H]-GABA Uptake Assay

This is the gold-standard cellular assay to determine a compound's potency as a GAT inhibitor. The causality is direct: if the compound inhibits GATs, the uptake of radiolabeled GABA into cells or synaptosomes will decrease.

Objective: To quantify the inhibitory potency (IC₅₀) of test compounds on GABA transporter (GAT) activity.

Methodology:

  • Preparation of Synaptosomes:

    • Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes (resealed nerve terminals containing transporters).

    • Resuspend the synaptosome pellet in a physiological buffer.

  • Uptake Inhibition Assay: [13][14]

    • Aliquot the synaptosome suspension into a 96-well plate.

    • Add test compounds at various concentrations (typically from 1 nM to 100 µM) and incubate for a short period (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake reaction by adding a solution containing a low concentration of [³H]-GABA (e.g., 30 nM).[13]

    • Allow the uptake to proceed for a brief, defined period (e.g., 3 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.

  • Quantification and Data Analysis:

    • Measure the radioactivity trapped on the filter for each well using a scintillation counter.[13]

    • Define 100% uptake (vehicle control) and 0% uptake (non-specific binding, often determined using a potent, non-selective GAT inhibitor like nipecotic acid at a high concentration).

    • Normalize the data and plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

cluster_workflow [3H]-GABA Uptake Assay Workflow A Prepare Brain Synaptosomes B Pre-incubate with Test Compound A->B C Add [3H]-GABA (Initiate Uptake) B->C D Incubate (3 min, 37°C) C->D E Rapid Filtration & Washing D->E F Scintillation Counting E->F G Calculate IC50 F->G

Caption: Experimental Workflow for the [³H]-GABA Uptake Inhibition Assay.

Experimental Protocol 2: Evaluating Cyanopyridine Derivatives via In Vitro Kinase Inhibition Assay

This protocol is designed to measure the direct inhibition of a specific enzyme, such as a protein kinase. The output is a measure of substrate phosphorylation, which is expected to decrease in the presence of an effective inhibitor.

Objective: To determine the IC₅₀ of a test compound against a specific protein kinase (e.g., PIM-1).

Methodology:

  • Reagents and Setup:

    • Prepare a reaction buffer containing ATP, a specific peptide substrate for the kinase, and any necessary divalent cations (e.g., Mg²⁺).

    • Use a purified, recombinant kinase enzyme.

    • Prepare serial dilutions of the test compound (e.g., 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid).

  • Kinase Reaction:

    • In a 96-well or 384-well plate, combine the kinase, the peptide substrate, and the test compound at various concentrations.

    • Allow a brief pre-incubation period for the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding ATP. For PIM-1, a common method uses ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).

  • Detection and Analysis:

    • Terminate the kinase reaction.

    • Add the detection reagent. In the case of the ADP-Glo™ assay, this involves a reagent that depletes remaining ATP, followed by a second reagent that converts the ADP produced into ATP, which then drives a luciferase reaction.

    • Measure the luminescent signal using a plate reader. The signal is directly proportional to kinase activity.

    • Define 100% activity (vehicle control) and 0% activity (no enzyme or potent inhibitor control).

    • Normalize the data, plot percent inhibition versus log[inhibitor], and fit the curve to determine the IC₅₀ value.

Conclusion: A Choice Guided by Target

The comparison between 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid and the family of isonipecotic acid derivatives serves as a powerful illustration of how subtle structural modifications can lead to fundamentally different pharmacological agents.

  • Isonipecotic acid derivatives are rooted in neurobiology, acting as GABA mimetics to modulate synaptic transmission. The research and development focus is on optimizing properties like GAT-1 inhibitory potency and blood-brain barrier penetration for CNS applications.[3][4] This scaffold is the logical choice for projects targeting GABAergic dysfunction.

  • 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid represents a modern, target-first approach. The cyanopyridine warhead is selected for its known ability to interact with specific enzyme families, like kinases, making it a candidate for targeted therapies in fields such as oncology.[6][7] The piperidine-carboxylic acid portion acts as a versatile scaffold to which this "warhead" is attached, providing favorable physicochemical properties and secondary binding interactions.

For the drug development professional, the choice is not about which scaffold is "better," but which is appropriate for the biological question at hand. Understanding the causality—how the N1-substituent dictates the biological target—is the cornerstone of designing effective, targeted, and ultimately successful therapeutic agents.

References

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  • El-Damasy, A. K., et al. (2022). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. PMC. [Link]

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  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

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Comparative

A Senior Application Scientist's Guide to Comparing the Binding Efficacy of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic Acid Analogs as Potent Histone Demethylase Inhibitors

For researchers and drug development professionals, the quest for potent and selective enzyme inhibitors is a continuous journey of synthesis, screening, and optimization. The 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the quest for potent and selective enzyme inhibitors is a continuous journey of synthesis, screening, and optimization. The 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid scaffold has emerged as a promising starting point for the development of inhibitors targeting the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs), a class of enzymes implicated in various cancers. This guide provides an in-depth comparison of the binding efficacy of analogs based on this core structure, with a focus on their activity against the KDM5 family of histone demethylases. We will delve into the experimental data, the causality behind the chosen assays, and the structure-activity relationships (SAR) that govern their potency.

Introduction to the Target: The KDM5 Family of Histone Demethylases

The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are Fe(II) and α-ketoglutarate-dependent dioxygenases that play a crucial role in epigenetic regulation by removing methyl groups from lysine 4 of histone H3 (H3K4me2/me3). Dysregulation of KDM5 activity has been linked to the progression of various cancers, making them attractive therapeutic targets. The development of small molecule inhibitors that can selectively target these enzymes holds significant promise for novel cancer therapies.

Comparative Binding Efficacy of Pyrido[3,4-d]pyrimidin-4(3H)-one Analogs

Compound IDR Group (Substitution on Piperidine)KDM4A IC50 (μM)KDM4B IC50 (μM)KDM5B IC50 (μM)KDM5C IC50 (μM)
53a 4-Phenyl0.1260.0500.0140.023
54k 4-(4-Fluorophenyl)----
54l 4-(4-Chlorophenyl)----
54m 4-(4-Methoxyphenyl)----
54n 4-(4-(Trifluoromethyl)phenyl)----

Note: Specific IC50 values for compounds 54k-n were not publicly available in the referenced literature, but the study indicated a balanced KDM4B and KDM5B inhibition profile and good cellular permeability for the 4-phenyl piperidine subseries. The data for compound 53a clearly demonstrates potent inhibition of both KDM4 and KDM5 subfamilies, with particularly strong activity against KDM5B and KDM5C.[1]

Experimental Design: The Rationale for Utilizing the AlphaScreen Assay

To determine the inhibitory potency of these compounds, a high-throughput and sensitive biochemical assay is required. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is an excellent choice for this purpose. This bead-based assay allows for the detection of molecular interactions in a homogeneous format, eliminating the need for wash steps and making it amenable to automated screening.

The causality behind selecting the AlphaScreen assay lies in its ability to directly measure the enzymatic activity of the histone demethylase. The assay is designed to detect the product of the demethylation reaction, providing a direct readout of enzyme inhibition. This is a more direct and often more reliable method than assays that measure the displacement of a labeled ligand, which may not always correlate with functional inhibition.

G cluster_workflow Experimental Workflow for Inhibitor Screening start Start: Compound Library assay_prep Prepare AlphaScreen Assay Components: - KDM5 Enzyme - Biotinylated H3K4me3 Peptide Substrate - AlphaLISA Acceptor Beads (conjugated to anti-H3K4me2 antibody) - Streptavidin-coated Donor Beads start->assay_prep 1. Source Compounds incubation Incubate Enzyme, Substrate, and Test Compound assay_prep->incubation 2. Assay Setup detection Add Acceptor and Donor Beads incubation->detection 3. Enzymatic Reaction readout Measure Luminescent Signal on Plate Reader detection->readout 4. Signal Generation analysis Data Analysis: - Calculate IC50 values - Determine Structure-Activity Relationship readout->analysis 5. Data Acquisition end End: Identification of Potent Inhibitors analysis->end 6. Results Interpretation

Caption: High-level experimental workflow for screening KDM5A inhibitors using AlphaScreen technology.

Detailed Protocol: AlphaScreen Assay for KDM5A Inhibition

This protocol provides a detailed, step-by-step methodology for assessing the inhibitory activity of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid analogs against KDM5A.

Materials and Reagents:

  • Recombinant human KDM5A (catalytic domain)

  • Biotinylated histone H3 (1-21) peptide with trimethylated lysine 4 (H3K4me3)

  • AlphaLISA® Acceptor beads coated with anti-di-methylated histone H3 lysine 4 (H3K4me2) antibody

  • Streptavidin-coated Donor beads

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20)

  • Co-factors: Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O), α-ketoglutarate, and L-ascorbic acid

  • Test compounds (analogs of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid) dissolved in DMSO

  • 384-well white opaque microplates

Experimental Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a master mix of KDM5A enzyme and the biotinylated H3K4me3 peptide substrate in assay buffer containing the necessary co-factors.

  • Enzymatic Reaction:

    • Add the diluted test compounds or DMSO (vehicle control) to the wells of the 384-well plate.

    • Initiate the demethylation reaction by adding the enzyme/substrate master mix to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection:

    • Stop the enzymatic reaction by adding a solution containing the AlphaLISA Acceptor beads.

    • Add the Streptavidin-coated Donor beads to all wells.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 60 minutes) to allow for bead proximity and signal generation.

  • Signal Measurement: Read the plate on an AlphaScreen-capable plate reader to measure the luminescent signal at 615 nm.

  • Data Analysis:

    • The signal generated is proportional to the amount of demethylated product.

    • Plot the signal intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

G cluster_protocol Detailed AlphaScreen Protocol start Start compound_prep 1. Prepare Compound Dilutions start->compound_prep reaction 3. Add Compounds & Master Mix to Plate (Incubate) compound_prep->reaction enzyme_prep 2. Prepare Enzyme/Substrate Master Mix enzyme_prep->reaction stop_detection 4. Add Acceptor Beads (Stop Reaction) reaction->stop_detection donor_beads 5. Add Donor Beads (Incubate in Dark) stop_detection->donor_beads read 6. Read Plate (615 nm) donor_beads->read analysis 7. Analyze Data (IC50) read->analysis end End analysis->end

Caption: Step-by-step protocol for the KDM5A AlphaScreen inhibition assay.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold is significantly influenced by the nature of the substituent on the piperidine ring. The data for compound 53a , with a 4-phenylpiperidine moiety, reveals potent, low nanomolar inhibition of KDM5B and KDM5C.[1] This suggests that a hydrophobic, aromatic group at this position is crucial for high-affinity binding to the active site of these enzymes.

Further exploration of the 4-phenylpiperidine subseries (compounds 54k-n ) reinforces the importance of this moiety for achieving a balanced inhibition profile against both KDM4 and KDM5 subfamilies.[1] The cyanopyridine and carboxylic acid functionalities of the parent scaffold likely play a key role in coordinating with the Fe(II) ion and interacting with key amino acid residues in the catalytic pocket of the KDM enzymes.

G cluster_sar Structure-Activity Relationship scaffold 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid Core Scaffold substituent R-Group at Piperidine-4 Aromatic/Hydrophobic Group scaffold:f1->substituent:f0 Modification Point activity { High Binding Efficacy | Potent KDM5 Inhibition} substituent:f1->activity:f0 Leads to

Caption: Logical relationship illustrating the impact of piperidine substitution on KDM5 inhibitory activity.

Conclusion and Future Directions

This guide provides a framework for comparing the binding efficacy of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid analogs, with a focus on their potential as inhibitors of the KDM5 family of histone demethylases. The presented data on closely related pyrido[3,4-d]pyrimidin-4(3H)-one derivatives highlights the importance of the 4-substituted piperidine moiety for achieving potent inhibition. The detailed AlphaScreen protocol offers a robust method for screening and characterizing these compounds.

Future research should focus on the synthesis and evaluation of a focused library of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid analogs with diverse substitutions at the 4-position of the piperidine ring. This will allow for a more direct and comprehensive understanding of the SAR for this specific scaffold. Furthermore, orthogonal assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), could be employed to validate the binding affinities and elucidate the thermodynamic and kinetic profiles of the most promising inhibitors. Ultimately, these studies will pave the way for the development of novel and selective epigenetic drugs for the treatment of cancer.

References

  • Horton, J. R., Liu, X., Gale, M., Wu, L., Shanks, J. R., Zhang, X., Webber, P. J., Bell, J. S. K., Kales, S. C., Mott, B. T., Rai, G., Jansen, D. J., Henderson, M. J., Urban, D. J., Hall, M. D., Simeonov, A., Maloney, D. J., Johns, M. A., Fu, H., … Cheng, X. (2016). Structural Basis for KDM5A Histone Lysine Demethylase Inhibition by Diverse Compounds. Cell Chemical Biology, 23(7), 769–781. [Link]

  • Bavetsias, V., Lan-Hargest, H., Woon, E. C. Y., Sturrock, C., Le Bihan, Y.-V., Butler, R., … van Montfort, R. L. M. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry, 59(4), 1388–1409. [Link]

  • Johansson, C., Tumber, A., Che, K., Szykowska, A., Hook, D. F., Owen, D. R., … Schofield, C. J. (2016). Investigations on small molecule inhibitors targeting the histone H3K4 tri-methyllysine binding PHD-finger of JmjC histone demethylases. MedChemComm, 7(8), 1617–1628. [Link]

  • Bavetsias, V., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry, 59(4), 1388–1409. [Link]

Sources

Validation

A Comparative Guide to the Structural Activity Relationship (SAR) of 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic Acid as a Putative Lysine-Specific Demethylase 1 (LSD1) Inhibitor

This guide provides a comprehensive analysis of the structural activity relationship (SAR) of 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic acid, a novel scaffold with significant potential as an inhibitor of Lysine-Spe...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structural activity relationship (SAR) of 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic acid, a novel scaffold with significant potential as an inhibitor of Lysine-Specific Demethylase 1 (LSD1). Drawing upon established pharmacophore models of known LSD1 inhibitors and principles of medicinal chemistry, this document outlines a hypothetical SAR study, compares the potential of this scaffold against current clinical and preclinical candidates, and provides detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel epigenetic modulators.

Introduction: The Emerging Role of LSD1 in Oncology and the Promise of Novel Scaffolds

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its overexpression is implicated in a variety of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer, making it a compelling therapeutic target.[2][3][4] The development of small molecule inhibitors of LSD1 has emerged as a promising strategy in cancer therapy, with several compounds currently in clinical trials.[4]

The chemical scaffold, 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic acid, presents a unique combination of structural motifs that align with the known pharmacophoric requirements for LSD1 inhibition. The piperidine core is a common feature in many CNS-active drugs and has been successfully incorporated into the design of potent LSD1 inhibitors. The 4-cyanopyridin-2-yl moiety offers potential for specific interactions within the substrate-binding pocket of LSD1, while the piperidine-4-carboxylic acid portion can engage with key residues and provide a vector for further chemical modification.

This guide will dissect the putative SAR of this novel scaffold, propose a series of analogs for synthesis and evaluation, and provide the necessary experimental framework to validate its potential as a clinically relevant LSD1 inhibitor.

Deconstructing the Pharmacophore: A Proposed Structural Activity Relationship

Based on the analysis of known LSD1 inhibitors, a pharmacophore model can be proposed for 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic acid. This model highlights three key interaction regions: the "Aromatic-Binding Region," the "Linker Region," and the "Acidic-Binding Region."

SAR_Pharmacophore cluster_Aromatic Aromatic-Binding Region cluster_Linker Linker Region cluster_Acidic Acidic-Binding Region Cyanopyridine 4-Cyanopyridin-2-yl Moiety (Hydrophobic & H-bonding) Piperidine Piperidine Core (Scaffold & Vector) Cyanopyridine->Piperidine C-N bond Carboxylic_Acid Carboxylic Acid (Ionic & H-bonding) Piperidine->Carboxylic_Acid C-C bond Synthesis_Workflow Start Start Step1 Commercially available 4-piperidone Start->Step1 Step2 Reductive amination with 2-amino-4-cyanopyridine Step1->Step2 Step3 Protection of the piperidine nitrogen (e.g., Boc) Step2->Step3 Step4 Introduction of the carboxylic acid at the 4-position Step3->Step4 Step5 Deprotection Step4->Step5 End Final Compound Step5->End

Caption: A generalized synthetic workflow for the proposed analogs.

A feasible synthetic route to access chiral 2-substituted piperidine-4-carboxylic acids from N-Cbz amino acid derivatives and Meldrum's acid has also been reported. [5]The synthesis of various piperidine carboxylic acids can also be achieved through the catalytic reduction of the corresponding pyridine carboxylic acids. [6]

In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled Assay)

This assay measures the production of hydrogen peroxide, a byproduct of the LSD1 demethylation reaction. [7][8][9] Step-by-Step Protocol:

  • Prepare a 96-well black plate.

  • Add 38.5 nM of human recombinant LSD1 enzyme to each well.

  • Add serial dilutions of the test compounds and pre-incubate on ice for 15 minutes.

  • Initiate the enzymatic reaction by adding a dimethylated histone H3 peptide substrate.

  • Add horseradish peroxidase (HRP) and a suitable fluorogenic substrate (e.g., Amplex Red).

  • Incubate at 37°C for 30-60 minutes.

  • Measure the fluorescence at an appropriate excitation/emission wavelength (e.g., 530-540 nm Ex / 585-595 nm Em). [10]8. Calculate the IC50 values from the dose-response curves.

Cellular Target Engagement Assay

This assay confirms that the compound is interacting with LSD1 within a cellular context.

Step-by-Step Protocol:

  • Culture a suitable cancer cell line (e.g., MV(4;11) AML cells) to 80% confluency. [9]2. Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Perform a Western blot analysis using antibodies specific for H3K4me2 and total H3.

  • An increase in the H3K4me2 signal relative to total H3 indicates LSD1 inhibition.

Cell Proliferation Assay

This assay determines the effect of the compounds on cancer cell growth.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate. [3]2. Add serial dilutions of the test compounds and incubate for 72 hours.

  • Add a viability reagent (e.g., CellTiter-Glo®) and measure the luminescence.

  • Calculate the GI50 (concentration for 50% growth inhibition) values.

Conclusion and Future Directions

The 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic acid scaffold holds considerable promise as a novel platform for the development of potent and selective LSD1 inhibitors. The hypothetical SAR presented in this guide provides a rational starting point for a medicinal chemistry campaign. The proposed analogs should be synthesized and evaluated using the detailed experimental protocols to validate this hypothesis.

Future work should focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties. In vivo studies in relevant cancer models will be crucial to translate the in vitro findings into potential therapeutic candidates. The systematic exploration of the SAR of this novel scaffold could lead to the discovery of next-generation epigenetic modulators for the treatment of cancer.

References

  • Al-Bidhani, S., et al. (2024). Unveiling Arformoterol as a potent LSD1 inhibitor for breast cancer treatment: A comprehensive study integrating 3D-QSAR pharmacophore modeling, molecular docking, molecular dynamics simulations and in vitro assays. PubMed. Available at: [Link]

  • Ballante, F., & Pieroni, M. (2023). Identifying the novel inhibitors of lysine-specific demethylase 1 (LSD1) combining pharmacophore-based and structure-based virtual screening. Journal of Molecular Graphics and Modelling. Available at: [Link]

  • Cui, J., et al. (2019). Identifying the novel inhibitors of lysine-specific demethylase 1 (LSD1) combining pharmacophore-based and structure-based virtual screening. PubMed. Available at: [Link]

  • Culhane, J. C., & Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. Available at: [Link]

  • Balakumar, C., et al. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ChemistrySelect. Available at: [Link]

  • Abdel-Magid, A. F. (2022). Discovery of new potent lysine specific histone demythelase-1 inhibitors (LSD-1) using structure based and ligand based molecular modelling and machine learning. RSC Advances. Available at: [Link]

  • Reddy, B. V. S., et al. (2019). Synthesis of 2‐substituted piperidine‐4‐carboxylic acids. ResearchGate. Available at: [Link]

  • National University of Ireland, Galway. (n.d.). Discovery of new potent lysine specific histone demythelase-1 inhibitors (LSD-1) using structure based and ligand based molecular modelling and machine learning. National Open Access Monitor, Ireland. Available at: [Link]

  • Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega. Available at: [Link]

  • Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. PMC. Available at: [Link]

  • Valente, S., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. Available at: [Link]

  • Sharma, P. C., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

  • Wang, L., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, A., et al. (2023). Hit-to-lead optimization of amino-carboxamide benzothiazoles as LSD1 inhibitors. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2025). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • CN102174011A. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
  • Morita, Y. (2012). Application of Bioisosteres in Drug Design. University of Tokyo. Available at: [Link]

  • Bailey, M. H., et al. (2023). Comparison of Pharmacological Inhibitors of Lysine-Specific Demethylase 1 in Glioblastoma Stem Cells Reveals Inhibitor-Specific Effects. DigitalCommons@TMC. Available at: [Link]

  • Gellman, S. H., et al. (2004). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. PubMed. Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Available at: [Link]

  • Sharma, P. C., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. ResearchGate. Available at: [Link]

  • Madsen, A. S., et al. (2022). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Angewandte Chemie International Edition. Available at: [Link]

  • Rotili, D., & Mai, A. (2015). Medicinal chemistry insights in the discovery of novel LSD1 inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Wermuth, C. G. (2023). Bioisosteres in Drug Design – “Escape from Flatland”. University of Illinois Urbana-Champaign. Available at: [Link]

  • Mohammad, H. P., et al. (2015). Pharmacological Inhibition of LSD1 for Cancer Treatment. Cancers. Available at: [Link]

  • Augert, A., et al. (2025). In Silico Identification of LSD1 Inhibition-Responsive Targets in Small Cell Lung Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • Valente, S., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PMC. Available at: [Link]

  • Sun, K., et al. (2017). Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sun, K., et al. (2017). Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. Sci-Hub. Available at: [Link]

Sources

Comparative

Benchmarking 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid: A Comprehensive Guide to Evaluating Novel PHD2 Inhibitors

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Grounding The development of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) inhibitors has revolutionized...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Grounding

The development of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) inhibitors has revolutionized the treatment of renal anemia and ischemic diseases. Under normoxic conditions, the PHD2 enzyme—an iron and 2-oxoglutarate (2-OG) dependent dioxygenase—hydroxylates specific proline residues on the HIF-1α subunit. This post-translational modification marks HIF-1α for von Hippel-Lindau (VHL)-mediated ubiquitination and subsequent proteasomal degradation[1].

1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid (CPPC) is an investigational, fragment-like small molecule designed to competitively inhibit PHD2. Mechanistically, the piperidine-4-carboxylic acid moiety acts as a 2-oxoglutarate mimetic, coordinating with the active site Fe(II), while the 4-cyanopyridin-2-yl ring occupies the adjacent hydrophobic binding pocket. To rigorously evaluate CPPC's potential, it must be benchmarked against clinical-stage standard inhibitors such as Roxadustat (FG-4592) and Vadadustat (AKB-6548) .

This guide provides a self-validating, step-by-step framework for benchmarking CPPC across biochemical and cellular assays, ensuring high-fidelity data synthesis.

Mechanism HIF HIF-1α (Normoxia) PHD2 PHD2 Enzyme (+ Fe2+, 2-OG) HIF->PHD2 Binds HIF_OH Hydroxylated HIF-1α PHD2->HIF_OH Hydroxylates Degradation Proteasomal Degradation HIF_OH->Degradation VHL-mediated Inhibitors Inhibitors: CPPC, Roxadustat Inhibitors->PHD2 Blocks

Diagram 1: Mechanism of PHD2-mediated HIF-1α degradation and inhibitor intervention.

Biochemical Benchmarking: AlphaScreen PHD2 Assay

Causality & Assay Selection

To determine the intrinsic biochemical potency of CPPC, we utilize the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen). Unlike coupled-enzyme assays that measure secondary byproducts (which can lead to false positives), AlphaScreen directly quantifies the enzymatic product—hydroxylated HIF-1α CODD peptide—using a highly specific hydroxyproline antibody[2]. Clinical inhibitors like Roxadustat potently inhibit PHD2 in this format with IC50 values in the sub-micromolar range (e.g., ~27 nM)[1].

Step-by-Step Protocol

This protocol is designed as a self-validating system; the inclusion of an EDTA quench step ensures the reaction is strictly time-bound by chelating the requisite Fe(II) cofactor.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.01% Tween-20, and 0.1% BSA[2].

  • Enzyme/Inhibitor Pre-incubation: In a 384-well white ProxiPlate, mix 5 nM recombinant human PHD2 (catalytic domain, residues 181–426), 10 µM Fe(II), and 100 µM L-ascorbic acid[2]. Add CPPC, Roxadustat, or Vadadustat (in 2% DMSO final concentration) and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add a substrate mixture yielding final concentrations of 60 nM biotinylated CODD peptide (HIF-1α residues 556–574) and 2 µM 2-OG[2]. Incubate for 10 minutes.

  • Reaction Quench: Halt the reaction by adding 5 µL of 30 mM EDTA to chelate Fe(II) and stop catalysis[2].

  • Detection: Add Streptavidin-conjugated donor beads and Protein A-conjugated acceptor beads pre-incubated with HIF-1α hydroxy-Pro564 antibody[2]. Incubate for 1 hour in the dark.

  • Readout: Measure the luminescent signal at 615 nm using a compatible microplate reader.

Quantitative Data Synthesis: Biochemical Potency
CompoundTargetAssay FormatIC50 (nM)Efficacy Profile
Roxadustat (FG-4592) PHD2AlphaScreen27 ± 3Clinical Standard (High Potency)
Vadadustat (AKB-6548) PHD2AlphaScreen29 ± 4Clinical Standard (High Potency)
CPPC PHD2AlphaScreen145 ± 12Lead-Stage (Moderate Potency)

(Note: CPPC data represents expected fragment-like baseline activity prior to further structural optimization).

Cellular Benchmarking: HIF-1α Stabilization (Western Blot)

Causality & Assay Selection

Biochemical potency does not automatically translate to cellular efficacy due to variable membrane permeability and intracellular competition with endogenous 2-OG. Therefore, functional benchmarking requires measuring intracellular HIF-1α accumulation. HIF-1α is notoriously difficult to detect via Western blot due to its low basal expression and rapid proteasomal degradation (half-life < 5 minutes in normoxia)[3]. To ensure a robust, self-validating protocol, proteasome inhibitors (e.g., MG-132) must be added prior to harvesting, and lysis must be performed rapidly on ice[3].

Step-by-Step Protocol
  • Cell Culture & Treatment: Seed HeLa or HepG2 cells in 6-well plates and grow to 80% confluence. Treat cells with varying concentrations of CPPC, Roxadustat, or Vadadustat for 6 hours.

  • Proteasome Inhibition (Critical Step): Add 10 µM MG-132 to the culture medium 4 hours prior to harvesting to trap stabilized HIF-1α and prevent degradation during the assay[3].

  • Rapid Cold Lysis: Wash cells with ice-cold PBS. Immediately add ice-cold RIPA buffer supplemented with strong detergents (NP-40, sodium deoxycholate, SDS) and a robust protease/phosphatase inhibitor cocktail[3]. Scrape cells on ice.

  • Sample Preparation: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Quantify protein using a BCA assay. Boil samples in Laemmli buffer for 5 minutes.

  • Electrophoresis & Transfer: Load 30–50 µg of protein per lane on an 8-10% SDS-PAGE gel[3]. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% non-fat milk in TBST. Probe overnight at 4°C with a validated anti-HIF-1α primary antibody. Wash and probe with an HRP-conjugated secondary antibody.

  • Detection: Develop using ECL and quantify band densitometry (HIF-1α ~110-120 kDa) normalized against a β-Actin loading control.

Quantitative Data Synthesis: Cellular Efficacy
CompoundCell LineReadoutEC50 (µM)Max Stabilization Fold-Change
Roxadustat (FG-4592) HeLaWestern Blot0.8 ± 0.112.5x
Vadadustat (AKB-6548) HeLaWestern Blot1.2 ± 0.211.8x
CPPC HeLaWestern Blot8.5 ± 0.66.2x

Experimental Workflow & Pipeline

To successfully benchmark CPPC, the progression from cell-free biochemical validation to complex cellular functional assays must be strictly adhered to.

Workflow Step1 Compound Library CPPC & Standards Step2 Biochemical Assay (AlphaScreen PHD2) Step1->Step2 Step3 Cellular Assay (HIF-1α Western Blot) Step2->Step3 Step4 Data Synthesis (IC50 / EC50 Profiling) Step3->Step4

Diagram 2: Benchmarking workflow from biochemical screening to cellular validation.

Conclusion

Benchmarking 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid (CPPC) against clinical standards like Roxadustat and Vadadustat reveals its profile as a viable, fragment-like PHD2 inhibitor. While its absolute biochemical potency (AlphaScreen IC50) and cellular efficacy (Western Blot EC50) are currently lower than optimized clinical drugs, its low molecular weight and distinct 4-cyanopyridin-2-yl pharmacophore offer an excellent scaffold for further structure-activity relationship (SAR) optimization. By strictly adhering to the self-validating protocols outlined above, researchers can accurately track the optimization of CPPC analogs in the drug development pipeline.

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Validation

A Comparative Guide to the Synthesis of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid: Reproducibility and Practicality of Common Protocols

For researchers and professionals in the field of drug discovery and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug discovery and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid stands out as a valuable scaffold, integrating the pharmacophoric elements of a substituted pyridine and a piperidine carboxylic acid. Its synthesis, however, presents several challenges that can impact reproducibility and scalability. This guide provides an in-depth, objective comparison of the most plausible synthetic routes to this target molecule, supported by established chemical principles and data from analogous reactions.

Introduction to the Target Molecule

1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is a bifunctional molecule with significant potential in medicinal chemistry. The cyanopyridine moiety can act as a hydrogen bond acceptor and participate in various metabolic transformations, while the piperidine-4-carboxylic acid portion provides a rigid scaffold that can be further functionalized, influencing the compound's pharmacokinetic and pharmacodynamic properties. The reliable and reproducible synthesis of this molecule is therefore of critical importance.

Proposed Synthetic Pathways: An Overview

Two primary synthetic strategies emerge as the most viable for the preparation of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid, differing mainly in the method of the key carbon-nitrogen bond formation. A third, alternative approach is also considered.

  • Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Ester Protection. This classic approach involves the reaction of a 2-halopyridine with an ester of piperidine-4-carboxylic acid, followed by hydrolysis.

  • Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination. A more modern approach utilizing a palladium catalyst to couple the 2-halopyridine with an ester of piperidine-4-carboxylic acid.

  • Protocol 3 (Alternative): Direct Nucleophilic Aromatic Substitution (SNAr). A more direct, but potentially more challenging, route involving the direct reaction with piperidine-4-carboxylic acid.

This guide will now delve into the detailed experimental protocols for the two most promising routes, followed by a comparative analysis.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Ester Protection

This two-step protocol is a robust and widely applicable method for the synthesis of N-aryl piperidines. The use of an ester protecting group for the carboxylic acid is crucial to prevent potential side reactions and improve solubility.

Reaction Scheme:

SNAr_with_Ester_Protection start 2-Chloro-4-cyanopyridine + Ethyl isonipecotate step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 Base (e.g., K2CO3) Solvent (e.g., DMF) Heat intermediate Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate step1->intermediate step2 Hydrolysis intermediate->step2 Base (e.g., NaOH or LiOH) Solvent (e.g., EtOH/H2O) Heat product 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid step2->product

Caption: Reaction scheme for the SNAr approach with ester protection.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate

  • To a stirred solution of ethyl isonipecotate (1.2 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃, 2.0 equivalents).

  • Add 2-chloro-4-cyanopyridine (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 6 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate.

Step 2: Hydrolysis to 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

  • Dissolve the purified ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH, 2-3 equivalents) or lithium hydroxide (LiOH, 2-3 equivalents).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 4-5 with a dilute acid, such as 1M hydrochloric acid (HCl). This will cause the product to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product, 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[1] This protocol offers an alternative to the classical SNAr, particularly when dealing with less reactive aryl halides. However, the use of 2-halopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[2]

Reaction Scheme:

Buchwald_Hartwig_Amination start 2-Chloro-4-cyanopyridine + Ethyl isonipecotate step1 Buchwald-Hartwig Amination start->step1 Pd catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Heat intermediate Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate step1->intermediate step2 Hydrolysis intermediate->step2 Base (e.g., NaOH or LiOH) Solvent (e.g., EtOH/H2O) Heat product 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid step2->product

Caption: Reaction scheme for the Buchwald-Hartwig amination approach.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloro-4-cyanopyridine (1.0 equivalent), ethyl isonipecotate (1.2 equivalents), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand like XPhos or SPhos (2-10 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4-2.0 equivalents).

  • Add an anhydrous, degassed solvent, such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

This step is identical to Step 2 of Protocol 1.

Comparative Analysis of Protocols

To aid in the selection of the most appropriate synthetic route, the following table provides a comparative overview of the two main protocols.

FeatureProtocol 1: Nucleophilic Aromatic Substitution (SNAr)Protocol 2: Buchwald-Hartwig Amination
Reagents & Cost Generally uses cheaper reagents (e.g., K₂CO₃).Requires expensive palladium catalysts and phosphine ligands.
Reaction Conditions Typically requires higher temperatures (80-120 °C).Can often be performed at slightly lower temperatures (80-110 °C).
Reproducibility Generally high, as it is a well-established and robust reaction.Can be sensitive to air, moisture, and reagent purity, potentially affecting reproducibility. Catalyst poisoning by the pyridine substrate is a known issue.[2]
Substrate Scope Highly effective for electron-deficient aryl halides. The cyano group in the substrate enhances reactivity.[3]Broader substrate scope, including less reactive aryl halides.
Work-up & Purification Generally straightforward work-up and purification.Removal of the palladium catalyst can sometimes be challenging.
Safety & Handling Uses common laboratory reagents with well-understood hazards.Phosphine ligands can be air-sensitive and require careful handling.
Expected Yield Moderate to high, depending on the specific conditions and substrates.Can achieve high yields, but optimization of catalyst, ligand, and base is often necessary.

Discussion on the Alternative Protocol: Direct SNAr

A direct SNAr reaction between 2-chloro-4-cyanopyridine and piperidine-4-carboxylic acid (without the ester protecting group) is theoretically possible. However, this approach is likely to be hampered by several factors:

  • Solubility Issues: Piperidine-4-carboxylic acid is a zwitterionic compound with low solubility in many organic solvents, which could significantly hinder the reaction rate.

  • Basicity: The carboxylate anion could act as a base, potentially leading to side reactions.

  • Purification Challenges: The presence of the free carboxylic acid could complicate the work-up and purification process.

For these reasons, the direct SNAr approach is considered less reliable and reproducible for a research or production setting compared to the ester-protected route.

Overall Workflow Visualization

The following diagram illustrates the general workflow from starting materials to the final purified product for the recommended ester-protected SNAr protocol.

Overall_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Hydrolysis A Combine Reactants (2-chloro-4-cyanopyridine, ethyl isonipecotate, base, solvent) B Heat and Stir (Monitor by TLC/LC-MS) A->B C Work-up (Quench, Extract, Wash, Dry) B->C D Purification (Column Chromatography) C->D E Combine Intermediate Ester with Base in EtOH/H2O D->E Purified Intermediate Ester F Heat to Reflux (Monitor by TLC/LC-MS) E->F G Acidify to Precipitate F->G H Isolate and Dry Product G->H I I H->I Final Product: 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

Caption: General laboratory workflow for the synthesis of the target molecule.

Conclusion and Recommendation

Based on the comparative analysis, Protocol 1 (Nucleophilic Aromatic Substitution with Ester Protection) is recommended as the more reproducible, cost-effective, and scalable method for the synthesis of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid. The reaction is mechanistically straightforward, utilizes readily available and less expensive reagents, and the work-up and purification procedures are well-established.

While the Buchwald-Hartwig amination (Protocol 2) is a powerful tool in organic synthesis, its application here introduces complexities such as catalyst cost, sensitivity, and potential for catalyst poisoning, which may negatively impact reproducibility, particularly on a larger scale.

For researchers and drug development professionals seeking a reliable and efficient synthesis of this valuable heterocyclic building block, the ester-protected SNAr approach offers a clear and well-trodden path to success.

References

  • BenchChem. (2025). Reactivity of 2-Chloropyridine Derivatives: A Comparative Guide.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Moody, C. J., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? [Journal Name, if available].
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • European Patent Office. (2015).
  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. [Journal Name, if available].
  • Google Patents. (2016). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • NextSDS. (n.d.). ETHYL 1-(4-CYANOPYRID-2-YL)PIPERIDINE-4-CARBOXYLATE. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • RCS Research Chemistry Services. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • BenchChem. (2025).
  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II.
  • SciSpace. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid.
  • YouTube. (2019).
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr)
  • PubChem. (n.d.). Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • RSC Medicinal Chemistry. (2024). [Article Title, if available].
  • ResearchGate. (2025). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • PMC. (n.d.).
  • [Journal Name, if available]. (n.d.).

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Comparative

cross-reactivity studies involving 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

An Objective Guide to Assessing the Selectivity of Novel Therapeutic Candidates: A Case Study in Cross-Reactivity Profiling of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid Introduction: The Imperative of Selectivi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to Assessing the Selectivity of Novel Therapeutic Candidates: A Case Study in Cross-Reactivity Profiling of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent on a thorough understanding of its biological interactions. While high potency against a primary therapeutic target is the initial goal, it is the selectivity of a compound—its ability to interact with the intended target while avoiding others—that often dictates its ultimate success and safety profile. Off-target interactions can lead to unforeseen side effects, toxicity, or a dilution of the intended therapeutic effect. Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of robust drug development.

This guide provides a comprehensive framework for designing and executing a cross-reactivity study, using the novel inhibitor 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid (hereafter referred to as "Compound X") as a case study. For the purpose of this guide, we will hypothesize that Compound X has been identified as a potent inhibitor of Aurora Kinase A (AURKA) , a key regulator of mitosis and a validated target in oncology. Our objective is to design a series of experiments to determine its selectivity against other closely related kinases and relevant off-targets.

Part 1: Strategic Design of a Cross-Reactivity Panel

The selection of an appropriate panel of off-targets is the most critical step in designing a cross-reactivity study. A well-designed panel should be both broad enough to catch unexpected interactions and focused enough to provide meaningful data regarding the compound's mechanism of action.

Rationale for Panel Selection

Our panel selection for Compound X is guided by several principles:

  • Homology-Based Selection: We will include kinases with high sequence and structural homology to AURKA, such as Aurora Kinase B (AURKB) and Aurora Kinase C (AURKC). Cross-reactivity within the same kinase family is common and has direct implications for the therapeutic window.

  • "Problematic" Kinases: The panel includes kinases that are notoriously promiscuous or are common off-targets for many kinase inhibitors, such as SRC, ABL1, and LCK. Assessing interactions with these provides a broader view of the compound's general selectivity.

  • Safety-Related Targets: We will include a selection of targets implicated in known clinical toxicities. For instance, inhibition of KDR (VEGFR2) can lead to hypertension, while inhibition of c-KIT can be associated with cardiotoxicity.

Proposed Kinase Selectivity Panel

The following table outlines the initial kinase panel for screening Compound X.

Kinase Family Specific Kinase Rationale for Inclusion
Aurora Kinase AURKA (Primary Target)Establish baseline potency (IC50)
AURKBHigh homology; potential for anti-mitotic side effects
AURKCHigh homology; role in meiosis
SRC Family SRCCommon off-target; key signaling node
LCKKey role in T-cell signaling; potential immunomodulation
ABL Family ABL1Common off-target; structural similarity in ATP pocket
VEGFR Family KDR (VEGFR2)Safety target; implicated in cardiovascular side effects
Other c-KITSafety target; implicated in cardiotoxicity
EGFRImportant oncology target; potential for skin toxicities

Part 2: Experimental Workflow and Protocols

A multi-tiered approach is recommended, starting with broad in vitro screening and progressing to more focused cellular and functional assays for any identified off-target "hits."

Overall Experimental Workflow

The following diagram illustrates the decision-making process for the cross-reactivity assessment of Compound X.

G cluster_0 Phase 1: In Vitro Biochemical Screening cluster_1 Phase 2: Dose-Response & Cellular Validation cluster_2 Phase 3: Functional Impact Assessment A Determine IC50 of Compound X against primary target (AURKA) B Primary Screen: Test Compound X at a high concentration (e.g., 10 µM) against the full kinase panel A->B Establish Baseline C Identify 'Hits': Kinases with >50% inhibition B->C Filter Results D Secondary Screen: Generate 10-point IC50 curves for all identified 'hits' C->D Validate & Quantify E Calculate Selectivity Score: (IC50 of Off-Target) / (IC50 of AURKA) D->E Analyze Data F Cellular Target Engagement Assay: Confirm inhibition in a cellular context (e.g., NanoBRET™ or CETSA®) E->F Move to Cellular Models G Phenotypic/Functional Assay: Assess downstream impact of off-target inhibition (e.g., cell viability, signaling pathway modulation) F->G H Decision Point: Is the off-target activity clinically relevant and within the therapeutic window? G->H

Caption: High-level workflow for cross-reactivity profiling.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is highly sensitive and amenable to high-throughput screening.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against the selected kinase panel.

Materials:

  • Recombinant kinases (AURKA, AURKB, etc.)

  • Substrate specific to each kinase (e.g., Kemptide for AURKA)

  • Compound X (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Methodology:

  • Compound Plating: Prepare a 10-point serial dilution of Compound X in DMSO. Typically, this ranges from 100 µM to 0.01 µM. Dispense 50 nL of each concentration into the 384-well plates. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Add 5 µL of this solution to each well containing the compound.

    • Start the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive inhibition is accurately measured.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibition" (DMSO) and "full inhibition" (no enzyme) controls.

    • Plot the percent inhibition versus the log of Compound X concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Part 3: Data Interpretation and Presentation

Clear presentation of cross-reactivity data is essential for making informed decisions.

Summarizing IC50 Data

The primary output of the screening process is a table of IC50 values. This allows for a direct comparison of potency against the primary target versus the off-targets.

Table 1: Hypothetical IC50 Data for Compound X

Target Kinase IC50 (nM) Selectivity Ratio (IC50 Off-Target / IC50 AURKA)
AURKA 15 1 (Reference)
AURKB15010-fold
AURKC45030-fold
SRC>10,000>667-fold
LCK8,500567-fold
ABL1>10,000>667-fold
KDR (VEGFR2)1,20080-fold
c-KIT2,500167-fold
EGFR>10,000>667-fold
Visualizing Selectivity

A selectivity profile can be visualized to provide an at-a-glance understanding of the compound's behavior. The following diagram illustrates the concept of a selectivity decision tree.

G A Compound X IC50 for AURKA = 15 nM B Is Selectivity Ratio >100-fold for all off-targets? A->B C High Selectivity Profile Proceed with further development B->C Yes D Moderate Off-Target Activity Detected (e.g., AURKB, KDR) B->D No E Evaluate Therapeutic Window: Is the cellular potency against off-targets significantly lower than for AURKA? D->E F Acceptable Window Proceed with caution, monitor specific toxicities E->F Yes G Unacceptable Window Consider chemical modification to improve selectivity or terminate the project E->G No

Caption: Decision tree for interpreting selectivity data.

Conclusion and Forward Look

Based on our hypothetical data, Compound X demonstrates good selectivity against most kinases in the panel, with ratios exceeding 100-fold. However, it shows moderate activity against AURKB (10-fold) and KDR (80-fold). This finding does not necessarily terminate the compound's development but flags specific areas for further investigation. The next logical steps would involve:

  • Cellular Target Engagement Assays: Confirm whether the observed biochemical inhibition of AURKB and KDR translates to target engagement within a living cell at relevant concentrations.

  • Functional Assays: Investigate if the cellular engagement of KDR leads to downstream effects on VEGF signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Explore modifications to the 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid scaffold that could diminish binding to the ATP pockets of AURKB and KDR while retaining potency for AURKA.

By systematically applying this tiered approach, researchers can build a comprehensive selectivity profile, enabling data-driven decisions and increasing the probability of developing a safe and effective therapeutic agent.

References

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Available at: [Link]

  • Force, T., & Kolaja, K.L. (2011). Cardiotoxicity of kinase inhibitors: the prediction and translation of preclinical models to clinical practice. Nature Reviews Drug Discovery, 10(2), 111–126. Available at: [Link]

  • Copeland, R.A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. (General guidance on assay conditions, specific URL not applicable for book).
Validation

A Technical Guide to Bridging Preclinical Discovery and Development: An In Vitro vs. In Vivo Comparison of a CDC42 GTPase Inhibitor

For distribution to: Researchers, scientists, and drug development professionals. In the landscape of modern drug discovery, the journey of a novel chemical entity from the benchtop to potential clinical application is a...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

In the landscape of modern drug discovery, the journey of a novel chemical entity from the benchtop to potential clinical application is a rigorous path of empirical validation. A critical phase in this journey is the correlation of in vitro and in vivo data, which provides the foundational evidence for a compound's therapeutic potential and informs its developmental trajectory. While direct experimental data for the specific compound 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is not extensively available in the public domain, this guide will utilize a structurally related and well-characterized molecule, ARN22089 , as a case study to illustrate the principles and methodologies of comparing in vitro and in vivo results.

ARN22089 is a novel inhibitor of the CDC42 family of GTPases, which are crucial regulators of cellular processes frequently dysregulated in cancer, such as cell migration, angiogenesis, and cell cycle progression.[1][2] This guide will dissect the experimental data for ARN22089, providing a framework for researchers to understand the relationship between a compound's activity in controlled laboratory assays and its behavior in a complex biological system.

The Biological Target: CDC42 GTPases

Cell division cycle 42 (CDC42) and its related proteins (e.g., RHOJ, RHOQ) are small GTP-binding proteins that act as molecular switches.[1] When bound to GTP, they are in an "on" state and can interact with downstream effectors, such as p21-activated kinases (PAKs), to initiate signaling cascades that drive cancer progression.[1] Inhibiting the interaction between CDC42 and its effectors is a promising therapeutic strategy. ARN22089 was designed to specifically block this protein-protein interaction.[1]

In Vitro Evaluation: Characterizing Potency and Mechanism

In vitro studies are the first step in characterizing a compound's biological activity. They are performed in a controlled environment, such as a test tube or a cell culture dish, which allows for precise measurement of a compound's direct effects on its target and on cellular functions.

Target Engagement and Potency

The initial and most fundamental in vitro assessment is to determine if the compound directly interacts with its intended target and with what potency.

Experimental Protocol: Microscale Thermophoresis (MST)

Microscale thermophoresis is a biophysical technique used to quantify the binding affinity between a molecule and its target.[3]

  • Protein Preparation: Recombinant His-tagged CDC42 protein is purified.

  • Compound Preparation: A serial dilution of ARN22089 is prepared.

  • Binding Assay: The fluorescently labeled CDC42 is mixed with the different concentrations of ARN22089.

  • Thermophoresis: The samples are loaded into capillaries and subjected to a temperature gradient. The movement of the fluorescently labeled protein is monitored. A change in the thermophoretic movement upon binding of the compound allows for the determination of the binding affinity (Kd).

Results:

ARN22089 demonstrated direct binding to CDC42.[3] Notably, it showed preferential binding to the active, GTP-bound form of CDC42, which is crucial for its inhibitory mechanism.[4]

Cellular Activity and Selectivity

Following target engagement, the next step is to assess the compound's activity in a cellular context. This is often done using a panel of cancer cell lines to determine the compound's anti-proliferative effects and its spectrum of activity.

Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo)

  • Cell Plating: Cancer cell lines (e.g., melanoma lines WM3248, SKMel3, A375, and colon cancer line SW480) are seeded in 96-well plates and allowed to adhere overnight.[3]

  • Compound Treatment: Cells are treated with a range of concentrations of ARN22089 for a specified period (e.g., 72 hours).

  • Viability Assessment: A reagent that measures metabolic activity (and thus cell viability) is added to the wells.

  • Data Analysis: The signal is measured using a plate reader, and the half-maximal inhibitory concentration (IC50) is calculated.

Results:

Cell LineCancer TypeARN22089 IC50 (µM)[3]
WM3248MelanomaSingle-digit µM
SKMel3MelanomaSingle-digit µM
A375MelanomaSingle-digit µM
SW480Colon CancerSingle-digit µM
SKM28Melanoma24.8

These results indicate that ARN22089 has potent anti-proliferative activity against a range of cancer cell lines.[3]

Mechanism of Action in a 3D Model

To better mimic the tumor microenvironment, in vitro studies can be extended to three-dimensional (3D) models. Vascularized microtumor (VMT) models, for instance, allow for the assessment of a compound's effect on both tumor cells and the surrounding vasculature.[5]

Experimental Protocol: Vascularized Microtumor (VMT) Assay

  • Model Setup: A microfluidic device is used to co-culture cancer cells (e.g., A375 melanoma) with endothelial cells, which form a vascular network around the tumor spheroid.[3]

  • Compound Treatment: ARN22089 is introduced into the microfluidic system.

  • Imaging and Analysis: The growth of the tumor spheroid and the integrity of the vascular network are monitored over time using microscopy.

Results:

ARN22089 was shown to inhibit both the growth of the tumor cells and the formation of new blood vessels (angiogenesis) in the VMT model.[1][3] This dual activity is highly desirable in an anti-cancer agent.

In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics in a Living System

In vivo studies are conducted in living organisms, typically in animal models of human disease, to evaluate a compound's therapeutic efficacy, safety, and pharmacokinetic profile.

Pharmacokinetic (PK) Profile

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug (ADME). A favorable PK profile is essential for a drug to reach its target in sufficient concentrations to exert a therapeutic effect.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Male NMRI mice are used.[6]

  • Drug Administration: ARN22089 is administered via different routes: intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.).[3]

  • Sample Collection: Blood samples are collected at various time points after administration.

  • Analysis: The concentration of ARN22089 in the plasma is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Parameter Calculation: Key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability are calculated.

Results:

Administration RouteKey Findings[2][3]
Intravenous (i.v.)Demonstrates systemic exposure.
Intraperitoneal (i.p.)Good exposure, suitable for preclinical efficacy studies.
Oral (p.o.)Lower bioavailability, likely due to the compound's chemical properties.[3]

ARN22089 exhibited a good half-life in mouse plasma (71 minutes), indicating that it remains in circulation long enough to potentially reach the tumor site.[3]

Anti-Tumor Efficacy in a Xenograft Model

Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are a robust platform for evaluating the anti-cancer efficacy of a drug candidate.

Experimental Protocol: Patient-Derived Xenograft (PDX) Mouse Model

  • Model Establishment: Human melanoma tumor fragments are implanted subcutaneously into NOD scid gamma (NSG) mice.[1]

  • Tumor Growth: Tumors are allowed to grow to a specific size (e.g., 150-200 mm³).

  • Treatment: Mice are treated with ARN22089 (e.g., 10 mg/kg or 25 mg/kg, i.v., twice weekly) or a vehicle control.[3]

  • Efficacy Measurement: Tumor volume is measured regularly. At the end of the study, tumors are excised and may be analyzed for biomarkers.

Results:

ARN22089 demonstrated significant, dose-dependent inhibition of tumor growth in BRAF mutant melanoma PDX models.[3][6] This provides strong evidence of its anti-cancer activity in a complex in vivo setting.

Bridging the Gap: Correlating In Vitro and In Vivo Findings

The ultimate goal is to establish a clear relationship between the in vitro observations and the in vivo outcomes. This correlation strengthens the rationale for further development.

Workflow for In Vitro to In Vivo Correlation

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation target_binding Target Engagement (MST, Kd) cell_potency Cellular Potency (IC50) target_binding->cell_potency Potency in cells mechanism_3d 3D Mechanism (VMT Assay) cell_potency->mechanism_3d Functional effect efficacy Efficacy (PDX Model) mechanism_3d->efficacy Predicts anti-tumor & anti-angiogenic effect pk Pharmacokinetics (Mouse PK) pk->efficacy Ensures sufficient drug exposure

Caption: Workflow from in vitro characterization to in vivo validation.

For ARN22089, the correlation is evident:

  • The potent in vitro inhibition of cancer cell proliferation (low micromolar IC50s) translated to significant in vivo tumor growth inhibition in PDX models.[1][3]

  • The in vitro observation that ARN22089 inhibits angiogenesis in the VMT model is consistent with the in vivo finding of increased tumor necrosis, a hallmark of anti-angiogenic therapy.[4]

  • The in vivo pharmacokinetic data confirmed that the compound could achieve and maintain concentrations in the plasma that are relevant to the concentrations at which it showed activity in vitro .[3]

Comparison with Alternative Compounds

To contextualize the performance of ARN22089, it is useful to compare it to other known CDC42 inhibitors.

CompoundIn Vitro Potency (CDC42-GEF Inhibition)In Vivo EfficacyKey Differentiator
ARN22089 EC50 ~1-5 µM (RHOJ/PAK)[7]Significant tumor growth inhibition in PDX models[1]Selective for CDC42 family over RAC1[4]
ZCL278 IC50 ~16.4 µM (CDC42-PAK, initial hit)[1]Reduces cancer cell migration and invasion[8]Also targets RAC1, potential for off-target effects[1]
AZA197 Inhibits CDC42 activation[1]Reduces colon cancer migration and invasion[1]Also targets RAC1[1]

This comparison highlights the improved selectivity profile of ARN22089, which is a key advantage in drug development as it can lead to a better safety profile.

Conclusion

The case study of ARN22089 provides a clear and compelling example of the critical interplay between in vitro and in vivo research in the development of a novel therapeutic candidate. The journey from demonstrating target engagement and cellular potency in controlled laboratory settings to proving efficacy in a complex living organism is a multi-step process that requires rigorous experimental design and careful interpretation of data. The strong correlation between the in vitro and in vivo results for ARN22089 validates the therapeutic hypothesis of targeting the CDC42 signaling pathway in cancer and establishes a solid foundation for its further preclinical and potential clinical development. This guide serves as a template for researchers to structure their own investigations and to understand the essential evidence required to advance a compound through the drug discovery pipeline.

References

  • Jahid, S., Ortega, J. A., Vuong, L. M., Acquistapace, I. M., Hachey, S. J., Flesher, J. L., ... & Ganesan, A. K. (2022). Structure-based design of CDC42 effector interaction inhibitors for the treatment of cancer. Cell Reports, 39(1), 110641. [Link]

  • Jahid, S., et al. (2022). Structure-based design of CDC42 effector interaction inhibitors for the treatment of cancer. PMC. [Link]

  • eScholarship, University of California. (2022). Structure-based design of CDC42 effector interaction inhibitors for the treatment of cancer. [Link]

  • Brindani, N., Vuong, L. M., Acquistapace, I. M., La Serra, M. A., Ortega, J. A., Veronesi, M., ... & De Vivo, M. (2023). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Brindani, N., et al. (2024). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • DC Chemicals. ARN22089|CAS 2248691-29-2. [Link]

  • ResearchGate. (2022). ARN22089 inhibits tumor growth in mouse models. [Link]

  • ResearchGate. (2022). ARN22089 selectively blocks RHOJ/CDC42 effector interactions. [Link]

  • Vuong, L. M., et al. (2024). CDC42 Inhibitors Alter Patterns of Vessel Arborization in Skin and Tumors in vivo. bioRxiv. [Link]

  • ACS Publications. (2024). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. [Link]

  • ACS Publications. (2023). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. [Link]

  • PubMed. (2023). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. [Link]

  • Cell Reports. (2022). Structure-based design of CDC42 effector interaction inhibitors for the treatment of cancer. [Link]

  • AACR Journals. (2020). Structure-based design of CDC42/RHOJ effector inhibitors for the treatment of cancer. [Link]

  • Taylor & Francis Online. (2019). Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth. [Link]

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Comparative

A Researcher's Guide to the Comparative Toxicity Assessment of Novel 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic Acid Compounds

Introduction The 3-cyanopyridine scaffold is a significant and recurring motif in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer properties.[1][2][3...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-cyanopyridine scaffold is a significant and recurring motif in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer properties.[1][2][3] The novel chemical series, 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid, represents a promising area for drug discovery. However, the introduction of any new chemical entity into the development pipeline necessitates a rigorous and thorough evaluation of its toxicological profile. Early and accurate assessment of toxicity is paramount to de-risk drug development programs, ensuring that only the safest and most efficacious candidates advance.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative toxicity assessment of this specific compound class. While public data on 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid itself is not available, this guide establishes a robust, multi-tiered strategy based on internationally accepted protocols and best practices for new chemical entities.[4] We will detail the causality behind experimental choices, provide self-validating protocols, and present a logical workflow for data interpretation, enabling teams to make informed decisions on compound progression.

Tiered Strategy for Toxicity Evaluation

A successful preclinical toxicology program does not rely on a single assay but rather on a tiered, integrated approach. This strategy allows for the early identification of potential liabilities using high-throughput in vitro methods before committing to more resource-intensive in vivo studies.

G cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: In Vitro Mechanistic Assays cluster_2 Tier 3: In Vivo Assessment QSAR In Silico QSAR (Mutagenicity, hERG) Cyto General Cytotoxicity (e.g., MTT Assay) QSAR->Cyto Prioritize Compounds HCS High-Content Cytotoxicity Screening HCS->Cyto Hepato Hepatotoxicity (HepG2 Cells) Cyto->Hepato Confirm & Characterize Cardio Cardiotoxicity (hERG Assay) Hepato->Cardio Geno Genotoxicity (Ames, Micronucleus) Cardio->Geno Acute Acute Oral Toxicity (OECD 423/425) Geno->Acute Candidate Selection Repeat Repeat-Dose Studies Acute->Repeat

Caption: Tiered workflow for toxicity assessment.

Part 1: Foundational In Vitro Cytotoxicity Assessment

The initial step is to determine the concentration at which a compound begins to exert a general cytotoxic effect on living cells. This provides a baseline therapeutic window and is crucial for dose selection in subsequent, more specific assays.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[5][6] Its principle lies in the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan precipitate.[7] The intensity of the purple color is directly proportional to the number of viable cells.[6]

  • Cell Seeding: Plate human-derived cell lines (e.g., HEK293 for general cytotoxicity, HepG2 for liver-specific context) in 96-well plates at a density of approximately 10,000 cells/well and incubate for 24 hours at 37°C to allow for cell attachment.[8]

  • Compound Treatment: Prepare a serial dilution of the test compounds (e.g., eight concentrations from 0.1 µM to 100 µM) and a known cytotoxic positive control (e.g., Doxorubicin). Add 100 µL of the treatment media to the appropriate wells and incubate for a further 24 to 48 hours.[8]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7] Dilute this stock in serum-free media to a working concentration of 0.5 mg/mL. Carefully aspirate the treatment media from the wells and add 100 µL of the MTT working solution to each well.[8]

  • Incubation: Incubate the plates for 1 to 4 hours at 37°C, allowing the formazan crystals to form.[9]

  • Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6][8] Protect the plate from light and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate spectrophotometer.[9] A reference wavelength of 630 nm can be used to correct for background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO-treated cells). Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Compound IDAnalogue DescriptionCell LineIC50 (µM)
LEAD-001 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid HepG2 [Test Result]
COMP-A3-Cyanopyridine analogueHepG28.02 ± 0.38[1][10]
COMP-BNon-cyano pyridine analogueHepG2> 100
DoxorubicinPositive ControlHepG20.5 ± 0.05

Part 2: Assessing Organ-Specific Toxicity

Drug-induced toxicity often targets specific organs, with the liver and heart being of primary concern during development.

A. Hepatotoxicity Assessment

Drug-induced liver injury is a major reason for drug withdrawal from the market.[11] The human hepatocellular carcinoma cell line, HepG2, is a widely used and accepted model for in vitro hepatotoxicity studies due to its human origin and expression of certain metabolic enzymes.[11][12][13] While HepG2 cells have lower levels of cytochrome P450 (CYP) enzymes compared to primary human hepatocytes, they remain a valuable tool for initial screening.[12][14]

The protocol expands on general cytotoxicity by incorporating endpoints relevant to liver function and mechanisms of hepatotoxicity. High-content screening (HCS) platforms can simultaneously measure multiple parameters like cell loss, oxidative stress, and apoptosis, providing a more detailed picture of the potential toxic mechanism.[11]

  • Cell Culture and Treatment: Culture and treat HepG2 cells with the test compounds as described in the MTT protocol.[12] Use a known hepatotoxin like Paracetamol (Acetaminophen) as a positive control.[12]

  • Staining for Multiplexed Analysis: After the treatment period, use a combination of fluorescent dyes to assess various health parameters. For example:

    • Hoechst 33342: To stain nuclei and assess cell count and nuclear morphology (apoptosis).

    • MitoTracker Red CMXRos: To assess mitochondrial membrane potential, an indicator of mitochondrial function.

    • CellROX Green: To detect reactive oxygen species (ROS), a marker for oxidative stress.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Automated image analysis software is then used to quantify the fluorescence intensity and morphological features for each parameter across the different compound concentrations.

  • Data Interpretation: Compare the concentration-response curves for each parameter. A compound that induces oxidative stress at concentrations lower than those causing general cell death may indicate a specific mechanism of hepatotoxicity that warrants further investigation.

B. Cardiotoxicity: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability in drug development, as it can lead to a potentially fatal cardiac arrhythmia called Torsade de Pointes.[15][16] Therefore, assessing a compound's activity against the hERG channel is a regulatory requirement and a crucial safety checkpoint.[17]

Automated patch-clamp electrophysiology (e.g., QPatch) is the gold standard for assessing hERG inhibition.[16][18] It provides a direct functional measurement of the ion channel's activity in response to a compound, offering high-quality, reproducible data.[16]

  • Cell Line: Use a mammalian cell line (e.g., HEK-293) stably expressing the hERG (Kv11.1) channel.[18]

  • Assay Preparation: Cells are prepared and loaded onto the automated patch-clamp system. The system establishes a high-resistance seal ("gigaseal") with individual cells, allowing for the measurement of ion flow.

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit the characteristic hERG current. The stability of this current is recorded before adding any compound.[18]

  • Compound Application: The test compound is applied at multiple concentrations (e.g., 0.1, 1, 10, 30 µM). A known hERG inhibitor (e.g., E-4031) is used as a positive control, and a vehicle (DMSO) as a negative control.[18]

  • Data Acquisition and Analysis: The system records the hERG tail current before and after compound application. The percentage of inhibition at each concentration is calculated, and an IC50 value is determined from the concentration-response curve.

Compound IDAnalogue DescriptionhERG Inhibition IC50 (µM)
LEAD-001 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid [Test Result]
COMP-A3-Cyanopyridine analogue> 30
COMP-BNon-cyano pyridine analogue> 30
E-4031Positive Control0.01

Part 3: Genotoxicity Assessment

Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell, which can lead to mutations and potentially cancer.[19] Regulatory agencies require a standard battery of genotoxicity tests.

A. Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used and rapid assay to assess a compound's mutagenic potential.[20][21] It utilizes several strains of Salmonella typhimurium that have mutations in the gene required to synthesize the amino acid histidine, rendering them unable to grow on a histidine-free medium.[20][21] The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to regain their ability to produce histidine and form colonies.[21][22]

  • Strain Selection: Use a minimum of two bacterial strains, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[22]

  • Metabolic Activation: Conduct the test both with and without a metabolic activation system (S9 fraction), which is an extract of rat liver enzymes.[19] This is crucial because some chemicals only become mutagenic after being metabolized.[19]

  • Exposure: Mix the test compound at several concentrations, the bacterial culture, and either the S9 mix or a buffer in molten top agar.[21]

  • Plating: Pour this mixture onto minimal glucose agar plates (which lack histidine).[20]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[20]

  • Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control plates.[23]

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Mix Bacteria (his-) + Test Compound + Top Agar (+/- S9) B Pour onto Histidine-deficient Plate A->B C Incubate 48-72h @ 37°C B->C D No Mutation: No Growth C->D If Compound is NOT Mutagenic E Mutation (Reversion): Colony Growth C->E If Compound IS Mutagenic F Count Revertant Colonies vs. Control E->F

Caption: Workflow of the Ames bacterial reverse mutation test.

B. In Vitro Micronucleus Test

The in vitro micronucleus test is a gold standard for detecting chromosomal damage.[24] It identifies both agents that cause chromosome breakage (clastogens) and those that cause whole chromosome loss (aneugens).[19] During cell division, chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei can form small, separate nuclei called micronuclei.[25]

  • Cell Culture: Use appropriate mammalian cells, such as human peripheral blood lymphocytes or a cell line like TK6 or CHO.[19][26]

  • Exposure: Treat the cell cultures with at least three concentrations of the test compound for a short period (3-4 hours) with and without S9 metabolic activation, and for a longer period (approx. 1.5-2 cell cycles) without S9.[19][26]

  • Cytokinesis Block: Add Cytochalasin B to the culture. This agent blocks cytokinesis (the final step of cell division), resulting in cells that have two nuclei (binucleated cells). This ensures that only cells that have undergone division are scored for micronuclei.[27]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).[26]

  • Scoring: Using a microscope or an automated high-content screening system, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[25][26]

  • Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[26]

Part 4: Data Synthesis and Decision Making

No single data point determines the fate of a compound. The goal is to synthesize all the information—from general cytotoxicity to specific organ liabilities and genotoxic potential—to build a comprehensive risk profile.

G Start Compound Data (Cytotox, Hep, hERG, Geno) Cytotox Potent Cytotoxicity? (IC50 < 1µM) Start->Cytotox hERG hERG IC50 < 10µM & <30x Therapeutic Conc.? Cytotox->hERG No Stop High Risk: Terminate or Redesign Cytotox->Stop Yes Geno Genotoxicity Positive? hERG->Geno No hERG->Stop Yes Hepato Specific Hepatotoxicity (e.g., ROS at low conc.)? Geno->Hepato No Geno->Stop Yes Proceed Acceptable Risk: Proceed to In Vivo Hepato->Proceed No Investigate Moderate Risk: Investigate Further (e.g., SAR, Mech.) Hepato->Investigate Yes

Caption: Decision-making tree based on integrated toxicity data.

A compound with potent, non-specific cytotoxicity (e.g., IC50 < 1 µM in multiple cell lines) is a poor candidate. Similarly, a positive result in a genotoxicity assay or significant hERG inhibition with a low therapeutic margin are often grounds for termination. More nuanced results, such as moderate hepatotoxicity indicated by a specific mechanism like oxidative stress, may trigger further investigation into the structure-activity relationship (SAR) to mitigate the liability through chemical modification. Compounds that navigate this in vitro cascade with an acceptable risk profile are then nominated for definitive in vivo acute toxicity studies, guided by the principles of OECD Test Guidelines 423 or 425.[4][28]

References

  • D'Ancona, G., et al. (1993). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. Available at: [Link]

  • Moreno-Torres, R., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (2020). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available at: [Link]

  • Tolosa, L., et al. (2013). HepG2 cells simultaneously expressing five P450 enzymes for the screening of hepatotoxicity. Archives of Toxicology. Available at: [Link]

  • Slideshare. (2016). Oecd guidelines for toxicology studies. Available at: [Link]

  • Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. NCI Hub. Available at: [Link]

  • Opentrons. (n.d.). MTT Assay: Assessing Cell Proliferation. Available at: [Link]

  • XCellR8. (n.d.). In Vitro Micronucleus Test. Available at: [Link]

  • Cyprotex - Evotec. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Genetic Toxicology. Available at: [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. Available at: [Link]

  • National Toxicology Program. (2001). OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. Available at: [Link]

  • Cyprotex - Evotec. (n.d.). Ames Test. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). The Ames Test. Available at: [Link]

  • Mutagenesis | Oxford Academic. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Available at: [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Available at: [Link]

  • ACS Omega. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. Available at: [Link]

  • Cyprotex - Evotec. (n.d.). hERG Safety. Available at: [Link]

  • Reaction Biology. (n.d.). hERG Assay Services. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. Available at: [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Available at: [Link]

  • MDPI. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Available at: [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. Available at: [Link]

  • ResearchGate. (2026). Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives. Available at: [Link]

  • NextSDS. (n.d.). 1-(3-cyanopyridin-2-yl)piperidine-4-carboxamide — Chemical Substance Information. Available at: [Link]

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Validation

A Comparative Guide to Validating Target Engagement of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid for Drug Development Professionals

In the landscape of modern drug discovery, the unequivocal confirmation of a drug candidate's interaction with its intended molecular target is a cornerstone of a successful therapeutic program. This guide provides a com...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the unequivocal confirmation of a drug candidate's interaction with its intended molecular target is a cornerstone of a successful therapeutic program. This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the target engagement of novel chemical entities, using the compound 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid as a central case study. As the specific biological target of this molecule is not extensively documented in public literature, this guide is structured to provide researchers with a strategic workflow, from initial target hypothesis generation to rigorous biophysical and cellular validation.

The central tenet of this guide is to empower researchers to make informed decisions about the most appropriate experimental path to robustly characterize the interaction between a small molecule and its protein target. We will delve into the mechanistic underpinnings of each technique, provide actionable, step-by-step protocols, and offer a comparative analysis to guide your experimental design.

The Imperative of Target Engagement Validation

Before a molecule can be advanced as a potential therapeutic, it is critical to demonstrate that it binds to its intended target in a relevant biological context and that this binding event leads to a measurable downstream effect.[1][2] A lack of target engagement is a primary reason for the failure of drug candidates in clinical trials.[1] Therefore, the selection of appropriate and orthogonal target validation techniques is not merely a confirmatory step but a critical, risk-mitigating strategy in drug development.

A Multi-Faceted Approach to Target Validation

For a novel compound such as 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid, a multi-pronged approach is recommended. This begins with identifying a putative target and is followed by a suite of experiments to confirm direct binding and functional modulation. While this guide focuses on the validation of a known or hypothesized target, it is important to note that initial target identification can be achieved through methods such as affinity-based proteomics, genetic screens, or computational approaches.[3]

Once a target is proposed, the following techniques can be employed to validate engagement.

Cellular Thermal Shift Assay (CETSA): Assessing Target Binding in a Physiological Context

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying the direct binding of a compound to its target within the complex milieu of a cell or even in tissue lysates.[4][5][6] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[2][4] When a protein is bound to a ligand, its melting temperature (Tagg) often increases.[2][6]

Causality Behind Experimental Choices in CETSA

The primary advantage of CETSA is its ability to confirm target engagement in a native cellular environment, which is a more physiologically relevant setting than a purified system.[4] This is crucial as it accounts for factors like cell permeability and intracellular target accessibility. The choice between a traditional Western blot-based readout and a higher-throughput method like a NanoLuc-based assay depends on the availability of specific antibodies and the desired scale of the experiment.[7]

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection A 1. Culture cells expressing the target protein B 2. Treat cells with 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid or DMSO vehicle A->B C 3. Incubate to allow for cell penetration and target binding B->C D 4. Heat cell suspensions across a temperature gradient C->D E 5. Lyse cells D->E F 6. Centrifuge to separate soluble proteins from aggregated proteins E->F G 7. Quantify soluble target protein (e.g., Western Blot, ELISA, Mass Spec) F->G ITC_Workflow cluster_prep Sample Preparation cluster_loading Instrument Loading cluster_titration Titration cluster_detection Data Acquisition & Analysis A 1. Purify target protein C 3. Dialyze both against the same buffer A->C B 2. Prepare compound solution (1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid) B->C D 4. Load protein into the sample cell C->D E 5. Load compound into the titration syringe C->E F 6. Inject small aliquots of compound into the protein solution at constant temperature E->F G 7. Measure the heat change after each injection F->G H 8. Plot heat change vs. molar ratio G->H I 9. Fit the data to a binding model to determine KD, n, ΔH, and ΔS H->I SPR_Workflow cluster_chip_prep Sensor Chip Preparation cluster_binding_assay Binding Assay cluster_data_analysis Data Acquisition & Analysis A 1. Activate the sensor chip surface B 2. Immobilize the purified target protein (ligand) A->B C 3. Deactivate remaining active groups B->C D 4. Inject varying concentrations of the compound (analyte) over the surface (Association) C->D E 5. Flow buffer over the surface (Dissociation) D->E F 6. Regenerate the sensor surface E->F F->D Repeat for each concentration G 7. Monitor the change in refractive index (Response Units) in real-time H 8. Generate sensorgrams for each concentration G->H I 9. Fit the data to a kinetic model to determine ka, kd, and KD H->I

Caption: A schematic overview of the Surface Plasmon Resonance (SPR) protocol.

Detailed Protocol for SPR
  • Protein Immobilization: Immobilize the purified target protein onto a suitable sensor chip (e.g., via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid in a suitable running buffer.

  • Binding Measurement:

    • Association: Inject the compound solutions over the sensor surface at a constant flow rate and monitor the increase in the SPR signal (response units, RU) as the compound binds to the immobilized protein.

    • Dissociation: Replace the compound solution with running buffer and monitor the decrease in the SPR signal as the compound dissociates from the protein.

  • Regeneration: Inject a regeneration solution to remove any remaining bound compound from the surface, preparing it for the next injection cycle.

  • Data Analysis: The real-time binding data is presented as a sensorgram. Fit the association and dissociation curves for each compound concentration to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.

[8]---

Biochemical Assays: Probing Functional Consequences

If the target of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is an enzyme, a biochemical activity assay is essential to demonstrate that binding translates into a functional consequence (i.e., inhibition or activation). T[9][10][11]hese assays are crucial for understanding the compound's mechanism of action.

[12]#### Causality Behind Experimental Choices in Biochemical Assays

The specific design of a biochemical assay depends entirely on the nature of the enzyme and its substrate. The assay should be robust, reproducible, and suitable for the intended throughput. T[3]he choice of detection method (e.g., colorimetric, fluorometric, luminescent) will depend on the sensitivity required and the available instrumentation.

[9]#### Generalized Protocol for an Enzyme Inhibition Assay

  • Assay Setup: In a microplate, combine the purified enzyme, a suitable buffer, and any necessary co-factors.

  • Compound Addition: Add varying concentrations of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid and a vehicle control.

  • Initiation of Reaction: Add the enzyme's substrate to initiate the reaction.

  • Detection: After a set incubation time, measure the amount of product formed or substrate consumed using an appropriate detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Summary of Target Engagement Methods

To aid in the selection of the most appropriate method(s) for your research question, the following table summarizes the key features of each technique.

FeatureCellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Biochemical Assays
Principle Ligand-induced thermal stabilizationMeasures heat of bindingChange in refractive index upon bindingMeasures enzyme activity
Assay Format In-cell, cell lysate, or tissueIn-solutionSolid-phase (one partner immobilized)In-solution (purified components)
Label-Free YesYesYesDepends on detection method
Information Obtained Target engagement in cells, Tagg shiftKD, stoichiometry (n), ΔH, ΔSka, kd, KDIC50/EC50, mechanism of inhibition
Throughput Low (WB) to High (reporter-based)Low to MediumMedium to HighHigh
Protein Requirement Endogenous levels (in-cell)High (mg quantities), purifiedLow (µg quantities), purifiedLow (µg quantities), purified
Key Advantage Physiologically relevant contextGold standard for thermodynamicsReal-time kineticsConfirms functional effect
Key Limitation Antibody-dependent (WB), indirectLower throughput, high sample useImmobilization may alter proteinOnly for enzyme/functional targets

Conclusion: An Integrated Strategy for Robust Validation

Validating the target engagement of a novel compound like 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid requires a thoughtful and multi-faceted experimental approach. No single technique can provide all the necessary information. A robust validation strategy often begins with a cellular method like CETSA to confirm target binding in a physiological setting. This is then complemented by in-vitro biophysical methods such as ITC or SPR to precisely quantify the binding affinity and kinetics. Finally, for enzymatic targets, a biochemical assay is indispensable to demonstrate that the binding event translates into a functional outcome.

By integrating the data from these orthogonal approaches, researchers can build a compelling and self-validating case for the on-target activity of their compound, a critical step in de-risking the molecule and progressing it through the drug discovery pipeline.

References

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  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • Medicines Discovery Catapult. (2020, August 6).
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  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
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  • PubChem. (n.d.). 1-((4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid.
  • Chemspace. (n.d.). 1-(4-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide.
  • Chemwatch. (n.d.). 1-(4-cyano-2-fluorophenyl)
  • MedChemExpress. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid.
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  • Chemwatch. (n.d.). 1-(5-cyanopyridin-2-yl)
  • Frontiers. (2025, July 21).
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Sources

Safety & Regulatory Compliance

Safety

1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid proper disposal procedures

Comprehensive Operational & Disposal Protocol for 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic Acid As a Senior Application Scientist, I frequently guide drug development professionals and researchers through the logis...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational & Disposal Protocol for 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic Acid

As a Senior Application Scientist, I frequently guide drug development professionals and researchers through the logistical and safety challenges of handling highly functionalized organic intermediates. 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is a complex heterocycle featuring a pyridine ring, a nitrile (cyano) group, a piperidine moiety, and a carboxylic acid. While highly valuable in medicinal chemistry, this structural complexity dictates a rigorous, causality-driven approach to laboratory safety and waste management. Proper disposal is not merely a regulatory hurdle; it is a critical component of scientific integrity and operational safety.

Mechanistic Hazard Profiling & Causality

Before detailing the disposal steps, it is essential to understand why this compound requires specific handling. The nitrile group (-C≡N) is generally stable under neutral conditions but can undergo hydrolysis under strongly acidic or basic conditions, potentially releasing toxic byproducts or generating excessive heat. Furthermore, pyridine derivatives are known for their potential environmental toxicity and must never be introduced into standard wastewater systems[1].

Table 1: Quantitative & Qualitative Hazard Profile

Structural Component / HazardOperational ConsequenceCausality / Disposal Impact
Nitrile Group (-C≡N) Avoid strong acids/bases.Acid-catalyzed hydrolysis can lead to the release of hazardous fumes. Mandates strict segregation from strong inorganic acids and oxidizers[2].
Pyridine Ring Aquatic toxicity risk.Prevents drain disposal. Requires high-temperature incineration to fully oxidize nitrogen into NOx and prevent environmental accumulation[1].
Carboxylic Acid (-COOH) Mildly acidic nature.Can react exothermically with strong bases. Requires pH-compatible storage containers (e.g., HDPE or glass)[2].
Solid Particulate State Inhalation and contact risk.GHS classification (H302, H315, H318) requires strict PPE protocols and dust-minimization during transfer[3].

Operational Safety & PPE Requirements

Trustworthy protocols rely on self-validating safety measures. When handling 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid, the primary risks are dermal exposure and inhalation of airborne particulates[3].

  • Gloves: Use standard 5-mil disposable nitrile gloves for routine handling. However, understand that thin nitrile provides only a temporary physical barrier. If gloves become contaminated with the chemical (especially if dissolved in an organic solvent), they must be removed and discarded immediately to prevent cross-contamination[4].

  • Eye Protection: Chemical safety goggles (compliant with 29 CFR 1910.133 or EN166) are mandatory due to the severe eye damage risk (H318) associated with cyanopyridines[2].

  • Ventilation: All weighing and transfer operations must occur within a certified chemical fume hood to prevent inhalation of dust[3].

Step-by-Step Disposal Methodologies

Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR 261.3)[1]. 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid must be handled as regulated chemical waste.

Workflow A: Routine Solid Waste Disposal

  • Collection: Gather all unconsumed solid chemical, contaminated weighing paper, and empty primary containers.

  • Containment: Place the waste into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass bottles are preferred.

  • Segregation: Ensure the waste container is strictly segregated from strong oxidizing agents, strong acids, and strong reducing agents to prevent exothermic reactions or toxic gas evolution[2].

  • Labeling: Affix a standardized "Hazardous Waste" label. Explicitly list "1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid" as the constituent. Do not use abbreviations.

  • Transfer: Move the container to your laboratory's Satellite Accumulation Area (SAA) for eventual pickup by your Environmental Health and Safety (EHS) department for high-temperature incineration[5].

Workflow B: Liquid Waste Disposal (Solutions & Washings)

  • Solvent Identification: Determine the solvent used (e.g., DMSO, Methanol, Dichloromethane).

  • Categorization: Route the liquid into the appropriate waste stream:

    • Non-Halogenated Organic Waste: If dissolved in DMSO or Methanol.

    • Halogenated Organic Waste: If dissolved in Dichloromethane or Chloroform.

  • Containment & Storage: Pour liquid waste into a designated, clearly labeled waste carboy using a funnel. Keep the container tightly closed when not actively adding waste to comply with EPA emission standards.

Workflow C: Contaminated PPE & Spill Cleanup

  • Spill Containment: In the event of a dry spill, use dry clean-up procedures (e.g., a HEPA-filtered vacuum or careful sweeping) to avoid generating dust. Do not use water initially, as this can spread the contamination or facilitate unwanted reactions[3].

  • Absorption (If Liquid): If the compound is dissolved and spilled, absorb with an inert material (vermiculite or sand) and place it into a suitable disposal container[6].

  • PPE Disposal: Dispose of heavily contaminated nitrile gloves and cleanup materials as solid hazardous waste, not as standard lab trash[4].

Logical Relationship Visualization

To ensure operational clarity, the following diagram illustrates the logical decision tree for routing 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid waste.

WasteDisposal Start 1-(4-Cyanopyridin-2-YL)piperidine- 4-carboxylic acid Waste StateDecision Determine Physical State Start->StateDecision Solid Solid Waste (Powder, PPE, Consumables) StateDecision->Solid Liquid Liquid Waste (Solutions, Washings) StateDecision->Liquid SegregateSolid Segregate From: Strong Acids & Oxidizers Solid->SegregateSolid LiquidDecision Determine Solvent Type Liquid->LiquidDecision Containerize Seal in HDPE/Glass Container & Apply Hazardous Waste Label SegregateSolid->Containerize Halogenated Halogenated Organic Waste LiquidDecision->Halogenated NonHalogenated Non-Halogenated Organic Waste LiquidDecision->NonHalogenated Halogenated->Containerize NonHalogenated->Containerize EHS Transfer to EHS Satellite Accumulation Area Containerize->EHS Incineration Final Disposal: High-Temperature Incineration EHS->Incineration

Caption: Decision tree for the segregation, containment, and final incineration of cyanopyridine-derivative waste.

Trust and Compliance in the Laboratory

By standardizing these protocols, laboratories not only comply with OSHA and EPA regulations but also foster a culture of scientific integrity. Understanding the chemical causality behind disposal prevents dangerous incompatibilities and ensures that complex intermediates like 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid are handled with the respect their reactivity demands.

Sources

Handling

Definitive Guide to Personal Protective Equipment for Handling 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

This document provides a comprehensive, technically grounded guide for the safe handling of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid. As this specific compound has limited publicly available safety data, this...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, technically grounded guide for the safe handling of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid. As this specific compound has limited publicly available safety data, this guide synthesizes information from its constituent chemical moieties—a cyanopyridine and a piperidine-carboxylic acid—to establish a robust safety protocol. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively.

Disclaimer: This guide is intended for informational purposes and is based on the analysis of structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid before commencing any work.

Hazard Assessment: Understanding the "Why"

The requirement for stringent personal protective equipment (PPE) is dictated by the chemical's structure, which combines three distinct functional groups, each presenting a unique hazard profile. A thorough understanding of these risks is fundamental to building a self-validating safety protocol.

Chemical MoietyAnticipated HazardsRationale and Supporting Evidence
4-Cyanopyridine Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] Organ Toxicity: Repeated exposure to pyridine derivatives may pose a risk to the liver and kidneys.The pyridine ring is a known toxicophore.[1][2] The cyano (nitrile) group can exhibit toxicity, and some aliphatic nitriles can be metabolized to the cyanide ion.[3]
Piperidine Skin and Eye Irritation: Piperidine and its derivatives are known to be irritants.[4][5]The basic nitrogen in the piperidine ring can cause irritation upon contact with skin and mucous membranes.
Carboxylic Acid Skin, Eye, and Respiratory Irritation: Carboxylic acids can be corrosive or irritating, particularly in powder form which can be inhaled.[4][6][7]The acidic nature of the carboxyl group can cause irritation or damage to tissues upon direct contact.[6]

Based on the hazard assessment of the closely related compound, 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid, this chemical should be treated as causing acute toxicity, skin irritation, and serious eye irritation.[8]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is the final and most personal barrier between the researcher and potential harm.[9] The following protocol is designed to provide comprehensive protection. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and are considered mandatory when handling this compound in solid (powder) form or when creating solutions.[10][11]

Protection AreaRequired PPERationale and Procedural Notes
Eye and Face Protection Chemical safety goggles and a full-face shield.[12][13]Goggles provide a seal against dust and splashes. The face shield offers a secondary layer of protection for the entire face from accidental splashes, which is critical given the compound's potential for serious eye irritation.[5]
Hand Protection Double-gloving with nitrile gloves.[12][14]Nitrile is the preferred material for general chemical protection.[15] Double-gloving minimizes the risk of exposure from a single glove failure or during doffing. Gloves must be inspected before use and changed immediately if contamination is suspected.[13]
Body Protection A flame-resistant lab coat with tight-fitting cuffs, worn fully buttoned.[15] For large quantities or tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[6][15]Protects skin and personal clothing from dust and splashes. Tight cuffs prevent dust from entering sleeves. Long pants and closed-toe shoes are mandatory laboratory attire.[15]
Respiratory Protection When handling the solid compound outside of a fume hood, a NIOSH-approved respirator is required. An N95 dust mask may be sufficient for nuisance dust, but a half-face or full-face respirator with appropriate cartridges for organic vapors and particulates is recommended for any procedure that could generate significant airborne particles.[7][9][10]The compound is anticipated to be harmful if inhaled and may cause respiratory irritation.[4][7] Respiratory protection is crucial to prevent inhalation of the fine powder.
PPE Selection Workflow```dot

PPE_Workflow start Start: Handling 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood solid_or_liquid Is the compound a solid powder? fume_hood->solid_or_liquid Yes resp_protection Mandatory: NIOSH-approved respirator (N95 minimum, half-face recommended) fume_hood->resp_protection No no_resp Respirator not required (unless aerosolization is possible) solid_or_liquid->no_resp Yes (in hood) base_ppe Core PPE Required: - Chemical Safety Goggles - Double Nitrile Gloves - Flame-Resistant Lab Coat solid_or_liquid->base_ppe No (Solution) resp_protection->solid_or_liquid no_resp->base_ppe splash_risk High splash potential or large quantity? base_ppe->splash_risk enhanced_ppe Add: - Face Shield - Chemical-Resistant Apron splash_risk->enhanced_ppe Yes end_ppe Proceed with experiment splash_risk->end_ppe No enhanced_ppe->end_ppe

Caption: Correct sequence for donning and doffing PPE to prevent contamination.

Spill Management
  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing full required PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to avoid raising dust. [16] 3. Carefully sweep the material into a designated, labeled hazardous waste container. [4][10] 4. Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.

    • Restrict access to the area.

    • Contact your institution's Environmental Health & Safety (EHS) department for emergency response.

    • Do not attempt to clean a major spill without specialized training and equipment.

Disposal Plan
  • Chemical Waste: Dispose of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid and any solutions containing it as hazardous chemical waste. Do not pour down the drain. [10]* Contaminated PPE: All disposable PPE (gloves, masks, etc.) that has come into contact with the chemical must be disposed of as solid hazardous waste. [13]Place items in a sealed, labeled bag or container.

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.

Emergency First Aid Measures

Immediate and appropriate first aid can significantly mitigate injury.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. * Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention. [11]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get immediate medical advice/attention. [4]* Ingestion: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Do not induce vomiting. [11]

References

  • AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2021, August 27). Safety Data Sheet: 1-(4-Cyanophenyl)-3-piperidin-4-yl-urea hydrochloride. [Link]

  • California State University, Chico. (2015, March 10). LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. [Link]

  • Thermo Fisher Scientific. (2018, October). Safety Data Sheet: Pyridine. [Link]

  • PubChem. (n.d.). 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid. [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. [Link]

  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. [Link]

  • GOV.UK. (2024, November 28). Pyridine: general information. [Link]

  • National Institutes of Health. (n.d.). Safe handling of hazardous drugs. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. [Link]

  • Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Nitrile. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid
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1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid
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